tert-Butyl 3-oxocyclobutanecarboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-oxocyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-9(2,3)12-8(11)6-4-7(10)5-6/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINYZTGTQXDUQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437438 | |
| Record name | tert-Butyl 3-oxocyclobutanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145549-76-4 | |
| Record name | tert-Butyl 3-oxocyclobutanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of tert-Butyl 3-oxocyclobutanecarboxylate
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to tert-butyl 3-oxocyclobutanecarboxylate, a valuable building block in medicinal chemistry and drug development. We will delve into the core chemical principles, compare and contrast various synthetic strategies, and provide detailed experimental protocols for key methodologies. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering both theoretical understanding and practical, actionable insights.
Introduction: The Significance of the Cyclobutane Motif
The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a privileged scaffold in modern drug design.[1] Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, enabling enhanced binding to biological targets and improved pharmacokinetic profiles. This compound, in particular, serves as a versatile intermediate for the synthesis of a wide array of complex molecules, including kinase and CETP inhibitors.[2] The presence of the ketone and the bulky tert-butyl ester group offers orthogonal handles for subsequent chemical modifications.
This guide will explore the primary synthetic routes to this key intermediate, focusing on the underlying mechanisms and the rationale behind the experimental choices.
Key Synthetic Strategies: A Comparative Analysis
The synthesis of this compound can be broadly approached via two general strategies:
-
Strategy A: Construction of the 3-oxocyclobutanecarboxylic acid core followed by esterification. This is a common and often scalable approach.
-
Strategy B: Direct formation of the cyclobutane ring with the tert-butyl ester moiety already in place. This can be more convergent but may present its own set of challenges.
We will now examine the most prominent methods within these strategies.
The Malonic Ester Synthesis Approach: A Workhorse for Industrial Production
A prevalent and industrially relevant method for constructing the 3-oxocyclobutanecarboxylic acid core involves a variation of the malonic ester synthesis. This multi-step process offers a reliable route with readily available starting materials.
Mechanism and Rationale:
The core of this synthesis is a double alkylation of a malonic ester with a 1,3-dihalopropane equivalent, followed by cyclization, hydrolysis, and decarboxylation. A common precursor used is 2,2-dimethoxy-1,3-dibromopropane, where the geminal methoxy groups serve as a protecting group for the future ketone.
The reaction commences with the deprotonation of diisopropyl malonate using a strong base, such as potassium tert-butoxide, to form a nucleophilic enolate. This enolate then undergoes a double SN2 reaction with 2,2-dimethoxy-1,3-dibromopropane to form a substituted malonate. Subsequent heating promotes an intramolecular cyclization. The resulting protected cyclobutane derivative is then subjected to acidic hydrolysis to remove the ester and ketal protecting groups, followed by decarboxylation to yield 3-oxocyclobutanecarboxylic acid.[3][4]
Visualizing the Pathway:
Caption: Malonic ester synthesis route to this compound.
[2+2] Photocycloaddition: An Elegant and Modern Approach
Photochemical [2+2] cycloadditions represent a powerful and atom-economical method for the direct construction of cyclobutane rings.[5][6] This approach often involves the reaction of a ketene or a ketene equivalent with an alkene.
Mechanism and Rationale:
In the context of synthesizing our target molecule, a relevant strategy would involve the [2+2] cycloaddition of a ketene derived from an acid chloride with an appropriate alkene, followed by functional group manipulation. For instance, the cycloaddition of dichloroketene (generated in situ from dichloroacetyl chloride and a base) with a suitable alkene, followed by reductive dehalogenation and further modifications, can lead to the desired cyclobutanone core.
The choice of sensitizer (for triplet-sensitized reactions) and the electronic nature of the substituents on the alkene are critical for controlling the regioselectivity and stereoselectivity of the cycloaddition.[7]
Visualizing the Workflow:
Caption: General workflow for a [2+2] cycloaddition-based synthesis.
Ozonolysis of Methylene Cyclobutanes: A Cleavage-Based Strategy
Another viable synthetic route involves the oxidative cleavage of an exocyclic double bond on a pre-formed cyclobutane ring. Ozonolysis is a classic and reliable method for this transformation.
Mechanism and Rationale:
This approach typically starts with a cyclobutane derivative bearing a methylene group, such as 3-methylenecyclobutanecarboxylic acid. This starting material can be synthesized via various methods, including the reaction of allene with acrylonitrile. Ozonolysis of the exocyclic double bond, followed by a reductive workup (e.g., with dimethyl sulfide), cleaves the double bond to form the desired ketone.[8] The resulting 3-oxocyclobutanecarboxylic acid can then be esterified.
The choice of workup conditions is crucial to avoid over-oxidation or other side reactions.
Dieckmann Condensation: A Classic Ring-Forming Reaction
While not a direct route to the target molecule, the Dieckmann condensation is a foundational method for synthesizing cyclic β-keto esters and is worth noting for its historical and conceptual importance in forming cyclic ketones.[9][10][11][12]
Mechanism and Rationale:
The Dieckmann condensation is an intramolecular Claisen condensation of a diester.[12][13][14] In the presence of a strong base, such as sodium ethoxide, an α-proton of the diester is abstracted to form an enolate. This enolate then attacks the other ester carbonyl group in an intramolecular fashion, leading to a cyclic β-keto ester after elimination of an alkoxide. This method is most effective for the formation of five- and six-membered rings.[11][12]
Experimental Protocols
The following protocols are provided as illustrative examples and should be adapted and optimized based on specific laboratory conditions and safety assessments.
Protocol: Synthesis of 3-Oxocyclobutanecarboxylic Acid via Malonic Ester Route[3][4]
Step 1: Synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate
-
To a stirred solution of N,N-dimethylformamide (DMF), add potassium tert-butoxide at a controlled temperature (e.g., -5 °C).
-
Slowly add a solution of diisopropyl malonate in DMF to the reaction mixture.
-
After the addition is complete, allow the mixture to stir and warm to room temperature.
-
Add 2,2-dimethoxy-1,3-dibromopropane and heat the reaction mixture (e.g., 130-140 °C) for an extended period (e.g., 85 hours).
-
After cooling, remove the DMF under reduced pressure.
-
Add water and extract the product with a non-polar solvent (e.g., n-heptane).
-
Dry the combined organic layers and concentrate under reduced pressure to obtain the crude product.
Step 2: Synthesis of 3-Oxocyclobutanecarboxylic Acid
-
To the crude product from Step 1, add an aqueous solution of a strong acid (e.g., concentrated hydrochloric acid).
-
Heat the mixture under reflux for an extended period (e.g., 32-120 hours) to effect hydrolysis and decarboxylation.
-
After cooling, extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers and concentrate to obtain the crude 3-oxocyclobutanecarboxylic acid.
-
Recrystallize from an appropriate solvent system (e.g., dichloromethane and n-heptane) to obtain the pure product.
Protocol: tert-Butylation of 3-Oxocyclobutanecarboxylic Acid
A variety of methods can be employed for the final esterification step.
Method A: Using Di-tert-butyl dicarbonate ((Boc)2O)
-
Dissolve 3-oxocyclobutanecarboxylic acid in a suitable solvent (e.g., dichloromethane).
-
Add a catalytic amount of a base, such as 4-(dimethylamino)pyridine (DMAP).
-
Add di-tert-butyl dicarbonate and stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Upon completion, wash the reaction mixture with a mild acid and then brine.
-
Dry the organic layer and concentrate under reduced pressure to yield this compound.
Method B: Using tert-Butanol and a Coupling Agent
-
Dissolve 3-oxocyclobutanecarboxylic acid in a suitable solvent.
-
Add tert-butanol and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
-
Stir the reaction at room temperature until completion.
-
Filter off the dicyclohexylurea byproduct.
-
Work up the filtrate as described in Method A to isolate the desired product.
Data Summary and Comparison
| Synthetic Route | Key Starting Materials | Advantages | Disadvantages | Typical Yields |
| Malonic Ester Synthesis | Diisopropyl malonate, 2,2-dimethoxy-1,3-dibromopropane | Scalable, uses readily available materials | Multi-step, harsh reaction conditions | Moderate to good |
| [2+2] Photocycloaddition | Alkenes, ketene precursors | Atom-economical, direct ring formation | Requires specialized photochemical equipment, potential for side reactions | Variable |
| Ozonolysis | 3-Methylenecyclobutane derivatives | Effective for specific substrates | Requires handling of ozone, a hazardous reagent | Good to excellent |
Conclusion and Future Outlook
The synthesis of this compound is a well-established field with several robust and scalable methods available. The choice of a particular synthetic route will depend on factors such as the desired scale, available equipment, and cost of starting materials. The malonic ester synthesis remains a popular choice for large-scale production due to its reliability. However, the elegance and efficiency of modern methods like [2+2] photocycloaddition offer exciting avenues for further process optimization and the development of novel analogs. As the demand for structurally unique and complex pharmaceutical agents continues to grow, the development of even more efficient and sustainable methods for the synthesis of key building blocks like this compound will remain an area of active research.
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tert-Butyl 3-oxocyclobutanecarboxylate CAS number and properties
An In-Depth Technical Guide to tert-Butyl 3-oxocyclobutanecarboxylate for Advanced Research and Development
Abstract
This technical guide provides an in-depth analysis of this compound (CAS No. 145549-76-4), a pivotal building block in modern organic synthesis and medicinal chemistry. The document delineates its physicochemical properties, spectroscopic profile, synthesis methodologies, and key chemical reactions. Special emphasis is placed on its strategic application in drug discovery, leveraging the unique conformational constraints of the cyclobutane ring and the pharmacokinetic influence of the tert-butyl ester moiety. Safety protocols, handling procedures, and detailed experimental workflows are included to support researchers, scientists, and drug development professionals in its effective and safe utilization.
Introduction: The Strategic Value of a Constrained Scaffold
In the landscape of drug discovery and fine chemical synthesis, the quest for novel molecular scaffolds that impart desirable physicochemical and pharmacological properties is relentless. This compound has emerged as a highly valuable and versatile intermediate. Its structure uniquely combines a strained four-membered ring with two key functional groups: a ketone and a sterically hindered tert-butyl ester.
The cyclobutane motif is of particular interest as it provides a rigid, three-dimensional scaffold that can effectively orient substituents in space, often leading to enhanced binding affinity and selectivity for biological targets. The tert-butyl group, while common in medicinal chemistry, offers a distinct profile, influencing properties such as metabolic stability and lipophilicity.[1][2] This guide aims to serve as a comprehensive resource, exploring the causality behind its utility and providing actionable protocols for its application.
Physicochemical Properties and Compound Identification
Accurate identification and understanding of a compound's physical properties are foundational to its successful application in research. This compound is a colorless liquid at room temperature, soluble in common organic solvents but insoluble in water.[3][4]
Table 1: Key Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 145549-76-4 | [5][6][7] |
| Molecular Formula | C₉H₁₄O₃ | [5][6][8] |
| Molecular Weight | 170.21 g/mol | [5][6][8] |
| IUPAC Name | tert-butyl 3-oxocyclobutane-1-carboxylate | [7][8] |
| Synonyms | 3-Oxo-cyclobutanecarboxylic acid tert-butyl ester, 3-tert-Butoxycarbonylcyclobutanone | [5][6] |
| Appearance | Colorless liquid | [3][4][9] |
| Boiling Point | 230.4 ± 33.0 °C at 760 mmHg | [6][10] |
| Density | 1.1 ± 0.1 g/cm³ | [10] |
| InChI Key | JINYZTGTQXDUQR-UHFFFAOYSA-N | [5][7][8] |
Synthesis and Mechanistic Considerations
The preparation of this compound is most commonly achieved through the esterification of a cyclobutane precursor. A prevalent method involves the reaction of a suitable cyclobutane derivative with a source of the tert-butyl group, such as tert-butanol.[3][4] The choice of reagents and conditions is critical to achieving high yield and purity, avoiding side reactions associated with the strained ring system.
Visualizing the Synthetic Workflow
The following diagram illustrates a generalized synthetic pathway. The selection of a base and solvent system is crucial to facilitate the nucleophilic attack while minimizing premature decomposition or polymerization.
Caption: Generalized workflow for the synthesis of this compound.
Exemplary Synthesis Protocol
This protocol is a representative example based on established esterification principles. Researchers should consult specific literature for optimized conditions.
-
Reaction Setup: To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under a nitrogen atmosphere, add 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Reagent Addition: Add tert-butanol (1.5 eq) to the mixture. Cool the flask to 0 °C in an ice bath.
-
Coupling: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM. The formation of a white precipitate (dicyclohexylurea) will be observed.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, filter the reaction mixture to remove the urea precipitate. Wash the filtrate sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil via column chromatography on silica gel to yield the pure product.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups.
-
The Ketone: The carbonyl group is a versatile handle for a wide range of transformations, including reductions to the corresponding alcohol, reductive aminations to introduce nitrogen-containing substituents, and Wittig-type reactions to form exocyclic double bonds.
-
The tert-Butyl Ester: This group is a robust protecting group for the carboxylic acid, stable to a variety of nucleophilic and basic conditions.[11] It is readily cleaved under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the free carboxylic acid, which can then be used for amide bond formation or other derivatizations.[11]
This dual functionality makes it an ideal scaffold for building molecular complexity in a controlled, stepwise manner.
Diagram of Synthetic Utility
Caption: Key reaction pathways for this compound.
Spectroscopic Characterization
Structural confirmation is typically achieved through a combination of spectroscopic methods. While specific spectra are proprietary or database-dependent, the expected characteristic signals are well-established. Researchers can find reference spectra, including GC-MS and IR data, in public databases like PubChem.[8] Further data for NMR and other techniques may be available from commercial suppliers upon request.[6][12]
Safety, Handling, and Storage
As a laboratory chemical, proper handling of this compound is essential. Based on available safety data, the compound is classified with specific hazards that require appropriate precautions.
Table 2: GHS Hazard Information
| Hazard Code | Description | Source(s) |
| H315 | Causes skin irritation | [8][13] |
| H319 | Causes serious eye irritation | [8][13] |
| H335 | May cause respiratory irritation | [8][13] |
Recommended Handling and Storage Protocol
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, safety goggles, and a lab coat.[3][14] Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[3][13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6][14] Keep away from strong oxidizing agents, strong acids, and sources of ignition.[3][14]
-
Spill & First Aid: In case of skin or eye contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[3][9][13] If inhaled, move to fresh air.[9] For spills, absorb with an inert material and place in a suitable container for disposal.[13]
Role in Drug Discovery and Development
The rigid nature of the cyclobutane ring makes this compound a valuable building block for creating structurally defined active pharmaceutical ingredients (APIs). This rigidity can help lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a protein target and potentially increasing potency.
The tert-butyl group itself plays a critical role. It can serve as a steric shield, protecting adjacent functional groups from metabolic enzymes like cytochrome P450s.[1] However, the group is not inert and can undergo metabolism itself, typically via hydroxylation, which can either be a deactivation pathway or lead to active metabolites.[1] The strategic placement of this moiety is a key consideration in drug design to optimize the pharmacokinetic profile of a lead compound. Its use as a core intermediate allows for the efficient synthesis of novel compounds for anti-inflammatory and cardiovascular drug research and development.[14]
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool for the modern medicinal chemist and process developer. Its well-defined structure, orthogonal reactivity, and the unique properties imparted by the cyclobutane scaffold provide a reliable platform for the synthesis of complex and novel molecules. Understanding its properties, synthesis, and safe handling, as detailed in this guide, is crucial for unlocking its full potential in the advancement of science and medicine.
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An In-depth Technical Guide to tert-Butyl 3-oxocyclobutanecarboxylate: Structure, Isomerism, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3-oxocyclobutanecarboxylate is a versatile building block in organic synthesis, prized for its unique strained ring system and the presence of two distinct carbonyl functionalities. Its molecular formula is C₉H₁₄O₃, and its CAS number is 145549-76-4.[1][2] This guide provides a comprehensive overview of its structural features, a detailed exploration of its isomers, a plausible synthetic route, and an analysis of its characteristic spectroscopic data. The insights provided herein are intended to empower researchers in leveraging this valuable synthon for the development of novel chemical entities.
Part 1: Structural Formula and Physicochemical Properties
The structural formula of this compound reveals a cyclobutane ring substituted with a ketone at the 3-position and a tert-butoxycarbonyl group at the 1-position. This arrangement classifies it as a β-keto ester. The molecule is a colorless liquid at room temperature with a faint, fruity odor.[3] It is generally insoluble in water but soluble in common organic solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₄O₃ | [1] |
| Molecular Weight | 170.21 g/mol | [1] |
| CAS Number | 145549-76-4 | [1] |
| Appearance | Colorless liquid | [3] |
| IUPAC Name | tert-butyl 3-oxocyclobutane-1-carboxylate | [1] |
Part 2: A Comprehensive Analysis of Isomerism
Isomers are molecules that share the same molecular formula but have different arrangements of atoms.[4] Understanding the isomeric landscape of a synthetic building block is crucial for predicting potential side products and for designing selective synthetic routes. Isomerism can be broadly categorized into constitutional isomerism and stereoisomerism.[5]
Constitutional Isomers
Constitutional isomers, also known as structural isomers, have the same molecular formula but differ in the connectivity of their atoms.[4] For the molecular formula C₉H₁₄O₃, a diverse array of constitutional isomers exists beyond this compound. These can be categorized based on their functional groups and carbon skeleton.
Examples of Constitutional Isomers of C₉H₁₄O₃:
-
Other Esters: The ester and ketone functionalities can be positioned differently on various cyclic or acyclic frameworks.
-
tert-Butyl 2-oxocyclopentanecarboxylate
-
Ethyl 2-acetylcyclopropanecarboxylate
-
Methyl 4-oxo-2-propylbut-2-enoate
-
-
Carboxylic Acids: An isomer could exist as a carboxylic acid with other functionalities.
-
2,2-dimethyl-3-oxohexanoic acid
-
-
Cyclic Ethers with Carbonyl Groups: The oxygen atoms can be incorporated into a ring system.
-
4-acetyl-4-methyl-tetrahydrofuran-2-one
-
Figure 2: General workflow for the synthesis of this compound.
Experimental Protocol: Fischer Esterification
This protocol is a representative procedure based on the principles of Fischer esterification. [6] Materials:
-
3-Oxocyclobutanecarboxylic acid
-
tert-Butanol (in large excess, can also serve as the solvent)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-oxocyclobutanecarboxylic acid.
-
Add a large excess of tert-butanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess tert-butanol under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography.
Part 4: Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to show two main signals:
-
A singlet integrating to 9 protons, corresponding to the magnetically equivalent methyl groups of the tert-butyl group. This signal typically appears in the upfield region (around 1.4-1.5 ppm). [7]* A complex multiplet integrating to 5 protons, arising from the protons on the cyclobutane ring. The protons adjacent to the carbonyl groups will be deshielded and appear further downfield compared to the proton at the ester-substituted carbon.
¹³C NMR: The carbon-13 NMR spectrum is expected to display the following key signals:
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale | Reference(s) |
| Ketone Carbonyl (C=O) | ~205-215 | Typical for a ketone carbonyl. | [8] |
| Ester Carbonyl (C=O) | ~170-175 | Typical for an ester carbonyl. | [3] |
| Quaternary Carbon of tert-butyl group | ~80-85 | Oxygen-substituted quaternary carbon. | [8] |
| CH₂ of cyclobutane ring | ~40-50 | Methylene carbons adjacent to carbonyls. | [8] |
| CH of cyclobutane ring | ~30-40 | Methine carbon of the cyclobutane ring. | [8] |
| Methyl Carbons of tert-butyl group | ~25-30 | Equivalent methyl carbons. | [3] |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the presence of two strong carbonyl stretching absorptions. [9]
-
Ketone C=O Stretch: A strong absorption band is expected in the region of 1785-1760 cm⁻¹, characteristic of a ketone within a strained four-membered ring. The ring strain shifts this absorption to a higher frequency compared to a typical acyclic ketone.
-
Ester C=O Stretch: Another strong absorption band should appear around 1745-1730 cm⁻¹, which is typical for a saturated aliphatic ester. [10]* C-O Stretch: A strong band corresponding to the C-O stretching of the ester group is expected in the 1300-1100 cm⁻¹ region. [11]* C-H Stretch: Absorptions for C-H stretching of the alkyl groups will be observed just below 3000 cm⁻¹. [12]
Mass Spectrometry (MS)
In electron ionization mass spectrometry, this compound is expected to undergo characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A molecular ion peak at m/z = 170 should be observable, although it may be of low intensity.
-
Loss of tert-Butyl Group: A prominent fragmentation pathway is the loss of the tert-butyl cation or a related neutral species, leading to a significant peak at m/z = 114 (M - 56) or m/z = 113. The tert-butyl cation itself will give a strong signal at m/z = 57. [13]* Loss of isobutylene: A common fragmentation for tert-butyl esters is the loss of isobutylene (C₄H₈, 56 Da) via a McLafferty-type rearrangement, resulting in a peak corresponding to the protonated carboxylic acid at m/z = 114.
-
Decarbonylation: Cleavage of the cyclobutane ring can also occur, leading to various smaller fragments.
Conclusion
This compound is a structurally interesting and synthetically useful molecule. Its lack of stereoisomers simplifies its application in many synthetic contexts, while the differential reactivity of its ketone and ester functionalities allows for selective chemical transformations. A thorough understanding of its isomeric possibilities, synthetic pathways, and spectroscopic signatures, as detailed in this guide, is essential for its effective utilization in research and development, particularly in the fields of medicinal chemistry and materials science.
References
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- University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts. University of Wisconsin-Madison. [Link]
- National Center for Biotechnology Information. (n.d.). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. PubMed. [Link]
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- BrainKart. (2018, September 28). Isomerism in organic compounds and its types. BrainKart. [Link]
- Royal Society of Chemistry. (n.d.). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Green Chemistry. [Link]
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- Pearson. (n.d.). The mass spectrum of tert-butylamine follows shows an intense bas.... Pearson. [Link]
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- University of California, Davis. (2023, April 12). 23.3: Isomers of Organic Compounds. UC Davis Chem LibreTexts. [Link]
- National Center for Biotechnology Information. (n.d.). tert-Butyl 4-(4-chloroanilino)
- National Center for Biotechnology Information. (n.d.).
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An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Data of tert-Butyl 3-oxocyclobutanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Structural Enigma of a Versatile Building Block
tert-Butyl 3-oxocyclobutanecarboxylate is a pivotal intermediate in the synthesis of a multitude of pharmacologically active molecules and complex organic structures. Its rigid, puckered four-membered ring, combined with the synthetically versatile keto and tert-butyl ester functionalities, makes it a highly sought-after building block. However, the very conformational intricacies that lend to its synthetic utility also present a challenge in the unambiguous interpretation of its spectroscopic data. This guide, intended for the discerning researcher, provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, moving beyond a mere listing of peaks to a detailed exploration of the structural information encoded within.
The Dynamic Conformation of the Cyclobutane Ring: A Primer
Unlike their planar cyclohexane counterparts, cyclobutane rings are not flat. To alleviate torsional strain, they adopt a puckered, or "butterfly," conformation. This puckering leads to a dynamic equilibrium between two conformations, which has a profound impact on the chemical environment of the ring's protons and carbons. The substituents on the cyclobutane ring, in this case, the tert-butoxycarbonyl group at position 1 and the carbonyl group at position 3, influence this equilibrium and the resulting NMR spectra. Understanding this conformational flexibility is paramount for the accurate interpretation of the chemical shifts and coupling constants observed in the NMR data of this compound.
¹H NMR Spectral Analysis: Unraveling the Proton Environments
The ¹H NMR spectrum of this compound provides a wealth of information regarding the connectivity and stereochemistry of the molecule. A detailed analysis of the chemical shifts, multiplicities, and coupling constants allows for the precise assignment of each proton.
Table 1: ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.40 - 3.20 | Multiplet | 1H | CH (Position 1) |
| ~3.20 - 3.00 | Multiplet | 4H | CH₂ (Positions 2 & 4) |
| 1.47 | Singlet | 9H | C(CH₃)₃ |
Interpretation of the ¹H NMR Spectrum:
-
The Methine Proton (CH at C1): The proton at the 1-position, attached to the carbon bearing the tert-butoxycarbonyl group, appears as a multiplet in the downfield region of the aliphatic spectrum (~3.40 - 3.20 ppm). Its deshielding is attributed to the electron-withdrawing effect of the adjacent ester group. The complex multiplicity arises from coupling to the four neighboring methylene protons at positions 2 and 4.
-
The Methylene Protons (CH₂ at C2 & C4): The four protons on the carbons adjacent to the carbonyl group (C2 and C4) resonate as a complex multiplet between approximately 3.20 and 3.00 ppm. The electron-withdrawing nature of the ketone deshields these protons. The complexity of this signal is a result of both geminal coupling (between protons on the same carbon) and vicinal coupling (between protons on adjacent carbons), further complicated by the puckered nature of the cyclobutane ring.
-
The tert-Butyl Protons (C(CH₃)₃): The nine equivalent protons of the tert-butyl group give rise to a sharp singlet at approximately 1.47 ppm. This characteristic upfield signal is a hallmark of the tert-butyl group and its high intensity (integrating to 9H) makes it easily identifiable.
¹³C NMR Spectral Analysis: A Carbon-by-Carbon Blueprint
The proton-decoupled ¹³C NMR spectrum provides a clear picture of the carbon skeleton of this compound, with each unique carbon environment corresponding to a distinct signal.
Table 2: ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~205 | C=O (Ketone) |
| ~172 | C=O (Ester) |
| ~81 | C(CH₃)₃ |
| ~48 | CH₂ (Positions 2 & 4) |
| ~30 | CH (Position 1) |
| ~28 | C(CH₃)₃ |
Interpretation of the ¹³C NMR Spectrum:
-
The Ketone Carbonyl Carbon (C3): The carbon of the ketone group (C3) is the most deshielded carbon in the molecule, resonating at approximately 205 ppm. This significant downfield shift is characteristic of a carbonyl carbon in a four-membered ring.
-
The Ester Carbonyl Carbon: The carbonyl carbon of the tert-butyl ester group appears at a chemical shift of around 172 ppm, a typical value for an ester carbonyl.
-
The Quaternary Carbon of the tert-Butyl Group: The quaternary carbon of the tert-butyl group is observed at approximately 81 ppm.
-
The Methylene Carbons (C2 & C4): The two equivalent methylene carbons adjacent to the ketone (C2 and C4) resonate at about 48 ppm.
-
The Methine Carbon (C1): The methine carbon at the 1-position, substituted with the ester group, appears at approximately 30 ppm.
-
The Methyl Carbons of the tert-Butyl Group: The three equivalent methyl carbons of the tert-butyl group give a signal at around 28 ppm.
Experimental Protocol: Synthesis and NMR Sample Preparation
A robust and reproducible synthesis is crucial for obtaining high-purity this compound for accurate NMR analysis. The following protocol outlines a common synthetic route starting from 3-oxocyclobutanecarboxylic acid.
Synthesis of this compound:
-
Starting Material: 3-Oxocyclobutanecarboxylic acid. This can be synthesized via various literature methods, for example, through the hydrolysis of 3,3-dicyanocyclobutanone.[1]
-
Esterification: To a solution of 3-oxocyclobutanecarboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tert-butyl acetate) is added a tert-butylating agent. A common and effective method involves the use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of a mild base such as 4-(dimethylamino)pyridine (DMAP).[2]
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature for several hours until the starting carboxylic acid is consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is then washed with a mild aqueous acid (e.g., 1M HCl) and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.
NMR Sample Preparation:
-
Sample Purity: Ensure the sample of this compound is of high purity, as impurities can complicate spectral interpretation.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of CDCl₃.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
Visualizing Molecular Structure and NMR Relationships
The following diagrams, generated using Graphviz, illustrate the molecular structure of this compound and the key through-bond connectivities that give rise to the observed NMR signals.
Caption: Molecular structure of this compound.
Caption: Key ¹H and ¹³C NMR connectivities and couplings.
Conclusion: A Powerful Tool for Structural Elucidation
The detailed analysis of the ¹H and ¹³C NMR spectra of this compound provides an unambiguous structural confirmation of this important synthetic intermediate. By understanding the influence of the puckered cyclobutane ring and the electronic effects of the substituents, researchers can confidently interpret the spectral data and ensure the identity and purity of their material. This in-depth guide serves as a valuable resource for scientists engaged in the synthesis and application of this versatile building block, facilitating progress in drug discovery and complex molecule synthesis.
References
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- Google Patents. Synthesis method of 3-oxocyclobutanecarboxylic acid. CN105037130A. . Accessed January 9, 2026.
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Retrosynthetic analysis of tert-Butyl 3-oxocyclobutanecarboxylate
An In-Depth Technical Guide to the Retrosynthetic Analysis of tert-Butyl 3-oxocyclobutanecarboxylate
Introduction: The Strategic Importance of a Strained Scaffold
The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a privileged scaffold in modern medicinal chemistry and drug development. Its rigid, three-dimensional structure provides a unique conformational constraint that medicinal chemists leverage to enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties. Within this class of compounds, this compound stands out as a particularly valuable and versatile building block.[1][2] The presence of a ketone and a sterically demanding tert-butyl ester offers orthogonal handles for subsequent chemical modification, making it a key intermediate in the synthesis of complex pharmaceutical agents, including inhibitors for Janus kinase (JAK) and cholesteryl ester transfer protein (CETP).[1]
The tert-butyl group, while seemingly simple, can serve as a steric shield to protect adjacent functional groups from enzymatic degradation or can occupy specific hydrophobic pockets in a target protein, enhancing potency.[3] This guide, intended for researchers, scientists, and drug development professionals, provides a detailed retrosynthetic analysis of this key intermediate. We will dissect the molecule to reveal logical synthetic pathways, grounding our analysis in established chemical principles and field-proven protocols. The focus is not merely on the "how" but the "why"—exploring the causality behind strategic bond disconnections and experimental choices.
Retrosynthetic Strategy I: The [2+2] Cycloaddition Pathway
The most direct and convergent approach to a four-membered ring is often a cycloaddition reaction.[4][5] The [2+2] cycloaddition, which unites two two-carbon components, is a powerful and atom-economical method for constructing the cyclobutane core.
Logical Disconnection
Our retrosynthetic analysis begins by disconnecting the four-membered ring at the C1-C2 and C3-C4 bonds. This simplifies the target into two conceptual synthons: an alkene and a ketene. A ketene is an ideal partner for this transformation due to its inherent reactivity in thermal [2+2] cycloadditions.[6][7] This leads us to a key precursor, a ketene bearing the tert-butoxycarbonyl group, and ethylene as the alkene component.
Figure 1. Retrosynthetic analysis via a [2+2] cycloaddition pathway.
Forward Synthesis: From Amide to Cyclobutanone
While ketenes can be generated from acid chlorides, their high reactivity often leads to dimerization and other side reactions.[6] A more robust and scalable method involves the in-situ generation of a keteneiminium salt from a corresponding amide, a strategy pioneered by Ghosez.[8] These salts are highly reactive electrophiles that readily undergo [2+2] cycloaddition with alkenes like ethylene, even at low temperatures. The use of ethylene gas, however, presents safety and handling challenges in traditional batch reactors. Modern flow chemistry provides an elegant solution, enabling precise control over gas-liquid mixing, temperature, and pressure in a contained, scalable system.[8]
Experimental Protocol: Flow Synthesis of this compound
-
Reagent Stream Preparation:
-
Stream A: A 0.2 M solution of N,N-dimethyl-2-(tert-butoxy)acetamide and 1.2 equivalents of a non-nucleophilic base (e.g., 2-fluoropyridine) in anhydrous dichloromethane (DCM).
-
Stream B: A 0.22 M solution of trifluoromethanesulfonic anhydride (Tf₂O) in anhydrous DCM.
-
-
Flow Reactor Setup:
-
Two syringe pumps are used to deliver Streams A and B at equal flow rates into a T-mixer.
-
The combined stream immediately enters a cooled reactor coil (e.g., 10 mL volume, maintained at -78 °C) where the keteneiminium salt is formed in situ.
-
Ethylene gas is introduced into the stream via a mass flow controller and a gas-liquid mixer (e.g., a tube-in-tube reactor) at a controlled pressure (e.g., 10 bar).
-
The reaction mixture continues through a second reactor coil at -78 °C to ensure complete cycloaddition. The residence time is determined by the total coil volume and the combined flow rate.
-
-
Quench and Work-up:
-
The output stream from the reactor is collected in a vessel containing a saturated aqueous solution of sodium bicarbonate to quench the reaction and hydrolyze the resulting cyclobutaniminium salt to the target ketone.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.[9]
-
| Step | Reagents & Conditions | Purpose | Typical Yield |
| 1 | N,N-dimethyl-2-(tert-butoxy)acetamide, Tf₂O, 2-fluoropyridine, DCM, -78 °C | In-situ formation of keteneiminium salt | N/A (transient) |
| 2 | Ethylene (10 bar), -78 °C, Flow Reactor | [2+2] Cycloaddition | >85% (in-situ) |
| 3 | Saturated aq. NaHCO₃, Extraction | Quench and hydrolysis | ~80% (isolated) |
Table 1. Summary of the [2+2] cycloaddition forward synthesis.
Scientific Rationale and Field Insights
-
Causality of Reagent Choice: The choice of a tertiary amide precursor and triflic anhydride is critical for the clean generation of the highly electrophilic keteneiminium salt.[8] A non-nucleophilic base like 2-fluoropyridine is used to trap the triflic acid byproduct without competing in the reaction.
-
Trustworthiness of the Protocol: This flow chemistry protocol is inherently self-validating and safer than batch processing.[8] The small reactor volume minimizes the risk associated with handling highly reactive intermediates and pressurized flammable gas. Precise control over stoichiometry and temperature ensures high reproducibility and minimizes byproduct formation.
-
Authoritative Grounding: The use of keteneiminium salts for the synthesis of cyclobutanones is a well-established and powerful methodology.[8] Lewis acid-promoted variants have also been shown to improve reactivity and diastereoselectivity in more complex systems.[9]
Retrosynthetic Strategy II: The Favorskii Rearrangement Pathway
An alternative and classic strategy for accessing strained rings is through the rearrangement of more stable, larger ring systems. The Favorskii rearrangement, which facilitates the ring contraction of α-halo ketones in the presence of a base, is perfectly suited for this purpose.[10][11]
Logical Disconnection
This pathway begins by recognizing that the target cyclobutane carboxylic acid derivative can be formed from a five-membered ring precursor.
-
Esterification: The first disconnection is the trivial removal of the tert-butyl group, leading back to 3-oxocyclobutanecarboxylic acid.[1]
-
Favorskii Rearrangement: This key disconnection transforms the cyclobutane ring into an α-halocyclopentanone. This transformation is the hallmark of the Favorskii rearrangement.[11][12][13]
-
Halogenation & Precursor: The α-halocyclopentanone is readily available from the halogenation of cyclopentanone, a common and inexpensive starting material. Cyclopentanone itself can be synthesized via the Dieckmann condensation of a 1,6-diester.[14][15]
Figure 2. Retrosynthetic analysis via a Favorskii rearrangement.
Forward Synthesis: From Cyclopentanone to Cyclobutane
The forward synthesis executes the retrosynthetic plan, starting from readily available cyclopentanone.
Experimental Protocol: Favorskii Ring Contraction
-
α-Chlorination of Cyclopentanone:
-
Cyclopentanone is dissolved in an appropriate solvent (e.g., dichloromethane).
-
The solution is treated with sulfuryl chloride (SO₂Cl₂) at 0 °C to room temperature.
-
The reaction is monitored by GC-MS until completion. The solvent is then removed under reduced pressure to yield crude 2-chlorocyclopentanone, which is often used in the next step without extensive purification.
-
-
Favorskii Rearrangement:
-
A solution of sodium tert-butoxide (a strong, non-nucleophilic base that also serves as the tert-butyl source for the ester) is prepared in anhydrous tetrahydrofuran (THF) and cooled to 0 °C.
-
The crude 2-chlorocyclopentanone, dissolved in THF, is added dropwise to the base solution.
-
The reaction mechanism involves the formation of an enolate, which displaces the chloride to form a strained bicyclo[2.1.0]pentan-2-one (a cyclopropanone) intermediate.[11]
-
The tert-butoxide then attacks the carbonyl carbon, leading to the collapse of the cyclopropanone ring to form the more stable cyclobutane carbanion, which is subsequently protonated during work-up.
-
The reaction is stirred for several hours at room temperature, then quenched with a saturated aqueous solution of ammonium chloride.
-
-
Work-up and Purification:
-
The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The resulting crude this compound is purified by vacuum distillation or column chromatography.
-
| Step | Reagents & Conditions | Purpose | Typical Yield |
| 1 | Cyclopentanone, SO₂Cl₂, DCM | α-Chlorination | >90% (crude) |
| 2 | 2-Chlorocyclopentanone, Sodium tert-butoxide, THF | Favorskii Rearrangement & Esterification | 60-70% |
| 3 | Aqueous work-up, Extraction, Purification | Isolation of pure product | Final isolated yield |
Table 2. Summary of the Favorskii rearrangement forward synthesis.
Scientific Rationale and Field Insights
-
Mechanism as the Guide: The choice of base is paramount. Using sodium hydroxide would yield the carboxylic acid, requiring a separate, potentially challenging esterification step.[11] By using sodium tert-butoxide, the rearrangement and esterification are accomplished in a single, convergent step.[10]
-
Self-Validating System: The reaction's success is confirmed by the formation of the ring-contracted product. The absence of cyclopentane derivatives and the characteristic spectral data for the cyclobutanone product validate the intended transformation.
-
Authoritative Grounding: The Favorskii rearrangement is a cornerstone of organic chemistry for synthesizing strained ring systems and has been extensively studied and applied.[11][12][13] Its mechanism, involving a cyclopropanone intermediate, is well-supported by mechanistic and labeling studies.[11]
Conclusion
The retrosynthetic analysis of this compound reveals two primary, highly effective synthetic strategies. The [2+2] cycloaddition offers a direct and convergent route, ideally suited for modern synthetic technologies like flow chemistry that can safely and efficiently handle reactive gaseous reagents and transient intermediates. The Favorskii rearrangement provides a classic and robust alternative, leveraging a ring contraction from an inexpensive and readily available starting material.
The choice between these pathways in a research or drug development setting would depend on factors such as available equipment (flow reactor vs. batch), scale, cost of goods, and safety considerations. Both routes are built on a foundation of well-understood, reliable chemical transformations, underscoring the elegance and predictive power of retrosynthetic analysis in the design of complex synthetic targets. The continued importance of the cyclobutane scaffold ensures that robust and scalable syntheses of key building blocks like this compound will remain a focus of intense scientific endeavor.
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The Four-Membered Ring Renaissance: A Technical Guide to Cyclobutanone Derivatives in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclobutanone framework, a strained four-membered carbocycle, has emerged from the realm of esoteric curiosities to become a powerhouse in modern organic synthesis. Its inherent ring strain, a feature once viewed as a liability, is now strategically exploited to drive a diverse array of chemical transformations, enabling the construction of complex molecular architectures with remarkable efficiency and stereocontrol. This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and application of cyclobutanone derivatives, offering field-proven insights for researchers at the forefront of chemical innovation. We delve into the causality behind experimental choices, providing not just protocols, but a deeper understanding of the principles that govern the unique chemistry of these versatile building blocks. From their pivotal role in the synthesis of life-saving pharmaceuticals to their application in the elegant construction of intricate natural products, this guide illuminates the burgeoning importance of cyclobutanone derivatives as indispensable tools in the synthetic chemist's arsenal.
The Strategic Advantage of Strain: Why Cyclobutanones Matter
Cyclobutanone and its derivatives are far more than just cyclic ketones. The approximately 26 kcal/mol of ring strain associated with the four-membered ring endows these molecules with unique chemical properties that are invaluable in advanced organic synthesis.[1] This inherent strain facilitates a variety of transformations, including ring-opening, ring-expansion, and rearrangement reactions, that are often difficult to achieve with their less-strained counterparts.[2][3] This reactivity makes cyclobutanones versatile intermediates for the synthesis of a wide range of complex molecules.
In the pharmaceutical and fine chemical sectors, cyclobutanone derivatives are critical intermediates.[4][5] They serve as foundational building blocks in the development of novel therapeutics, including antibiotics, antiviral agents, and anticancer drugs.[6] The rigid, three-dimensional structure of the cyclobutane ring can impart favorable pharmacological properties to a molecule, such as enhanced binding affinity to biological targets, improved metabolic stability, and the ability to explore unique chemical space in drug design.[1][6]
Forging the Four-Membered Ring: Key Synthetic Strategies
The construction of the cyclobutanone core is a critical first step in harnessing its synthetic potential. Several reliable methods have been developed, each with its own set of advantages and mechanistic nuances.
The Power of Pericyclic Reactions: [2+2] Cycloadditions
The [2+2] cycloaddition is arguably the most direct and widely employed method for synthesizing cyclobutanone derivatives.[6] This reaction class involves the union of two two-carbon components to form the four-membered ring.
The reaction of a ketene with an alkene is a powerful and often stereospecific method for the synthesis of cyclobutanones.[3] The concerted, asynchronous nature of this cycloaddition allows for the formation of various substituted cyclobutanes with a high degree of stereochemical control.[7]
Mechanism: The ketene, with its linear and sterically unencumbered structure, approaches the alkene in a [π2s + π2a] fashion, where the ketene acts as the suprafacial component and the alkene as the antarafacial component. This orbital symmetry-allowed process often proceeds through a concerted, though not necessarily synchronous, transition state.
Featured Protocol: Lewis Acid-Promoted [2+2] Cycloaddition of a Ketene with an Alkene [8]
This procedure exemplifies a modern approach to ketene cycloadditions, where a Lewis acid is employed to enhance reactivity and selectivity.
Reactants:
-
Alkene (e.g., 1-octene)
-
Ketene precursor (e.g., 2-phenylacetyl chloride)
-
Tertiary amine base (e.g., triethylamine)
-
Lewis acid (e.g., ethylaluminum dichloride in hexanes)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
A solution of the alkene and triethylamine in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere.
-
A solution of the ketene precursor in anhydrous dichloromethane is added dropwise to the cooled alkene solution.
-
The Lewis acid solution is then added dropwise to the reaction mixture, maintaining the low temperature.
-
The reaction is stirred at -78 °C for a specified time (e.g., 1 hour).
-
The reaction is quenched with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).
-
The mixture is allowed to warm to room temperature, and the organic layer is separated, dried, and concentrated.
-
The crude product is purified by column chromatography to yield the desired cyclobutanone.
Causality: The Lewis acid coordinates to the carbonyl oxygen of the in situ-generated ketene, increasing its electrophilicity and accelerating the cycloaddition. This promotion allows the reaction to proceed under milder conditions and often with improved diastereoselectivity compared to the thermal equivalent.[7]
The use of photochemical energy provides another powerful avenue for the construction of cyclobutane rings from two alkene components.[9] This method is particularly useful for the synthesis of complex, polycyclic systems through intramolecular cycloadditions.[9]
Mechanism: Upon absorption of light, one of the alkene partners is promoted to an excited state (singlet or triplet). This excited-state molecule then interacts with the ground-state alkene to form a diradical intermediate, which subsequently closes to form the cyclobutane ring. The stereochemical outcome is often dictated by the spin state of the diradical and steric considerations during ring closure.
Caption: General workflow for a photochemical [2+2] cycloaddition.
Ring Expansion Strategies: Building from Smaller Rings
Ring expansion reactions offer an alternative and often highly stereospecific route to cyclobutanones, starting from readily available cyclopropane precursors.
Semipinacol rearrangements of appropriately substituted cyclopropanols are a reliable method for accessing cyclobutanones.[10] This transformation involves the 1,2-migration of a carbon atom, leading to a one-carbon ring expansion.
Mechanism: Activation of the hydroxyl group of the cyclopropanol, often by a Lewis acid or protic acid, facilitates its departure as a leaving group. This generates a carbocation adjacent to the cyclopropane ring. The inherent strain of the three-membered ring provides a strong driving force for the migration of one of the ring carbons to the carbocationic center, resulting in the formation of the more stable cyclobutanone.
Caption: Mechanism of cyclopropanol ring expansion to a cyclobutanone.
The Reactive Heart of the Molecule: Transformations of Cyclobutanones
The synthetic utility of cyclobutanones is largely defined by their diverse reactivity. The strained four-membered ring can be strategically manipulated to access a wide array of other cyclic and acyclic structures.
Ring Expansion Reactions: Accessing Larger Carbocycles
Cyclobutanones are excellent precursors for the synthesis of five- and six-membered rings through various ring expansion reactions.
The Baeyer-Villiger oxidation is a classic and highly reliable method for converting cyclic ketones into lactones.[11][12] In the case of cyclobutanones, this reaction provides a direct route to γ-butyrolactones, which are valuable synthetic intermediates.[2]
Mechanism: The reaction proceeds through the nucleophilic addition of a peroxyacid to the carbonyl group of the cyclobutanone, forming a tetrahedral intermediate known as the Criegee intermediate.[8][11] This is followed by the concerted migration of one of the α-carbons to the adjacent oxygen atom, with concomitant cleavage of the weak O-O bond. The migratory aptitude of the substituents on the α-carbons dictates the regioselectivity of the reaction.[5]
Featured Protocol: Baeyer-Villiger Oxidation of a Cyclobutanone [8]
Reactants:
-
Cyclobutanone derivative
-
Peroxyacid (e.g., meta-chloroperoxybenzoic acid, m-CPBA)
-
Solvent (e.g., dichloromethane, DCM)
-
Buffer (optional, e.g., sodium bicarbonate)
Procedure:
-
The cyclobutanone derivative is dissolved in the solvent and cooled in an ice bath.
-
A solution of the peroxyacid in the same solvent is added dropwise to the cooled solution of the ketone.
-
The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.
-
The reaction is monitored by TLC until the starting material is consumed.
-
Upon completion, the reaction is quenched by the addition of a reducing agent (e.g., aqueous sodium thiosulfate) to destroy excess peroxyacid.
-
The mixture is washed with a basic solution (e.g., saturated aqueous sodium bicarbonate) to remove the carboxylic acid byproduct.
-
The organic layer is dried and concentrated, and the resulting γ-lactone is purified by chromatography.
Causality: The choice of peroxyacid can influence the reaction rate and selectivity. More electron-deficient peroxyacids are generally more reactive. The use of a buffer can be important to prevent acid-catalyzed side reactions.
The Tiffeneau-Demjanov rearrangement provides a route for the one-carbon ring expansion of cyclic ketones to their homologous counterparts.[6][13] For cyclobutanones, this reaction offers a pathway to cyclopentanones. The reaction typically involves the treatment of a 1-aminomethyl-cyclobutanol with nitrous acid.[6]
Mechanism: The primary amine of the 1-aminomethyl-cyclobutanol reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium ion. This diazonium ion is an excellent leaving group, and its departure as nitrogen gas generates a primary carbocation. A subsequent 1,2-alkyl shift, driven by the relief of ring strain, leads to the formation of a more stable cyclopentanone.[13]
Caption: Key steps in the Tiffeneau-Demjanov rearrangement.
Ring-Opening Reactions: From Cyclic to Acyclic
The inherent strain of the cyclobutanone ring can be harnessed to drive ring-opening reactions, providing access to functionalized acyclic compounds. For instance, the treatment of cyclobutanone oximes with a radical initiator can trigger a C-C bond cleavage, generating a distal cyano-substituted alkyl radical.[14] This radical can then be trapped by various reagents, leading to the formation of diverse linear products.[14]
Applications in the Synthesis of Complex Molecules
The synthetic versatility of cyclobutanone derivatives has positioned them as key intermediates in the total synthesis of numerous natural products and pharmaceuticals.
Natural Product Synthesis
The construction of the cyclobutane-containing monoterpene grandisol , a component of the boll weevil sex pheromone, has served as a benchmark for new synthetic methodologies.[15] Several syntheses of grandisol rely on the formation of a cyclobutane intermediate, often through a [2+2] cycloaddition, followed by further functionalization.[5][10][13] For example, an enantioselective synthesis of (-)-grandisol utilizes the photocycloaddition of an alkene bearing a chiral auxiliary to ethylene to construct the chiral cyclobutane core.[5]
Pharmaceutical Synthesis
The carbocyclic nucleoside analogue Carbovir is a potent antiviral agent used in the treatment of HIV. A key step in several syntheses of Carbovir involves the ring expansion of a functionalized cyclobutanone to the corresponding cyclopentanone.[16] This transformation highlights the strategic importance of cyclobutanone intermediates in accessing the core structures of medicinally important compounds.
The synthesis of prostaglandins , a class of biologically active lipids, has also benefited from cyclobutanone chemistry. In some approaches, the cyclopentane ring of the prostaglandin core is constructed from a cyclobutane precursor. For instance, an intermolecular [2+2] cycloaddition of dichloroketene to a functionalized enol ether can be used to generate a cyclobutanone intermediate that is then elaborated to the final prostaglandin analogue.[9]
Conclusion and Future Outlook
Cyclobutanone derivatives have firmly established themselves as versatile and powerful building blocks in modern organic synthesis. The strategic exploitation of their inherent ring strain has unlocked a wealth of synthetic possibilities, enabling the efficient and stereocontrolled construction of complex molecular architectures. As our understanding of their reactivity continues to grow, and as new catalytic methods for their synthesis and transformation are developed, the importance of cyclobutanones in both academic research and industrial applications is set to expand even further. The "four-membered ring renaissance" is well underway, and cyclobutanones are poised to play an increasingly central role in the future of chemical synthesis, from the development of next-generation pharmaceuticals to the creation of novel materials.
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An In-depth Technical Guide on the Stability and Storage of tert-Butyl 3-oxocyclobutanecarboxylate
Introduction: tert-Butyl 3-oxocyclobutanecarboxylate is a pivotal building block in modern organic synthesis, valued for its unique structural combination of a strained cyclobutane ring and a sterically hindered tert-butyl ester. This bifunctionality makes it an essential intermediate in the development of novel pharmaceuticals, particularly in the synthesis of complex scaffolds for anti-inflammatory and cardiovascular drugs.[1] Given its role in multi-step syntheses where purity and integrity are paramount, a thorough understanding of its chemical stability and optimal storage conditions is critical for researchers and drug development professionals. This guide provides a detailed analysis of the factors governing the stability of this compound and offers field-proven protocols for its handling, storage, and stability assessment.
Molecular Structure and Intrinsic Stability
The stability of this compound is dictated by the interplay of its three core structural features: the tert-butyl ester, the β-keto group, and the cyclobutane ring.
-
tert-Butyl Ester: This group is the most chemically sensitive functionality. While it offers excellent stability under neutral and basic conditions, it is highly susceptible to cleavage under acidic conditions.[2] This lability is due to the formation of a stable tertiary carbocation (tert-butyl cation) upon protonation, making acid-catalyzed hydrolysis a primary degradation pathway.[2][3]
-
β-Keto Ester System: The ketone and ester groups activate the α-protons, making them acidic and susceptible to enolization. This feature is key to its synthetic utility but also presents a potential route for isomerization or degradation, particularly in the presence of strong bases or certain metal catalysts.
-
Cyclobutane Ring: The four-membered ring possesses significant ring strain (approx. 26 kcal/mol), making it prone to cleavage under harsh conditions such as high thermal stress or extreme pH.[4] While generally stable at room temperature, this inherent strain is a latent liability that must be managed during long-term storage and chemical processing.[4]
Caption: Key molecular features influencing stability.
Degradation Pathways and Incompatibilities
While the compound is stable under normal, controlled conditions, several degradation pathways exist.[5]
Hydrolytic Degradation
Hydrolysis is the most significant degradation concern. The rate and mechanism are highly dependent on pH.
-
Acid-Catalyzed Hydrolysis: This is the predominant degradation pathway. Strong acids like trifluoroacetic acid (TFA), HCl, or H₂SO₄ can rapidly cleave the tert-butyl ester, even at room temperature, to yield 3-oxocyclobutanecarboxylic acid and isobutylene gas.[2][3] The presence of even trace acidic impurities can compromise the material's purity over time.
-
Neutral and Basic Hydrolysis: The compound is significantly more stable at neutral and basic pH. Tert-butyl esters are resistant to base-catalyzed hydrolysis due to steric hindrance around the carbonyl group.[2] However, prolonged exposure to highly aqueous environments, even at neutral pH, can lead to slow hydrolysis.[6]
Caption: Primary degradation pathway: Acid-catalyzed hydrolysis.
Thermal Decomposition
No specific decomposition temperature is consistently reported, but the strained cyclobutane ring is susceptible to thermal cleavage at elevated temperatures.[5] Thermal decomposition of cyclobutanone derivatives can yield products like ethylene and ketene.[7] Therefore, exposure to high heat during storage or processing should be avoided.
Incompatible Materials
To ensure stability, the following materials must be avoided:
-
Strong Acids: Will catalyze rapid hydrolysis.[1]
-
Strong Oxidizing Agents: Can react with the ketone or other parts of the molecule.[5][8]
-
Moisture/Water: Should be minimized to prevent slow hydrolysis, especially if acidic or basic impurities are present. The compound is often described as moisture-sensitive.[9][10]
Recommended Storage and Handling Protocols
Based on the compound's chemical nature, a multi-faceted approach to storage is required to maximize shelf-life and preserve purity.
| Parameter | Recommendation | Rationale | Supporting Sources |
| Temperature | 2–8 °C (Refrigerated) . For long-term (>1 year) storage, consider -20 °C (Freezer) . | Minimizes the rate of all potential degradation reactions, including slow hydrolysis and thermal decomposition. | [1][9] |
| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen). | Prevents exposure to atmospheric moisture and oxygen, mitigating hydrolysis and potential oxidation. | [9] |
| Container | Use a tightly sealed, amber glass or HDPE/polypropylene container. | Prevents moisture ingress and protects from light, which can catalyze degradation. Ensures material compatibility. | [1][10] |
| Environment | Keep in a dry and well-ventilated place. | Complements the use of a sealed container and inert atmosphere to provide a stable external environment. | [1][5][9] |
Handling Precautions:
-
Always handle the material in a well-ventilated area or fume hood.[10]
-
Avoid contact with skin and eyes by wearing appropriate personal protective equipment (gloves, safety goggles).[5][10]
-
When not in use, ensure the container is securely sealed to prevent moisture absorption.[9][10]
-
Avoid physical damage to containers.[10]
Experimental Protocols for Stability Assessment
To validate storage conditions and understand the compound's stability profile within a specific formulation or process, the following protocols are recommended.
Protocol 1: Forced Degradation Study
This study is designed to rapidly identify the compound's vulnerabilities by exposing it to accelerated stress conditions.
Methodology:
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into separate, sealed vials for each condition:
-
Acidic: Add HCl to a final concentration of 0.1 M. Incubate at 40 °C for 24 hours.
-
Basic: Add NaOH to a final concentration of 0.1 M. Incubate at 40 °C for 24 hours.
-
Oxidative: Add H₂O₂ to a final concentration of 3%. Incubate at room temperature for 24 hours.
-
Thermal: Incubate a neat or solution sample at 80 °C for 48 hours.
-
Photolytic: Expose a solution sample to a calibrated light source (ICH Q1B conditions).
-
Control: Keep an aliquot of the stock solution at 2–8 °C, protected from light.
-
-
Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including the control, by a stability-indicating method like HPLC-UV or LC-MS.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Quantify the percentage of degradation and identify any major degradation products.
Causality and Self-Validation: This protocol systematically tests each major degradation pathway. A significant loss of the parent peak under acidic conditions, for instance, validates the predicted hydrolytic instability and confirms that the analytical method can detect such changes. The control sample ensures that any observed degradation is due to the stress condition and not the solvent or experimental setup.
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An In-Depth Technical Guide to the Safe Handling and Use of tert-Butyl 3-oxocyclobutanecarboxylate
Introduction: The Significance of tert-Butyl 3-oxocyclobutanecarboxylate in Modern Drug Discovery
This compound is a valuable building block in contemporary organic synthesis and medicinal chemistry. Its strained four-membered ring and versatile keto-ester functionality make it an attractive scaffold for the synthesis of novel therapeutic agents.[1][2] The cyclobutane motif can impart unique conformational constraints on a molecule, which can be advantageous for optimizing drug-target interactions.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of the safe handling, reactivity, and potential hazards of this compound is paramount to ensure both personal safety and experimental success. This guide provides a comprehensive overview of the essential safety precautions and handling protocols for this compound, grounded in its physicochemical properties and inherent reactivity.
Physicochemical and Hazard Profile
A foundational understanding of a chemical's properties is the first step in a robust safety assessment. The following table summarizes the key physicochemical data for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O₃ | [3][4] |
| Molecular Weight | 170.21 g/mol | [3][4] |
| Appearance | Colorless liquid | [3][5] |
| Boiling Point | 230.4 °C at 760 mmHg | [6] |
| InChI Key | JINYZTGTQXDUQR-UHFFFAOYSA-N | [4] |
| CAS Number | 145549-76-4 | [3][4] |
Hazard Identification and GHS Classification:
This compound is classified as an irritant.[3] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), its primary hazards are:
These classifications necessitate stringent adherence to appropriate personal protective equipment (PPE) and handling procedures to minimize exposure.
Core Safety Directives: A Risk-Based Approach
Safe handling of this compound requires a multi-faceted approach that encompasses engineering controls, administrative controls, and personal protective equipment. The causality behind these measures is directly linked to the compound's irritant nature and its reactivity as a β-keto ester.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and setting up reactions, must be conducted in a well-ventilated chemical fume hood.[7] This is the most critical engineering control to prevent inhalation of vapors, which can cause respiratory irritation.[3][7]
-
Safety Shower and Eyewash Station: An easily accessible and fully functional safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[8] In the event of accidental skin or eye contact, immediate and copious irrigation is crucial.
Personal Protective Equipment (PPE): Essential Barrier Protection
The selection of appropriate PPE is critical to prevent skin and eye contact.
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. Standard safety glasses do not offer sufficient protection against splashes.[5]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn at all times.[9] It is imperative to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially after direct contact with the compound.
-
Skin and Body Protection: A flame-resistant laboratory coat should be worn and buttoned to its full length.[7] In situations with a higher risk of splashing, a chemical-resistant apron is also recommended.
-
Respiratory Protection: While working in a fume hood should provide adequate respiratory protection, a NIOSH-approved respirator with an organic vapor cartridge may be necessary for spill cleanup or in situations where ventilation is compromised.
The following diagram illustrates the hierarchy of controls for safe handling:
Caption: Hierarchy of controls for managing chemical hazards.
Experimental Protocols: From Theory to Practice
The following section outlines a representative experimental workflow for a reaction involving this compound, emphasizing the integration of safety precautions at each step. This protocol is illustrative and should be adapted based on the specific reaction conditions and reagents being used.
Representative Reaction: Alkylation of this compound
The α-proton of β-keto esters is acidic and can be removed by a suitable base to form an enolate, which can then be alkylated.[7] This reactivity is fundamental to the synthetic utility of this compound.
Step-by-Step Protocol with Integrated Safety Measures:
-
Reagent Preparation and Inert Atmosphere Setup (in a fume hood):
-
Causality: Many organometallic bases are pyrophoric, and the enolate intermediate can be sensitive to moisture and oxygen. An inert atmosphere is crucial for reaction success and safety.
-
Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Purge the flask with dry nitrogen or argon.
-
Using a dry syringe, transfer the anhydrous solvent (e.g., THF) to the flask.
-
PPE Check: Ensure safety goggles, lab coat, and appropriate gloves are worn.
-
-
Deprotonation to Form the Enolate (in a fume hood):
-
Causality: The addition of a strong base is often exothermic. Slow addition at low temperature is necessary to control the reaction rate and prevent side reactions.
-
Cool the solvent to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Slowly add the base (e.g., lithium diisopropylamide (LDA)) to the stirred solvent via syringe.
-
Slowly add a solution of this compound in the anhydrous solvent to the base solution.
-
Observation: Monitor the reaction temperature closely.
-
-
Alkylation (in a fume hood):
-
Causality: The alkylating agent (e.g., an alkyl halide) is added after enolate formation is complete.
-
Slowly add the alkylating agent to the enolate solution at the appropriate temperature.
-
Allow the reaction to proceed for the specified time, monitoring its progress by a suitable technique (e.g., TLC).
-
-
Reaction Quench and Workup (in a fume hood):
-
Causality: The reaction is "quenched" to neutralize the reactive species. As β-keto esters can undergo hydrolysis and decarboxylation under harsh acidic or basic conditions, a mild quenching agent is preferred.[10]
-
Slowly add a quenching solution (e.g., saturated aqueous ammonium chloride) to the reaction mixture at low temperature.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Waste Disposal: Dispose of all aqueous and organic waste in appropriately labeled containers.
-
-
Purification (in a fume hood):
-
Causality: Purification by column chromatography is often necessary to isolate the desired product from byproducts and unreacted starting materials.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
-
Ventilation: Ensure the chromatography is performed in a well-ventilated area, preferably within the fume hood, to avoid inhalation of solvent vapors.
-
The following diagram outlines the general workflow for this experimental protocol:
Caption: A generalized workflow for the alkylation of this compound.
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and informed response is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[7]
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[7] For large spills, evacuate the area and contact emergency services.[7] Ensure proper PPE is worn during cleanup.
Storage and Disposal
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.
Conclusion
This compound is a valuable reagent with significant potential in drug discovery and organic synthesis. Its safe and effective use hinges on a comprehensive understanding of its hazards and reactivity. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to well-defined experimental protocols, researchers can mitigate the risks associated with this compound and harness its synthetic potential. This guide serves as a foundational resource to promote a strong safety culture in the laboratory and to ensure the well-being of all personnel working with this important chemical intermediate.
References
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- tert-BUTYL ACET
- Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. [Link]
- Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)
- T-butyl-3-oxocyclobutanecarboxyl
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A Senior Application Scientist's Guide to tert-Butyl 3-oxocyclobutanecarboxylate: From Sourcing to Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
tert-Butyl 3-oxocyclobutanecarboxylate (CAS 145549-76-4) has emerged as a pivotal building block in modern medicinal chemistry. Its strained four-membered ring and synthetically versatile ketone and tert-butyl ester functionalities offer a unique conformational rigidity and a valuable scaffold for introducing three-dimensional character into drug candidates. This guide provides an in-depth technical overview, covering commercial sourcing, essential quality control protocols, and field-proven synthetic applications to empower researchers in leveraging this powerful reagent for accelerated drug discovery.
The Strategic Importance of the Cyclobutane Motif
In the landscape of drug design, moving beyond flat, aromatic structures is a paramount objective for improving physicochemical properties and exploring novel intellectual property space. The cyclobutane ring, particularly when functionalized as in this compound, serves as a valuable bioisostere for commonly used groups like phenyl rings or gem-dimethyl moieties. Its rigid, three-dimensional structure can lock ligands into bioactive conformations, enhancing potency and selectivity. The 3-oxo position provides a critical synthetic handle for diversification, allowing chemists to readily introduce a wide array of substituents through well-established ketone chemistry. This makes the title compound a cornerstone reagent for building libraries of complex molecules for screening and lead optimization.[1][2]
Commercial Sourcing and Procurement
The accessibility of a starting material is a critical logistical checkpoint for any research program. This compound is readily available from a variety of commercial suppliers, ranging from large global distributors to specialized building-block providers. When selecting a supplier, researchers should consider not only price but also purity, available quantities, lead times, and the quality of supporting documentation (e.g., Certificate of Analysis).
Below is a comparative table of representative commercial suppliers.
| Supplier | Typical Purity | Available Quantities | Notes |
| Thermo Scientific (Alfa Aesar) | 97% | 5 g | Often available for rapid delivery for small-scale research needs.[3] |
| BLD Pharm | ≥97% | Grams to Kilograms | Offers a range of quantities suitable for both discovery and scale-up.[4] |
| Synblock | ≥98% | Grams to Kilograms | Provides detailed analytical data including NMR and HPLC upon request.[5] |
| ChemicalBook Aggregators | Varies (97-99%+) | Grams to Metric Tons | Platform connecting numerous, often international, manufacturers.[6] |
Disclaimer: Availability, purity, and pricing are subject to change. Researchers should always verify information directly with the supplier before procurement.
The First Principle: Incoming Quality Control
A successful synthesis begins with high-quality, well-characterized starting materials. Upon receiving a new batch of this compound, it is imperative to perform incoming quality control (QC) to verify its identity and purity.[7][8] Failure to do so can result in failed reactions, difficult purifications, and irreproducible results.
Physical and Chemical Properties
-
Appearance: Colorless to pale yellow liquid or low-melting solid.
-
Boiling Point: ~230 °C at 760 mmHg[5]
Recommended Analytical QC Workflow
Rigorous quality control involves a suite of analytical techniques to confirm the structure and assess the purity of the reagent.[10][11]
Workflow for Incoming Reagent QC
Caption: A typical quality control workflow for verifying a new batch of reagent.
-
¹H NMR Spectroscopy: This is the most powerful tool for confirming the compound's structure. The spectrum should exhibit characteristic peaks corresponding to the tert-butyl group (a sharp singlet at ~1.4-1.5 ppm) and the cyclobutane ring protons (a complex multiplet pattern between ~2.5-3.5 ppm). The integration of these signals should correspond to a 9:5 proton ratio.
-
¹³C NMR Spectroscopy: Key signals to identify include the carbonyl of the ketone (~204 ppm), the carbonyl of the ester (~170-175 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the methyl carbons (~28 ppm).[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing purity and identifying volatile impurities. The mass spectrum should show the correct molecular ion peak or characteristic fragments.[10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Look for strong absorbance bands corresponding to the C=O stretch of the ketone (typically ~1780 cm⁻¹, characteristic for strained rings) and the C=O stretch of the ester (~1730 cm⁻¹).
Synthetic Utility and Field-Proven Protocols
The primary value of this compound lies in the reactivity of its ketone functionality. It readily undergoes nucleophilic additions, condensations, and reductive aminations, providing a gateway to a vast array of substituted cyclobutane derivatives.[1][13]
Core Reactivity: Reductive Amination
Reductive amination is arguably the most common and powerful transformation performed with this building block, as it is a robust method for forming C-N bonds, which are ubiquitous in pharmaceuticals.[14][15] The process involves the initial formation of an iminium ion intermediate from the ketone and a primary or secondary amine, followed by in-situ reduction to yield the corresponding amine.
Generalized Reductive Amination Pathway
Caption: The two-stage process of a one-pot reductive amination reaction.
Self-Validating Experimental Protocol: Synthesis of tert-Butyl 3-(benzylamino)cyclobutanecarboxylate
This protocol details a reliable, one-pot reductive amination using a mild and selective reducing agent. The choice of sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is deliberate; it is less reactive than sodium borohydride and will not readily reduce the starting ketone, but it is highly effective at reducing the iminium ion intermediate as it forms.[15][16] This selectivity is key to achieving a high yield in a one-pot procedure.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (catalytic, ~5 mol%)
-
Dichloromethane (DCM), anhydrous (to make a ~0.2 M solution)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and dissolve in anhydrous DCM.
-
Amine Addition: Add benzylamine (1.05 eq) followed by a catalytic amount of glacial acetic acid. The acid serves to catalyze the formation of the iminium ion.[14] Stir the mixture at room temperature for 30 minutes.
-
Reductant Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. Causality Note: Adding the reducing agent slowly helps to control any potential exotherm and ensures the reaction proceeds smoothly.
-
Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature. Monitor the consumption of the starting ketone by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30% Ethyl Acetate in Hexanes. The reaction is generally complete within 2-4 hours.
-
Workup: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the pure product.
Conclusion
This compound is more than just a chemical; it is a strategic tool for overcoming challenges in modern drug design. Its commercial availability, coupled with straightforward and high-yielding chemistry, makes it an indispensable asset. By adhering to rigorous quality control principles and understanding the causality behind protocol choices, researchers can effectively and reproducibly harness the synthetic power of this versatile building block to create novel and impactful molecular entities.
References
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- Thermo Fisher Scientific. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals.
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- ResearchGate. Synthesis of cyclobutanamines through reduction instead of final hydrolysis.
- Fisher Scientific. This compound, 97%.
- Synblock. CAS 145549-76-4 | this compound.
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- Technology Networks. Quality Control During Drug Development. (2022).
- Boston BioProducts. Reagent Quality Control Testing.
- ChemBK. T-butyl-3-oxocyclobutanecarboxylate - Introduction. (2024).
- Journal of Pharmacy and Criminology. Techniques for Quality Control in Pharmaceutical Analysis. (2023).
- Organic Chemistry Tutor. Reductive Amination.
- PubChem. tert-Butyl 3-oxocyclobutane-1-carboxylate. National Center for Biotechnology Information.
- GMP SOP. Overview of pharmaceutical quality control steps and implementations.
- Organic Syntheses. cyclobutanone.
- Frontiers in Molecular Biosciences. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (2022).
- Organic Chemistry Portal. Reductive Amination - Common Conditions.
- Master Organic Chemistry. Reductive Amination, and How It Works. (2017).
- Supporting Information. Characterization Data of the Products.
- Chemsrc. T-butyl-3-oxocyclobutanecarboxylate | CAS#:145549-76-4. (2025).
- BLD Pharm. 145549-76-4|this compound.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Synfacts. Novel tert-Butylation of Carboxylic Acids and Alcohols. (2023).
- Yanagihara, Y., Abe, T., Edanami, K., Agata, M., Kuroda, T., & Shida, T. (1988). Immunopharmacological actions of the new antiallergic drug butyl 3'-(1H-tetrazol-5-yl)oxanilate. 1st communication: effects on type I to type IV allergic reactions in animal models. Arzneimittel-Forschung, 38(1), 70–74.
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A Comprehensive Technical Guide to tert-Butyl 3-oxocyclobutane-1-carboxylate: Synthesis, Properties, and Applications in Modern Drug Discovery
Introduction: The Emergence of a Versatile Cyclobutane Building Block
In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of strained ring systems has become a powerful tool for modulating the physicochemical and pharmacological properties of bioactive molecules. Among these, the cyclobutane motif offers a unique conformational profile that can enhance metabolic stability, improve binding affinity, and provide novel intellectual property. Within this class of compounds, tert-butyl 3-oxocyclobutane-1-carboxylate has emerged as a key synthetic intermediate, valued for its dual functionality and steric bulk, which guide subsequent chemical transformations.
This technical guide provides an in-depth exploration of tert-butyl 3-oxocyclobutane-1-carboxylate, from its fundamental chemical identity to its practical applications in the synthesis of complex molecular architectures. As a seasoned application scientist, the following sections will not only detail established protocols but also provide insights into the underlying chemical principles that govern its reactivity and utility, ensuring a thorough understanding for researchers, scientists, and drug development professionals.
The officially recognized IUPAC name for this compound is tert-butyl 3-oxocyclobutane-1-carboxylate [1][2][3]. It is also commonly referred to by synonyms such as 3-oxo-cyclobutanecarboxylic acid tert-butyl ester and 3-tert-butyloxycarbonylcyclobutanone[1][4].
Physicochemical and Structural Characteristics
At room temperature, tert-butyl 3-oxocyclobutane-1-carboxylate is a colorless liquid[5][6]. Its structure is characterized by a four-membered cyclobutanone ring substituted with a bulky tert-butoxycarbonyl group. This combination of a strained, reactive ketone and a sterically demanding ester group dictates its chemical behavior and synthetic utility. The compound is generally insoluble in water but exhibits good solubility in common organic solvents[5][6].
| Property | Value | Source |
| CAS Number | 145549-76-4 | [1][2][4][7] |
| Molecular Formula | C9H14O3 | [1][3][4] |
| Molecular Weight | 170.21 g/mol | [3][4] |
| IUPAC Name | tert-butyl 3-oxocyclobutane-1-carboxylate | [1][2][3] |
| Appearance | Colorless liquid | [5][6] |
| Boiling Point | 230.4 ± 33.0 °C (Predicted) | [6] |
| Density | 1.1 g/mL (Predicted) | [6] |
Synthesis of tert-Butyl 3-oxocyclobutane-1-carboxylate: A Practical Approach
The synthesis of tert-butyl 3-oxocyclobutane-1-carboxylate is most commonly achieved through the esterification of a suitable cyclobutane precursor. A prevalent method involves the reaction of a cyclobutane dione derivative with tert-butanol[5][6]. A more general and powerful method for the tert-butylation of carboxylic acids has also been reported, which can be adapted for this synthesis[8]. This process utilizes bis(trifluoromethanesulfonyl)imide (Tf2NH) as a catalyst with tert-butyl acetate serving as both the solvent and the tert-butylating agent, offering high yields and faster reaction times[8].
Experimental Protocol: Tf2NH-Catalyzed Esterification
This protocol is adapted from a general method for tert-butylation of carboxylic acids and represents a modern, efficient approach.
Materials:
-
3-Oxocyclobutanecarboxylic acid
-
tert-Butyl acetate (t-BuOAc)
-
Bis(trifluoromethanesulfonyl)imide (Tf2NH)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
Procedure:
-
To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in tert-butyl acetate (0.5 M), add a catalytic amount of Tf2NH (0.05 eq).
-
Stir the reaction mixture at 60 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure tert-butyl 3-oxocyclobutane-1-carboxylate.
Caption: Synthetic workflow for tert-butyl 3-oxocyclobutane-1-carboxylate.
Chemical Reactivity and Synthetic Applications
The synthetic versatility of tert-butyl 3-oxocyclobutane-1-carboxylate stems from the orthogonal reactivity of its two functional groups. The ketone can undergo a wide range of transformations, including reduction, olefination, and reductive amination, while the tert-butyl ester serves as a robust protecting group for the carboxylic acid, which can be deprotected under acidic conditions.
This compound is a valuable building block in the synthesis of various pharmaceutical intermediates and fine chemicals[9]. Its rigid cyclobutane core is particularly useful for introducing conformational constraint into drug candidates, a strategy often employed to enhance binding affinity and selectivity. It serves as a key intermediate in the development of anti-inflammatory and cardiovascular drugs[9].
Caption: Key synthetic transformations of the title compound.
Spectroscopic Characterization
The structural elucidation of tert-butyl 3-oxocyclobutane-1-carboxylate and its derivatives relies on standard spectroscopic techniques. While specific spectra are proprietary, typical data would include:
-
¹H NMR: Resonances corresponding to the tert-butyl protons (a singlet around 1.4-1.5 ppm) and the cyclobutane ring protons (multiplets in the range of 2.5-3.5 ppm).
-
¹³C NMR: Signals for the carbonyl carbon of the ketone (around 205-210 ppm), the ester carbonyl carbon (around 170-175 ppm), the quaternary carbon of the tert-butyl group, and the carbons of the cyclobutane ring.
-
IR Spectroscopy: Characteristic absorption bands for the ketone C=O stretch (around 1780-1790 cm⁻¹) and the ester C=O stretch (around 1730-1740 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns.
Access to spectral data (IR, MS, ¹H NMR, ¹³C NMR) is often available through chemical suppliers and spectral databases.
Safety and Handling
While considered to have low toxicity, appropriate safety precautions should always be observed when handling tert-butyl 3-oxocyclobutane-1-carboxylate[5][9]. It is classified as a skin and eye irritant and may cause respiratory irritation[3][10].
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat[5][10].
-
Handling: Use in a well-ventilated area, such as a chemical fume hood[5][10]. Avoid inhalation of vapors and contact with skin and eyes[5][10]. Do not eat, drink, or smoke when handling[10].
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[5][9][11].
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes[10]. For skin contact, wash with soap and water[10]. If inhaled, move to fresh air[10]. Seek medical attention if irritation persists[10].
Conclusion
tert-Butyl 3-oxocyclobutane-1-carboxylate is a valuable and versatile building block in modern organic synthesis. Its unique structural features and predictable reactivity make it an important tool for the construction of complex molecules, particularly in the field of drug discovery. A thorough understanding of its synthesis, properties, and handling is essential for its effective and safe utilization in the laboratory. This guide provides a solid foundation for researchers and scientists to leverage the full potential of this important synthetic intermediate.
References
- tert-butyl 3-oxocyclobutane-1-carboxyl
- T-butyl-3-oxocyclobutanecarboxyl
- Tert-butyl 3-oxocyclobutane-1-carboxylate | C9H14O3 | CID 10261520 - PubChem. (URL: [Link])
- T-butyl-3-oxocyclobutanecarboxyl
- TERT-BUTYL 3-OXOCYCLOBUTANECARBOXYLATE | 145549-76-4 | Spectrum - Chemcd. (URL: [Link])
- Synthesis of tert‐butyl 3‐hydroxycyclobutanecarboxylate (cis‐18).
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- tert-Butyl 3-oxocyclobutylcarbamate | C9H15NO3 | CID 23374584 - PubChem. (URL: [Link])
- A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. (URL: [Link])
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Methodological & Application
The Versatile Synthon: A Guide to the Use of tert-Butyl 3-Oxocyclobutanecarboxylate in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for novel molecular architectures with tailored functionalities is perpetual. Small, strained ring systems, in particular, have emerged as powerful building blocks, offering unique conformational constraints and reactivity patterns that can be exploited in the construction of complex molecules. Among these, tert-butyl 3-oxocyclobutanecarboxylate has garnered significant attention as a versatile and strategically important synthon. Its inherent ring strain, coupled with the orthogonal reactivity of the ketone and the sterically demanding tert-butyl ester, provides a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
The Strategic Advantage of a Strained Scaffold
The chemical utility of this compound stems from a confluence of structural and electronic factors. The cyclobutane ring, with its inherent angle and torsional strain, is predisposed to ring-opening reactions, providing a pathway to linear chains with defined stereochemistry. The ketone at the 3-position serves as a versatile handle for a wide range of nucleophilic additions and carbon-carbon bond-forming reactions. Furthermore, the tert-butyl ester group not only offers steric hindrance that can influence the stereochemical outcome of reactions but also serves as a robust protecting group that can be selectively removed under acidic conditions.
Key Synthetic Transformations and Protocols
Stereoselective Reduction of the Carbonyl Group: Access to cis- and trans-3-Hydroxycyclobutanecarboxylates
The reduction of the ketone in this compound provides access to the corresponding cis- and trans-3-hydroxycyclobutanecarboxylates, which are valuable chiral building blocks. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions.
This protocol favors the formation of the cis-3-hydroxycyclobutanecarboxylate due to the steric hindrance of the tert-butyl ester group, which directs the hydride attack from the less hindered face.
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 equiv) in methanol at 0 °C in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add sodium borohydride (1.5 equiv) portion-wise to the solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x V).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the desired cis-tert-butyl 3-hydroxycyclobutanecarboxylate.
| Reactant | Reagent | Solvent | Temperature | Time | Typical Yield | Diastereomeric Ratio (cis:trans) |
| This compound | NaBH₄ | MeOH | 0 °C | 1 h | 85-95% | >95:5 |
Causality Behind Experimental Choices:
-
Methanol as Solvent: Provides a protic medium that can activate the carbonyl group and stabilize the borohydride reagent.
-
Low Temperature (0 °C): Enhances the diastereoselectivity of the reduction by minimizing side reactions and promoting a more ordered transition state.
-
Sodium Borohydride: A mild and selective reducing agent that is well-suited for the reduction of ketones in the presence of esters.
Carbon-Carbon Bond Formation via the Wittig Reaction
The ketone functionality of this compound is an excellent electrophile for the Wittig reaction, enabling the formation of an exocyclic double bond. This transformation is a cornerstone for the synthesis of more complex cyclobutane derivatives and can be a precursor to further functionalization.
This protocol describes the conversion of the ketone to a methylene group using the Wittig reagent derived from methyltriphenylphosphonium bromide.
Materials:
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (THF)
-
This compound
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium bromide (1.2 equiv) and anhydrous THF.
-
Cool the suspension to 0 °C and add potassium tert-butoxide (1.2 equiv) portion-wise.
-
Stir the resulting yellow-orange suspension at room temperature for 1 hour to generate the ylide.
-
Cool the reaction mixture to 0 °C and add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3 x V).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford tert-butyl 3-methylenecyclobutanecarboxylate.
DOT Diagram: Wittig Reaction Workflow
Caption: Workflow of the Wittig olefination.
Trustworthiness of the Protocol: This protocol is self-validating as the progress of the reaction can be easily monitored by TLC, observing the consumption of the starting ketone and the appearance of the less polar alkene product. The formation of the triphenylphosphine oxide byproduct, which is often visible as a white precipitate, also indicates that the reaction is proceeding.
Ring-Opening Reactions: A Gateway to Acyclic Scaffolds
The inherent strain of the cyclobutane ring in this compound makes it susceptible to ring-opening reactions with various nucleophiles. This strategy provides a powerful method for the synthesis of functionalized acyclic compounds with high regioselectivity.
This protocol illustrates the ring-opening of the corresponding 3-hydroxycyclobutane derivative (obtained from Protocol 1) to yield a substituted γ-hydroxy ester. The reaction proceeds via the formation of a magnesium alkoxide, which facilitates the cleavage of a carbon-carbon bond in the strained ring.
Materials:
-
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate
-
Grignard reagent (e.g., Phenylmagnesium bromide, 3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of cis-tert-butyl 3-hydroxycyclobutanecarboxylate (1.0 equiv) in anhydrous diethyl ether.
-
Cool the solution to 0 °C and add the Grignard reagent (2.5 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.
-
Acidify the mixture to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x V).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient).
DOT Diagram: Ring-Opening Mechanism
Caption: Mechanism of Grignard-mediated ring-opening.
Applications in Medicinal Chemistry and Total Synthesis
The unique structural motifs accessible from this compound have made it a valuable building block in the synthesis of pharmaceutically active compounds and complex natural products. The cyclobutane core is often used as a bioisosteric replacement for other groups, such as gem-dimethyl or phenyl rings, to modulate the physicochemical properties and biological activity of a molecule.
For instance, substituted cyclobutanes derived from this starting material have been incorporated into antiviral agents, kinase inhibitors, and central nervous system drugs. The ability to control the stereochemistry at multiple centers during the functionalization of the cyclobutane ring is particularly advantageous in drug design.
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its unique combination of a strained ring system and orthogonal functional groups allows for a wide range of synthetic manipulations, including stereoselective reductions, carbon-carbon bond formations, and ring-opening reactions. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers, enabling them to harness the full potential of this remarkable synthon in the development of novel and complex molecules.
References
- Isosteric replacement of functional groups is an emerging strategy for optimizing bioactive molecules in drug discovery. tert-Butyl group is a particularly important moiety, yet its isosteric replacement with 1-trifluoromethyl-cyclobutyl group has been rather neglected. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSECuZ0zymhmm4cNKKeKVA3LmuAJfMA-ie3WW-TyWZzfs128DFp_pLoCLK1tcmr5MO3vAABVGT2NOv8wz3k_T63ppeUjXTb3kIZNJoF1QCt8TeKpPk6ljnMiMXLVwtWIUU4sXPgmTLu8DhhFwRphKCH33HG2e8wQZT0dI7fbvZhsa8xvmsp7w4_NVNF-5gT-ltevMN5MsYXC_VF9grf_iyAelzenqM_Adm6uk4]
- Ring strain, e.g., in cyclopropanes or cyclobutanes, can be used to drive chemical reactions. Unsubstituted cyclobutane is unreactive due to kinetic reasons, but substituted cyclobutanes can take part in reactions. [Link: https://www.chemistryviews.org/details/news/11181111/Ring-Opening_of_Cyclobutanes_with_Nucleophiles.html]
Reaction conditions for tert-Butyl 3-oxocyclobutanecarboxylate alkylation
Strategic Alkylation of tert-Butyl 3-oxocyclobutanecarboxylate: Conditions and Mechanistic Insights
Abstract
Substituted cyclobutane rings are privileged structural motifs in modern drug discovery, prized for their ability to confer desirable physicochemical properties such as metabolic stability and three-dimensional diversity.[1][2] this compound is a key building block for accessing these structures, and its value is unlocked through the strategic alkylation of the α-carbon. This document provides a detailed guide for researchers on the reaction conditions for the C-alkylation of this compound. It covers the underlying principles of enolate chemistry, offers detailed protocols for two robust methods—Lithium Diisopropylamide (LDA)-mediated and Phase-Transfer Catalysis (PTC)—and discusses the critical factors influencing reaction success and selectivity.
Introduction: The Significance of the Cyclobutane Moiety
The cyclobutane scaffold, once considered a synthetic curiosity due to its inherent ring strain, is now a highly sought-after component in medicinal chemistry.[1][2] Its rigid, three-dimensional structure provides a fixed orientation for substituents, enabling precise interactions with biological targets. Furthermore, the replacement of more common moieties like gem-dimethyl or phenyl groups with a cyclobutane ring can significantly improve a drug candidate's metabolic profile and solubility. The alkylation of this compound at the C3 position is a cornerstone transformation, providing access to a vast array of 3,3-disubstituted cyclobutanone derivatives that serve as versatile intermediates for more complex molecules.
The Core Chemistry: Enolate Formation and Reactivity
The alkylation reaction hinges on the deprotonation of the α-carbon (C3), which is flanked by both a ketone and an ester group. This dual activation renders the α-protons significantly acidic (pKa ≈ 10-12), allowing for the formation of a nucleophilic enolate intermediate with a suitable base.[3] This enolate is an ambident nucleophile, meaning it has two potential sites of reaction: the carbon (C-alkylation) and the oxygen (O-alkylation).
For the synthesis of novel carbon skeletons, selective C-alkylation is almost always the desired pathway. The outcome of the C- vs. O-alkylation is influenced by several factors, including the nature of the counterion, the choice of solvent, and the "hardness" or "softness" of the alkylating agent. Generally, "softer" electrophiles like alkyl iodides and bromides favor C-alkylation, which is the desired outcome for this application.
Method 1: Irreversible Enolate Formation with Lithium Diisopropylamide (LDA)
For complete and rapid conversion to the enolate, a strong, non-nucleophilic base is required. Lithium diisopropylamide (LDA) is an excellent choice as its bulky isopropyl groups prevent it from acting as a nucleophile and attacking the carbonyl centers, while its high basicity (pKa of its conjugate acid is ~36) ensures irreversible deprotonation of the β-keto ester. This method provides excellent control and is often the go-to for achieving high yields in a laboratory setting.
Experimental Protocol: LDA-Mediated Allylation
This protocol details the allylation of this compound as a representative example.
Materials:
-
This compound
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Allyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inlet
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone bath (-78 °C)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of LDA Solution (in situ):
-
To an oven-dried, two-necked flask under a nitrogen atmosphere, add anhydrous THF (e.g., 20 mL for a 10 mmol scale reaction).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (1.1 equivalents, e.g., 1.54 mL, 11 mmol) via syringe.
-
Slowly add n-BuLi (1.05 equivalents, e.g., 6.6 mL of 1.6 M solution, 10.5 mmol) dropwise via syringe.
-
Stir the solution at 0 °C for 15 minutes, then re-cool to -78 °C. This forms a clear, colorless to pale yellow solution of LDA.
-
-
Enolate Formation:
-
In a separate dry flask, dissolve this compound (1.0 equivalent, e.g., 1.70 g, 10 mmol) in anhydrous THF (10 mL).
-
Slowly add the solution of the β-keto ester to the freshly prepared LDA solution at -78 °C via syringe or cannula.
-
Stir the resulting mixture at -78 °C for 30-60 minutes.
-
-
Alkylation:
-
Add allyl bromide (1.2 equivalents, e.g., 1.04 mL, 12 mmol) dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-allyl-3-(tert-butoxycarbonyl)cyclobutan-1-one.
-
Causality and Experimental Insights:
-
Anhydrous Conditions: Water will protonate the LDA and the enolate, quenching the reaction. All glassware must be oven- or flame-dried, and anhydrous solvents are critical.
-
Low Temperature (-78 °C): This temperature is crucial for controlling the reaction. It ensures the stability of the LDA and the resulting kinetic enolate, and it helps to prevent side reactions, such as self-condensation or reaction with the solvent.
-
Order of Addition: Adding the β-keto ester to the LDA solution ensures that the base is always in excess during the addition, promoting rapid and complete deprotonation and minimizing side reactions of the starting material.
Diagram of LDA-Mediated Alkylation Workflow
Caption: Workflow for LDA-mediated alkylation.
Method 2: Phase-Transfer Catalysis (PTC)
Phase-Transfer Catalysis (PTC) offers a practical and scalable alternative that avoids cryogenic temperatures and pyrophoric reagents.[4] This method uses a catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), to transport an inorganic base (like potassium carbonate) or the resulting enolate anion from an aqueous or solid phase into the organic phase where the reaction with the alkylating agent occurs.
Experimental Protocol: PTC-Mediated Benzylation
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous powder
-
Tetrabutylammonium bromide (TBAB)
-
Benzyl bromide
-
Toluene or Acetonitrile
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add this compound (1.0 equivalent, e.g., 1.70 g, 10 mmol), powdered anhydrous potassium carbonate (2.0 equivalents, 2.76 g, 20 mmol), and tetrabutylammonium bromide (0.1 equivalents, 0.32 g, 1 mmol).
-
Add the organic solvent (e.g., Toluene, 30 mL).
-
-
Alkylation:
-
Add benzyl bromide (1.1 equivalents, 1.3 mL, 11 mmol) to the stirred suspension.
-
Heat the mixture to 60-80 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with a small amount of ethyl acetate.
-
Transfer the combined filtrate to a separatory funnel, wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Causality and Experimental Insights:
-
Vigorous Stirring: Efficient mixing is crucial in PTC to maximize the interfacial area between the phases, which directly impacts the reaction rate.
-
Anhydrous K₂CO₃: While PTC can work in biphasic systems with water, using anhydrous K₂CO₃ in a solid-liquid PTC setup can favor C-alkylation by creating a less polar environment around the enolate.
-
Catalyst Choice: Tetrabutylammonium salts are effective for many applications. For more challenging alkylations, other catalysts like Aliquat 336 might be considered.[4]
Summary of Reaction Conditions
The choice of reaction conditions depends on the scale, available equipment, and the nature of the alkylating agent. The table below summarizes key parameters for the two primary methods.
| Parameter | Method 1: LDA-Mediated | Method 2: Phase-Transfer Catalysis (PTC) |
| Base | Lithium Diisopropylamide (LDA) | Potassium Carbonate (K₂CO₃) |
| Stoichiometry | ~1.1 eq. Base | ~2.0 eq. Base |
| Solvent | Anhydrous THF | Toluene, Acetonitrile |
| Temperature | -78 °C to Room Temperature | 60-80 °C |
| Catalyst | None | Tetrabutylammonium Bromide (~10 mol%) |
| Key Advantages | High reactivity, clean conversion, excellent control | Scalable, milder conditions, no cryogenics |
| Key Considerations | Requires strict anhydrous/inert atmosphere, pyrophoric reagents | Requires vigorous stirring, may be slower |
Conclusion
The α-alkylation of this compound is a versatile and powerful method for synthesizing valuable 3,3-disubstituted cyclobutane building blocks. Both LDA-mediated and PTC-based protocols provide effective routes to the desired products. The LDA method offers precise control and high reactivity, making it ideal for laboratory-scale synthesis and complex substrates. The PTC method provides a more practical, scalable, and industrially viable approach. Researchers should select the method that best aligns with their specific experimental constraints and objectives, paying close attention to the mechanistic principles that govern selectivity and yield.
References
- Cho, S. Y., & Cha, J. K. (2000). Enantioselective Synthesis of 2-Substituted Cyclobutanones. Organic Letters, 2(9), 1337–1339.
- Trost, B. M., et al. (2021). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. Journal of the American Chemical Society.
- Zanini, M., et al. (2021). Synthesis of Cyclobutanones by Gold(I)-Catalyzed [2 + 2] Cycloaddition of Ynol Ethers with Alkenes. Organic Letters.
- Halpern, M. (2005). Industrial Phase-Transfer Catalysis.
- M. Namyslo, J. C., & Reissig, H. U. (2004). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews.
- Trost, B. M., et al. (1977). New synthetic reactions. Synthesis of cyclobutanes, cyclobutenes, and cyclobutanones. Applications in geminal alkylation. Journal of the American Chemical Society, 99(11), 3823–3825.
- Kumar, A., & Akanksha. (2007).
- Perfumer & Flavorist. (2003).
- Macmillan Group Meeting. (2008).
- Liu, Y., et al. (2025). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Green Chemistry.
- PTC Organics, Inc.
- Trost, B. M., & Keeley, D. E. (1974). New synthetic reactions. Geminal alkylation. Journal of the American Chemical Society, 96(4), 1252–1254.
- National Institutes of Health. (2024). Catalytic alkoxysilylation of C–H bonds with tert-butyl-substituted alkoxysilyldiazenes.
- Halpern, M. (2003). Industrial Phase-Transfer Catalysis.
- National Institutes of Health. (2024). Highly Functional Allyl-Bicyclo[1.1.
- ResearchGate. (2021).
- SciSpace. (1971-2025).
- Filali, E., Lloyd-Jones, G. C., & Sale, D. A. (2009).
- Organic Syntheses. (n.d.). Cyanoacetic acid, tert-butyl ester.
- ResearchGate. (2018).
- RSC Publishing. (2018).
- PubChem. (n.d.).
- ResearchGate. (2009).
- National Institutes of Health. (2021). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones.
- ChemistNate. (2015).
Sources
Application Notes and Protocols: Synthesis of Spirocyclic Compounds Using tert-Butyl 3-Oxocyclobutanecarboxylate
Introduction: The Rising Prominence of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer enhanced therapeutic properties is perpetual. Spirocyclic compounds, characterized by two rings sharing a single atom, have emerged as a particularly compelling class of molecules. Their inherent three-dimensional nature allows for a greater exploration of chemical space compared to traditional flat aromatic systems, often leading to improved potency, selectivity, and pharmacokinetic profiles.[1][2] The rigid and conformationally constrained framework of spirocycles can enhance binding affinity to biological targets and improve metabolic stability, making them ideal candidates for the development of targeted therapies with reduced off-target effects.[3]
tert-Butyl 3-oxocyclobutanecarboxylate has proven to be a versatile and valuable building block in the synthesis of these complex structures. The strained four-membered ring and the presence of both a ketone and a bulky tert-butyl ester group provide a unique combination of reactivity and steric influence, enabling the construction of diverse spirocyclic systems. This application note will provide a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis of spirocyclic compounds, with a particular focus on the construction of medicinally relevant spiro-oxindoles.
Core Principles and Strategic Considerations
The synthetic utility of this compound hinges on the reactivity of the cyclobutanone moiety. The ketone functionality can participate in a variety of classical carbonyl reactions, including condensations, additions, and cycloadditions. The adjacent ester group, while sterically demanding, can influence the regioselectivity of these reactions and serves as a handle for further synthetic manipulations.
A key strategy for the synthesis of spirocyclic compounds from this compound involves a domino reaction sequence, often initiated by a Knoevenagel condensation. This approach allows for the rapid construction of molecular complexity from simple starting materials in a single pot, which is highly desirable in terms of efficiency and resource management.
Featured Application: Synthesis of Spiro[cyclobutane-1,3'-indoline] Derivatives
Spiro-oxindoles are a prominent class of spirocyclic compounds found in numerous natural products and synthetic molecules with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[4] The following protocol details a representative synthesis of a spiro[cyclobutane-1,3'-indoline] derivative via a domino Knoevenagel condensation/intramolecular cyclization pathway.
Reaction Workflow
The overall synthetic strategy involves a three-component reaction between an isatin derivative, a compound containing an active methylene group (in this case, malononitrile), and this compound. The reaction proceeds through an initial Knoevenagel condensation of the isatin with malononitrile, followed by a Michael addition of the resulting intermediate to the activated double bond of the cyclobutanone derivative, and a final intramolecular cyclization to furnish the spirocyclic product.
Caption: Synthetic workflow for the formation of spiro[cyclobutane-1,3'-indoline] derivatives.
Detailed Experimental Protocol
Synthesis of tert-Butyl 2',4'-diamino-2-oxo-5'-(phenyl)-spiro[cyclobutane-1,3'-indoline]-3,5'-dicarbonitrile
Materials:
-
Isatin (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
This compound (1.0 mmol)
-
Piperidine (0.2 mmol)
-
Ethanol (10 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer
-
Reflux condenser
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add isatin (1.0 mmol), malononitrile (1.0 mmol), and this compound (1.0 mmol).
-
Add ethanol (10 mL) to the flask and stir the mixture at room temperature to achieve a homogeneous suspension.
-
Add piperidine (0.2 mmol) to the reaction mixture.
-
Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure spiro[cyclobutane-1,3'-indoline] derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Expected Outcome and Troubleshooting:
-
Yield: Moderate to good yields (60-80%) are expected.
-
Purity: The purified product should be a stable solid.
-
Troubleshooting:
-
Low Yield: Ensure all reagents are pure and dry. The reaction time may need to be extended.
-
Incomplete Reaction: The catalytic amount of piperidine can be slightly increased.
-
Side Products: Impurities in the starting materials can lead to side reactions. Purification by column chromatography is crucial.
-
Proposed Reaction Mechanism
The formation of the spiro-oxindole proceeds through a well-orchestrated domino sequence.
Sources
- 1. Base catalyzed multicomponent synthesis of spiroheterocycles with fused heterosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tert-butyl 3-oxocyclobutane-1-carboxylate | C9H14O3 | CID 10261520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Trans-Selective Synthesis of Spirocyclic Cyclobutanes Using α,α-Dialkylcrotyl- and Allylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives [beilstein-journals.org]
Application Notes & Protocols: Tert-Butyl 3-Oxocyclobutanecarboxylate as a Foundational Building Block in Modern Medicinal Chemistry
Abstract
The strategic incorporation of small, strained ring systems has become a cornerstone of modern drug design, aimed at optimizing the physicochemical and pharmacokinetic properties of therapeutic candidates. Among these, the cyclobutane moiety has emerged as a particularly valuable scaffold. Its unique, puckered three-dimensional structure offers a powerful tool for medicinal chemists to enforce conformational restriction, enhance metabolic stability, and improve aqueous solubility by increasing the fraction of sp³-hybridized carbons (Fsp³).[1][2] This guide provides an in-depth exploration of tert-butyl 3-oxocyclobutanecarboxylate, a versatile and commercially available building block that serves as a gateway to a diverse array of functionalized cyclobutane derivatives for drug discovery programs. We will detail its core reactivity, provide validated experimental protocols, and illustrate its strategic application in the synthesis of advanced intermediates.
The Strategic Value of the Cyclobutane Scaffold in Drug Design
For decades, medicinal chemistry was dominated by "flat," aromatic-rich molecules. However, the industry has increasingly recognized the limitations of this chemical space, which often leads to challenges in solubility, metabolic stability, and selectivity. The "escape from flatland" is a strategic shift towards more three-dimensional molecules that can better complement the complex topography of biological targets.[3]
The cyclobutane ring is an exemplary scaffold in this regard for several key reasons:
-
Conformational Restriction: Unlike flexible aliphatic chains, the rigid, puckered nature of the cyclobutane ring locks substituents into well-defined spatial orientations. This pre-organization can reduce the entropic penalty upon binding to a target protein, potentially leading to enhanced binding affinity.[1][4]
-
Improved Physicochemical Properties: Increasing the Fsp³ character of a molecule by replacing flat aromatic rings with saturated scaffolds like cyclobutane is strongly correlated with improved aqueous solubility, higher metabolic stability, and overall greater success rates in clinical development.[2]
-
Metabolic Stability: The C-H bonds on a cyclobutane ring are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich aromatic systems or sterically accessible aliphatic chains.[2][5] This can lead to improved half-life and a better pharmacokinetic profile.
-
Bioisosteric Replacement: The 1,3-disubstituted cyclobutane motif can serve as a non-planar bioisostere for para-substituted phenyl rings, allowing chemists to maintain key pharmacophoric interactions while improving drug-like properties.[1]
This compound is an ideal starting point for accessing these benefits due to its bifunctional nature: a ketone for diverse derivatization and a protected carboxylic acid for amide coupling or further modification.
Physicochemical and Safety Data
Proper handling and understanding of a building block's properties are critical for successful and safe experimentation.
| Property | Value | Source |
| CAS Number | 145549-76-4 | [6][7] |
| Molecular Formula | C₉H₁₄O₃ | [6][8] |
| Molecular Weight | 170.21 g/mol | [7][8] |
| Appearance | Colorless liquid | [9][10] |
| Boiling Point | 230.4 °C at 760 mmHg | [7] |
| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, THF); insoluble in water. | [9][10] |
| Primary Hazards | Skin, eye, and respiratory tract irritant. | [8] |
Safety Note: Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[9][10]
Core Reactivity: Gateway to Diverse Scaffolds
The synthetic utility of this compound stems from the reactivity of its ketone carbonyl group. This single functional group opens pathways to alcohols, amines, and spirocyclic systems, often with excellent stereocontrol.
Diastereoselective Reduction
The reduction of the ketone is a fundamental step that sets the stereochemistry at the C3 position, yielding 3-hydroxycyclobutanecarboxylate derivatives. The choice of reducing agent is critical for controlling the diastereoselectivity (cis vs. trans).
-
Mechanism & Rationale: Bulky hydride reagents (e.g., L-Selectride®) typically approach the carbonyl from the less sterically hindered face, opposite to the large tert-butoxycarbonyl group. This axial attack leads preferentially to the cis-alcohol product after protonation. Conversely, smaller hydride reagents (e.g., NaBH₄) may favor equatorial attack, leading to a higher proportion of the trans-isomer. This control allows chemists to synthesize distinct diastereomers, which can then be used to probe how the orientation of substituents affects biological activity.
Reductive Amination
Reductive amination is arguably the most powerful transformation for this building block in drug discovery. It provides direct access to 3-aminocyclobutane scaffolds, introducing a basic nitrogen atom that is crucial for modulating solubility, tuning pKa, and forming key interactions (e.g., salt bridges) with biological targets.
-
Mechanism & Rationale: The reaction proceeds in two stages: (1) formation of an iminium ion intermediate via condensation of the ketone with a primary or secondary amine, typically under mild acidic catalysis, followed by (2) in situ reduction of the iminium ion. Mild reducing agents like sodium triacetoxyborohydride (STAB) are ideal because they are selective for the iminium ion over the starting ketone, allowing for a convenient one-pot procedure.[11][12] This reaction is a workhorse for library synthesis and lead optimization.
Synthesis of Spirocycles
The ketone can also serve as an electrophilic handle for intramolecular cyclization or reactions with bifunctional nucleophiles to construct spirocyclic systems.[13][14] Spirocycles are highly sought-after motifs in medicinal chemistry as they introduce a high degree of three-dimensionality and structural rigidity from a single carbon center.[3]
-
Mechanism & Rationale: For example, reaction with a Grignard reagent followed by an intramolecular ring-closing event, or a multi-step sequence involving the ketone, can forge a new ring fused at the C3 position. These strategies enable the synthesis of novel and complex molecular architectures that occupy unique regions of chemical space.[14][15]
Field-Proven Experimental Protocols
The following protocols are designed to be robust and reproducible, providing a validated starting point for researchers.
Protocol 1: Diastereoselective Reduction to cis-tert-Butyl 3-Hydroxycyclobutanecarboxylate
This protocol prioritizes the formation of the cis diastereomer, a versatile intermediate for further functionalization.
Causality: The use of L-Selectride®, a sterically demanding hydride source, ensures high diastereoselectivity by forcing the hydride to attack from the face opposite the bulky ester group. The reaction is run at low temperature (-78 °C) to maximize this kinetic control and minimize side reactions.
Materials & Equipment:
-
This compound (1.0 eq)
-
L-Selectride® (1.0 M solution in THF, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc)
-
Saturated aq. Sodium Bicarbonate (NaHCO₃)
-
Brine
-
1N aq. Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for chromatography
-
Round-bottom flask, magnetic stirrer, argon/nitrogen inlet, dropping funnel, low-temperature thermometer, separatory funnel, rotary evaporator.
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (e.g., 5.0 g, 29.4 mmol).
-
Dissolution: Dissolve the substrate in anhydrous THF (approx. 100 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reagent: Slowly add L-Selectride® (1.1 eq, 32.3 mL of 1.0 M solution) dropwise via a syringe or dropping funnel over 20-30 minutes, ensuring the internal temperature remains below -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching (Critical Step): While still at -78 °C, quench the reaction by slowly adding 1N NaOH (aq) (approx. 40 mL), followed by the very slow, dropwise addition of 30% H₂O₂ (approx. 40 mL). Caution: This quench is highly exothermic and generates gas; add H₂O₂ with extreme care to control the temperature and off-gassing.
-
Warm-up & Extraction: Allow the mixture to warm to room temperature and stir for 1 hour. Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 100 mL).
-
Washing: Wash the combined organic layers sequentially with saturated aq. NaHCO₃ (1 x 100 mL) and brine (1 x 100 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a gradient of 10-40% EtOAc in hexanes) to yield the product as a colorless oil. The cis-isomer is typically the major product (>95:5 dr).
Protocol 2: One-Pot Reductive Amination with Benzylamine
This protocol provides a general method for synthesizing N-substituted 3-aminocyclobutane derivatives.
Causality: This one-pot procedure is efficient because sodium triacetoxyborohydride (STAB) is a mild and chemoselective reducing agent. It readily reduces the iminium intermediate formed in situ but is slow to reduce the starting ketone, preventing the formation of the alcohol byproduct. Dichloromethane (DCM) is a good, non-protic solvent for this reaction. The small amount of acetic acid catalyzes iminium formation.
Materials & Equipment:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM)
-
Acetic Acid (catalytic, ~0.1 eq)
-
Saturated aq. Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware as listed in Protocol 1.
Procedure:
-
Setup: To a round-bottom flask, add this compound (e.g., 2.0 g, 11.75 mmol) and dissolve in DCM (50 mL).
-
Amine Addition: Add benzylamine (1.05 eq, 1.35 mL, 12.34 mmol) followed by a catalytic amount of glacial acetic acid (0.1 eq, ~67 µL).
-
Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate.
-
Reducing Agent Addition: Add STAB (1.5 eq, 3.73 g, 17.63 mmol) portion-wise over 10 minutes. Note: The reaction may gently effervesce.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours (overnight is often convenient). Monitor for completion by TLC or LC-MS.
-
Quenching: Slowly pour the reaction mixture into a flask containing saturated aq. NaHCO₃ (100 mL) and stir vigorously for 30 minutes to quench the excess reagent and acid.
-
Extraction: Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, eluting with an appropriate solvent system, e.g., EtOAc/hexanes or DCM/MeOH) to afford the desired N-benzyl-3-aminocyclobutanecarboxylate.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for escaping chemical "flatland." Its robust reactivity allows for the controlled synthesis of a wide range of 3D-rich cyclobutane scaffolds.[16] The protocols detailed herein for diastereoselective reduction and reductive amination represent foundational, field-tested methods that empower medicinal chemists to rapidly generate novel analogues with potentially superior drug-like properties. By leveraging this versatile building block, drug discovery teams can more effectively navigate the challenges of lead optimization and develop candidates with enhanced efficacy, safety, and pharmacokinetic profiles.[5]
References
- van der Kolk, R., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem.
- van der Kolk, R. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository.
- ChemBK. (2024). tert-butyl 3-oxocyclobutane-1-carboxylate. ChemBK.
- Wilson, A. J., et al. (2021). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry.
- Mykhailiuk, P. K. (2021). Cyclobutane-containing scaffolds in bioactive small molecules. Request PDF on ResearchGate.
- ResearchGate. (n.d.). Calculated and experimental properties of the cyclobutane fragment... ResearchGate.
- Grygorenko, O. O., et al. (2020). Synthesis of tert‐butyl 3‐hydroxycyclobutanecarboxylate (cis‐18). ResearchGate.
- ChemBK. (2024). T-butyl-3-oxocyclobutanecarboxylate. ChemBK.
- Google Patents. (n.d.). CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid. Google Patents.
- ResearchGate. (2025). Synthesis and Physicochemical Properties of Functionalized cis–2‐((Fluoro)Alkyl)Cyclobutanes. Request PDF on ResearchGate.
- PubChem. (n.d.). Tert-butyl 3-oxocyclobutane-1-carboxylate. PubChem.
- ResearchGate. (n.d.). Diastereoselective reduction of (S)‐tert‐Butyl... ResearchGate.
- MDPI. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
- ResearchGate. (n.d.). Synthesis of the spiro‐cyclobutanols 3 a, b, and c. Reagents and conditions. ResearchGate.
- Namba, K., et al. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett.
- Scott, J. D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters.
- Westphal, M. V., et al. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. ChemMedChem.
- The Royal Society of Chemistry. (n.d.). A Practical Catalytic Reductive Amination of Carboxylic Acids. The Royal Society of Chemistry.
- Grygorenko, O. O., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science.
- Grygorenko, O. O., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. RSC Publishing.
- Semantic Scholar. (2018). Reductive Amination of Sterically Hindered Arylaminoketones Using a Modified Leuckart Reaction. Semantic Scholar.
- Shanu-Wilson, J. (n.d.). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs.
- Reddit. (2023). Can someone please explain how this reaction adds a tert-butyl group and not an isobutyl group? Thanks. r/OrganicChemistry.
- ResearchGate. (n.d.). Spirocyclization of 1,7‐enynes triggered by tert‐butyl perbenzoate. ResearchGate.
- Hussein, M. A., et al. (2021). Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Organic & Biomolecular Chemistry.
- Nguyen, T. V., et al. (2021). Synthesis of Tertiary Amines by Direct Brønsted Acid Catalyzed Reductive Amination. ChemRxiv.
- ResearchGate. (n.d.). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. ResearchGate.
- Chemsrc. (2025). T-butyl-3-oxocyclobutanecarboxylate. Chemsrc.
- Royal Society of Chemistry. (2023). A new synthetic approach to cyclic ureas through carbonylation using di-tert-butyl dicarbonate (boc anhydride) via one pot strategy. Organic & Biomolecular Chemistry.
- Kumar, A., et al. (2024). Diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes. Chemical Science.
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Application Notes & Protocols: Asymmetric Synthesis with tert-Butyl 3-Oxocyclobutanecarboxylate
Introduction: The Rising Prominence of the Cyclobutane Motif
In the landscape of modern drug discovery and development, the cyclobutane ring has emerged as a privileged structural motif. Its inherent ring strain (approximately 26.3 kcal/mol) and unique three-dimensional geometry offer medicinal chemists a powerful tool to explore chemical space, optimize pharmacokinetic properties, and introduce novel intellectual property. Unlike flat aromatic rings, the puckered nature of the cyclobutane scaffold allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets.
tert-Butyl 3-oxocyclobutanecarboxylate is a versatile and commercially available building block that serves as an ideal entry point into the world of chiral, non-racemic cyclobutane derivatives. The prochiral ketone functionality provides a handle for a variety of powerful asymmetric transformations, enabling the synthesis of enantiomerically enriched intermediates crucial for the construction of complex bioactive molecules.
This guide provides an in-depth exploration of two preeminent and field-proven protocols for the asymmetric reduction of this compound: the Noyori Asymmetric Hydrogenation and the Corey-Bakshi-Shibata (CBS) Reduction. We will delve into the mechanistic underpinnings of these reactions, provide detailed, step-by-step experimental procedures, and discuss other potential asymmetric transformations that leverage this valuable substrate.
Protocol 1: Noyori Asymmetric Hydrogenation of a β-Keto Ester
The asymmetric hydrogenation of β-keto esters, pioneered by Ryōji Noyori, stands as a cornerstone of modern asymmetric catalysis. This method utilizes chiral Ruthenium-diphosphine complexes, most famously Ru-BINAP, to deliver hydrogen with exceptional facial selectivity, yielding β-hydroxy esters in high enantiomeric excess.
Mechanistic Rationale & Causality
The high efficiency and selectivity of the Noyori hydrogenation are attributed to a well-elucidated "outer-sphere" mechanism. The key steps involve the coordination of the substrate's ketone to the chiral Ru-hydride catalyst. The rigid C₂-symmetric BINAP ligand creates a well-defined chiral environment, forcing the substrate to approach in a specific orientation to minimize steric clash. This controlled approach dictates which face of the carbonyl is exposed to the hydride for reduction. The reaction is often described as a "bifunctional" catalysis where the metal and the ligand work in concert to activate both the hydrogen and the substrate.
Workflow for Noyori Asymmetric Hydrogenation
Caption: Workflow for Ru-catalyzed asymmetric hydrogenation.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
[RuCl₂((R)-BINAP)]₂ or other suitable Ru-BINAP precursor (0.005 - 0.01 eq)
-
Anhydrous, degassed Methanol (MeOH)
-
Hydrogen gas (high purity)
-
Stainless steel autoclave or high-pressure reactor
Procedure:
-
Catalyst Preparation (if needed): If not using a pre-formed complex, the active catalyst can be generated in situ from commercially available precursors like [RuCl₂(benzene)]₂ and BINAP. Refer to established literature procedures for this step.
-
Reactor Charging: To a clean, dry autoclave, add this compound.
-
Inert Atmosphere: Seal the reactor and purge thoroughly with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the Ru-BINAP catalyst followed by the degassed, anhydrous methanol via cannula.
-
Pressurization: Seal the reactor completely. Purge the system carefully with hydrogen gas (3-4 cycles) before pressurizing to the desired pressure (e.g., 4-100 atm).
-
Reaction: Begin vigorous stirring and heat the reaction to the target temperature (e.g., 25-50 °C). Monitor the reaction progress by observing hydrogen uptake.
-
Quenching and Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Isolation: Open the reactor and concentrate the methanolic solution under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the chiral tert-butyl 3-hydroxycyclobutanecarboxylate.
-
Analysis: Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
Data Summary: Noyori Hydrogenation
| Catalyst | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| RuCl₂[(R)-BINAP] | 100 - 2000 | 4 - 100 | 25 - 50 | 12 - 48 | >95 | >98 | |
| RuBr₂[(S)-BINAP] | 1000 | 1 | 25 | 24 | High | >99 |
Note: Specific conditions can vary based on the exact catalyst precursor and substrate concentration. The table represents typical ranges found in the literature.
Protocol 2: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction
The CBS reduction is a highly reliable and predictable method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. It employs a chiral oxazaborolidine catalyst, typically derived from proline, in the presence of a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂).
Mechanistic Rationale & Causality
The remarkable selectivity of the CBS reduction stems from a highly organized, catalyst-controlled transition state. The mechanism proceeds via two key coordination events:
-
Borane Activation: The borane reducing agent first coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This activates the borane as a more potent hydride donor and, critically, increases the Lewis acidity of the endocyclic boron atom.
-
Ketone Coordination: The substrate ketone then coordinates to this now more Lewis-acidic endocyclic boron. The coordination is directed by sterics, with the ketone's larger substituent oriented away from the bulky group on the catalyst's chiral backbone.
This precise dual-coordination pre-organizes the ketone and the hydride source, leading to a highly stereoselective intramolecular hydride transfer through a six-membered ring transition state.
Catalytic Cycle for CBS Reduction
Caption: Mechanistic pathway of the CBS reduction.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
(R)- or (S)-Methyl CBS oxazaborolidine catalyst (e.g., (S)-Me-CBS, 0.05 - 0.1 eq)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1M solution, ~0.6-1.0 eq) or Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (for quenching)
Procedure:
-
Setup: To a flame-dried, three-neck flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add the CBS catalyst solution (e.g., 1M in toluene) or the neat catalyst followed by anhydrous THF.
-
Cooling: Cool the solution to the desired temperature, typically between -40 °C and 0 °C, in a suitable cooling bath.
-
Borane Addition: Add the borane solution (BH₃·THF or BH₃·SMe₂) dropwise to the catalyst solution while stirring. Allow the mixture to stir for 10-15 minutes to ensure the formation of the catalyst-borane complex.
-
Substrate Addition: In a separate flask, dissolve the this compound in anhydrous THF. Add this solution dropwise via the dropping funnel to the cold catalyst-borane mixture over a period of 30-60 minutes.
-
Reaction: Stir the reaction mixture at the same temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC). For sluggish substrates, the reaction may be allowed to warm slowly.
-
Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of methanol at the reaction temperature. Vigorous gas evolution (hydrogen) will be observed.
-
Workup: Allow the mixture to warm to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: Redissolve the residue in ethyl acetate, wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by flash column chromatography.
-
Analysis: Determine the enantiomeric excess (ee) using chiral HPLC.
Data Summary: CBS Reduction
| Catalyst (mol%) | Borane Source | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | (S)-Me-CBS (10%) | BH₃·SMe₂ | -20 | 2 | >90 | 92 | | | (R)-Me-CBS (5%) | BH₃·THF | 0 | 4 | High | >95 | |
Note: The choice of (R)- or (S)-catalyst determines the enantiomer of the alcohol product. The predictability of this outcome is a key strength of the CBS reduction.
Expanding the Synthetic Toolkit: Other Asymmetric Transformations
While reduction of the ketone is the most direct transformation, the enolizable β-keto ester structure of this compound opens the door to other important C-C bond-forming reactions.
-
Asymmetric Michael Addition: The enolate of the substrate can act as a soft nucleophile in conjugate additions to α,β-unsaturated systems. This reaction can be catalyzed by chiral organocatalysts (e.g., thioureas, prolinol ethers) or chiral metal complexes to install a new stereocenter while retaining the cyclobutane core. This provides a route to highly functionalized, chiral 1,3-dicarbonyl compounds.
-
Asymmetric Aldol Reaction: In the presence of a suitable chiral catalyst (e.g., a chiral Lewis acid), the enolate can add to aldehydes to form β-hydroxy ketones. This classic transformation would create two new stereocenters, offering a powerful method for rapidly increasing molecular complexity.
These methods, while requiring more specific catalyst development for this particular substrate, highlight the broader potential of this compound as a versatile chiral building block beyond simple reduction.
Conclusion
This compound is a powerful and accessible starting material for the synthesis of enantiomerically enriched cyclobutane derivatives. The protocols detailed herein for the Noyori Asymmetric Hydrogenation and the Corey-Bakshi-Shibata Reduction represent robust, scalable, and highly selective methods for accessing the corresponding chiral β-hydroxy ester. The predictability and high enantioselectivity of these reactions make them invaluable tools for researchers in both academic and industrial settings, facilitating the synthesis of complex molecules for drug discovery and beyond.
References
- Recent Advances in Asymmetric Synthesis of Chiral Cyclobutenes. (n.d.). ResearchGate.
- Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group.
- Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. (2023). ACS Publications.
- Noyori, R., et al. (1988). Asymmetric Hydrogenation of β-Keto Carboxylic Esters. A Practical, Purely Chemical Access to β-Hydroxy Esters in High Enantiomeric Purity. Semantic Scholar.
- Asymmetric hydrogenation. (n.d.). Wikipedia.
- Ohkuma, T., & Noyori, R. (2009). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. J-Stage.
- de Meijere, A., et al. (2004). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews.
- Background for asymmetric cyclobutane synthesis. (2020). ResearchGate.
- Barma, T., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central.
- Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration. (2024). PubMed.
- Synthesis of tert‐butyl 3‐hydroxycyclobutanecarboxylate (cis‐18). (n.d.). ResearchGate.
- Corey-Bakshi-Shibata Reduction. (n.d.). Organic Chemistry Portal.
- Corey-Bakshi-Shibata Reduction: Mechanism & Examples. (n.d.). NROChemistry.
- Corey–Itsuno reduction. (n.d.). Wikipedia.
- Corey–Bakshi–Shibata (CBS) Reduktion. (n.d.). ResearchGate.
- Chiral catalysts employed in the asymmetric reduction of cyclic ketones 3 and 6. (n.d.). ResearchGate.
- tert-Butyl 3-oxocyclobutane-1-carboxylate. (n.d.). PubChem.
- Chiral cyclometalated iridium complexes for asymmetric reduction reactions. (2014). Royal Society of Chemistry.
- Tiano, L., et al. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. Amazon S3.
- Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. (2018). MDPI.
- Recent advances in organocatalytic asymmetric Michael reactions. (2011). Royal Society of Chemistry.
- Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles. (2022). MDPI.
- Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions. (2017). Royal Society of Chemistry.
- The asymmetric aldol reaction. (2012). OpenBU.
- Efficient and practical asymmetric synthesis of 1-tert-butyl 3-methyl (3R,4R). (
The Versatile Building Block: Application of tert-Butyl 3-oxocyclobutanecarboxylate in Modern Drug Discovery
Introduction: The Rising Prominence of the Cyclobutane Motif in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of small, strained ring systems has emerged as a powerful tactic for optimizing the pharmacological profiles of therapeutic candidates. Among these, the cyclobutane moiety has garnered significant attention for its ability to impart favorable properties such as metabolic stability, conformational rigidity, and improved spatial arrangement of pharmacophoric elements.[1][2] The unique puckered three-dimensional structure of the cyclobutane ring offers a distinct advantage over more traditional, planar scaffolds, allowing for the exploration of novel chemical space and the enhancement of interactions with biological targets.[3][4]
This application note delves into the synthetic utility of a particularly valuable building block, tert-butyl 3-oxocyclobutanecarboxylate , in the construction of complex molecular architectures relevant to drug discovery. This commercially available reagent possesses two key functional handles—a ketone and a tert-butyl ester—that can be chemoselectively manipulated to introduce a diverse array of substituents, paving the way for the efficient synthesis of innovative drug candidates. We will explore the fundamental reactivity of this compound and provide detailed, field-proven protocols for its application in key synthetic transformations, including reductive amination, olefination, and the construction of spirocyclic systems.
Core Synthetic Transformations and Strategic Applications
The synthetic versatility of this compound stems from the orthogonal reactivity of its ketone and ester functionalities. The ketone provides a reactive site for nucleophilic additions and related carbonyl chemistry, while the sterically hindered tert-butyl ester protects the carboxylic acid, which can be liberated under acidic conditions for subsequent amide bond formation or other derivatizations.[4][5]
Reductive Amination: Accessing Novel Amino-Cyclobutane Scaffolds
The introduction of nitrogen-containing functional groups is a cornerstone of medicinal chemistry, as they often play a crucial role in target binding and modulation of physicochemical properties. Reductive amination of the ketone in this compound provides a direct and efficient route to a wide range of 3-aminocyclobutanecarboxylic acid derivatives. These products can serve as valuable intermediates for the synthesis of kinase inhibitors, GPCR modulators, and other therapeutic agents.
The choice of reducing agent is critical to ensure high yields and prevent unwanted side reactions. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reagent that is particularly well-suited for this transformation, as it tolerates a wide range of functional groups and reaction conditions.[6][7]
Diagram of the Reductive Amination Workflow
Caption: General workflow for the reductive amination of this compound.
Detailed Protocol: Reductive Amination with Sodium Triacetoxyborohydride
| Step | Procedure | Causality and Insights |
| 1 | To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE, 0.1 M) is added the desired primary or secondary amine (1.1 eq). | DCE is the preferred solvent for this reaction, though THF can also be used.[6] The slight excess of the amine drives the initial imine/iminium formation. |
| 2 | The mixture is stirred at room temperature for 30 minutes. | This allows for the formation of the imine or iminium ion intermediate, which is the species that undergoes reduction. |
| 3 | Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 10 minutes. | Portion-wise addition helps to control any potential exotherm. NaBH(OAc)₃ is less reactive than other borohydrides, preventing premature reduction of the starting ketone.[7] |
| 4 | The reaction is stirred at room temperature for 12-24 hours, or until complete by TLC or LC-MS analysis. | Reaction times can vary depending on the steric and electronic properties of the amine. |
| 5 | The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. | This neutralizes any remaining acid and quenches the excess reducing agent. |
| 6 | The layers are separated, and the aqueous layer is extracted with dichloromethane (3x). | |
| 7 | The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. | |
| 8 | The crude product is purified by flash column chromatography on silica gel. |
Diastereoselective Reduction of the Ketone: Accessing cis- and trans-3-Hydroxycyclobutanecarboxylates
The stereochemistry of substituents on the cyclobutane ring can have a profound impact on biological activity. Diastereoselective reduction of the ketone in this compound allows for the controlled synthesis of both cis and trans 3-hydroxycyclobutanecarboxylate isomers. These chiral building blocks are valuable for introducing specific spatial arrangements of functional groups.
The choice of reducing agent dictates the stereochemical outcome. Bulky reducing agents, such as L-Selectride®, favor attack from the less sterically hindered face of the carbonyl, leading to the cis isomer. Conversely, less sterically demanding reagents like sodium borohydride typically yield the more thermodynamically stable trans isomer.[8][9]
Diagram of Diastereoselective Reduction Pathways
Caption: Stereochemical outcomes of ketone reduction based on the choice of hydride reagent.
Detailed Protocol: Diastereoselective Reduction with L-Selectride®
| Step | Procedure | Causality and Insights |
| 1 | A solution of this compound (1.0 eq) in anhydrous THF (0.1 M) is cooled to -78 °C under an inert atmosphere (N₂ or Ar). | Low temperature is crucial for achieving high diastereoselectivity by minimizing thermal equilibration. |
| 2 | L-Selectride® (1.0 M solution in THF, 1.2 eq) is added dropwise over 30 minutes, maintaining the internal temperature below -70 °C. | L-Selectride® is a highly reactive and sterically demanding hydride source, leading to selective attack from the less hindered face to give the cis alcohol.[8] |
| 3 | The reaction is stirred at -78 °C for 2-4 hours, or until complete by TLC analysis. | |
| 4 | The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at -78 °C. | This safely quenches the excess L-Selectride®. |
| 5 | The mixture is allowed to warm to room temperature and then diluted with water and ethyl acetate. | |
| 6 | The layers are separated, and the aqueous layer is extracted with ethyl acetate (3x). | |
| 7 | The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. | |
| 8 | The crude product is purified by flash column chromatography on silica gel. |
Olefination Reactions: Introducing Carbon-Carbon Double Bonds
The Wittig and Corey-Chaykovsky reactions provide powerful methods for converting the ketone of this compound into an exocyclic double bond or an epoxide, respectively. These transformations are invaluable for accessing a diverse range of scaffolds, including those found in antiviral and anticancer agents.
The Wittig reaction utilizes a phosphorus ylide to introduce a carbon-carbon double bond, offering a reliable method for chain extension and the synthesis of complex alkenes.[9][10] The Corey-Chaykovsky reaction , employing a sulfur ylide, results in the formation of a spiro-epoxide.[11][12] This strained three-membered ring can be subsequently opened by various nucleophiles to generate highly functionalized 1,3-disubstituted cyclobutane derivatives.
Diagram of Olefination and Epoxidation Pathways
Caption: Comparison of Wittig olefination and Corey-Chaykovsky epoxidation.
Detailed Protocol: Corey-Chaykovsky Epoxidation
| Step | Procedure | Causality and Insights |
| 1 | To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous DMSO (0.2 M) is added trimethylsulfoxonium iodide (1.5 eq) portion-wise at room temperature under an inert atmosphere. | This generates the reactive dimethylsulfoxonium methylide (Corey's ylide) in situ.[12] |
| 2 | The mixture is stirred at room temperature for 1 hour, or until the evolution of hydrogen gas ceases. | |
| 3 | A solution of this compound (1.0 eq) in anhydrous DMSO is added dropwise. | |
| 4 | The reaction is stirred at room temperature for 12-16 hours, or until complete by TLC or LC-MS analysis. | |
| 5 | The reaction is carefully quenched by the slow addition of water and then extracted with ethyl acetate (3x). | |
| 6 | The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. | |
| 7 | The crude product is purified by flash column chromatography on silica gel. |
Deprotection of the tert-Butyl Ester
A crucial final step in many synthetic sequences involving this compound is the deprotection of the tert-butyl ester to reveal the free carboxylic acid. This is most commonly achieved under acidic conditions, with trifluoroacetic acid (TFA) being a widely used reagent.[4][13] The resulting carboxylic acid can then be coupled with amines to form amides, a key linkage in many drug molecules.
Diagram of tert-Butyl Ester Deprotection
Caption: Deprotection of the tert-butyl ester to yield the free carboxylic acid.
Detailed Protocol: Deprotection with Trifluoroacetic Acid
| Step | Procedure | Causality and Insights |
| 1 | The tert-butyl ester (1.0 eq) is dissolved in dichloromethane (DCM, 0.1 M). | DCM is a common solvent for this reaction, but the reaction can also be run neat in TFA.[4] |
| 2 | Trifluoroacetic acid (TFA, 10-20 eq) is added, and the mixture is stirred at room temperature. | The large excess of TFA ensures complete protonation and cleavage of the tert-butyl group.[13] |
| 3 | The reaction is monitored by TLC or LC-MS and is typically complete within 1-4 hours. | |
| 4 | The solvent and excess TFA are removed under reduced pressure. | Co-evaporation with a solvent like toluene can help to remove residual TFA. |
| 5 | The crude carboxylic acid is often used in the next step without further purification. If necessary, it can be purified by crystallization or chromatography. | The byproduct of this reaction is isobutylene, which is volatile and easily removed.[14] |
Case Study: Synthesis of Spirocyclic Oxindoles
Spirooxindoles are a privileged scaffold in medicinal chemistry, with numerous examples demonstrating potent biological activity, including as anticancer and antiviral agents.[15][16] this compound can serve as a key precursor for the construction of spiro[cyclobutane-1,3'-oxindole] systems.
A plausible synthetic route involves an initial reductive amination of this compound with an appropriately substituted aniline, followed by intramolecular cyclization to form the spirocyclic core. Subsequent deprotection of the tert-butyl ester would provide a handle for further diversification.
Conclusion
This compound is a highly versatile and valuable building block for modern drug discovery. Its orthogonal functional groups allow for a wide range of synthetic manipulations, providing access to a diverse array of cyclobutane-containing scaffolds. The protocols outlined in this application note provide a solid foundation for researchers and scientists to leverage the unique properties of this reagent in the design and synthesis of the next generation of therapeutic agents. The ability to introduce conformational constraint and explore novel three-dimensional chemical space makes this compound an indispensable tool in the medicinal chemist's arsenal.
References
- Wessjohann, L. A., et al. (2003). Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1497-1516.
- van der Kolk, R., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020.
- Organic Syntheses. (2005). This compound. Org. Synth. 2005, 81, 235.
- Liskon Biological. (2025). Importance of Cyclobutanone in Pharmaceutical Intermediates.
- van der Kolk, R., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. PubMed.
- Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH₃)₂SOCH₂) and Dimethylsulfonium Methylide ((CH₃)₂SCH₂). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353-1364.
- Wikipedia. Johnson–Corey–Chaykovsky reaction.
- Odinity. (2013). Hydride Reduction Reactions: A Stereoselective Adventure.
- National Institutes of Health. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
- NROChemistry. Corey-Chaykovsky Reactions.
- Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
- Organic Chemistry Tutor. Corey-Chaykovsky Epoxidation.
- National Institutes of Health. Transition metal-catalyzed synthesis of spirooxindoles.
- Adichemistry. COREY CHAYKOVSKY REACTION | MECHANISM | EPOXIDES | AZIRIDINES | CYCLOPROPANES.
- Scribd. Reductive Amination With Sodium Triacetoxyborohydride.
- MDPI. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold.
- National Institutes of Health. An Efficient Synthesis of a Spirocyclic Oxindole Analogue.
- ResearchGate. A Mild and Selective Method for the Cleavage of tert-Butyl Esters.
- PubMed. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers.
- Chemistry Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.
- ResearchGate. How can I deprotect esters using TFA?.
- Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
- Organic Chemistry Portal. tert-Butyl Esters.
- The Organic Reaction. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3].
- Wikipedia. L-selectride.
- ResearchGate. The diastereoselective reduction by l-Selectride.
- Master Organic Chemistry. The Wittig Reaction: Examples and Mechanism.
- Organic Chemistry Portal. Wittig Reaction.
- University of Rochester. The Wittig Reaction: Synthesis of Alkenes.
- Odinity. (2018). The Wittig Reaction - Formal Report.
- YouTube. Wittig reaction mechanism, experimental procedure and how to get rid of TPPO.
- University of Pittsburgh. The Wittig Reaction.
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Application Note & Protocol: A Scalable and Efficient Synthesis of tert-Butyl 3-Oxocyclobutanecarboxylate for Pharmaceutical and Research Applications
Abstract
tert-Butyl 3-oxocyclobutanecarboxylate is a critical building block in modern medicinal chemistry, finding extensive application in the synthesis of a wide array of therapeutic agents, including kinase and thrombin inhibitors. This document provides a comprehensive guide to the large-scale synthesis of this valuable intermediate. We present a robust and scalable two-stage synthetic protocol, beginning with the construction of the 3-oxocyclobutanecarboxylic acid core, followed by an efficient tert-butylation. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries, offering detailed, step-by-step protocols, mechanistic insights, safety considerations, and data presentation to ensure successful and safe implementation at scale.
Introduction: The Strategic Importance of the Cyclobutane Moiety
The cyclobutane ring, once considered a synthetic curiosity, is now a privileged scaffold in drug discovery. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, enabling enhanced binding to biological targets. This compound, in particular, serves as a versatile precursor for introducing this four-membered ring into complex molecules. Its ketone and ester functionalities provide orthogonal handles for a variety of chemical transformations.
This application note details a scalable synthetic route, designed for both consistency and high yield, addressing the growing demand for this key intermediate in pharmaceutical development.
Synthetic Strategy: A Two-Stage Approach to the Target Molecule
The synthesis is logically divided into two primary stages: the formation of the cyclobutane ring to yield 3-oxocyclobutanecarboxylic acid, followed by the esterification to the final tert-butyl ester product. This approach allows for purification of the intermediate carboxylic acid, ensuring high purity of the final product.
Stage 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid
Several routes to 3-oxocyclobutanecarboxylic acid have been reported. For large-scale production, a method utilizing readily available and cost-effective starting materials is paramount. The route described in patent CN105037130A, involving the condensation of diisopropyl malonate with 2,2-dimethoxy-1,3-dibromopropane followed by hydrolysis and decarboxylation, offers a viable industrial process.[1]
Stage 2: tert-Butylation of the Carboxylic Acid
The final step involves the esterification of 3-oxocyclobutanecarboxylic acid. Traditional methods often require harsh conditions or the use of hazardous reagents. A more recent and highly efficient method involves the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst with tert-butyl acetate serving as both the solvent and the tert-butylating agent.[2] This method is advantageous due to its mild reaction conditions, high yields, and reduced reaction times.[2]
Visualizing the Workflow
The following diagram illustrates the overall synthetic workflow from starting materials to the final product.
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Safety First: Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. All operations should be conducted in a well-ventilated fume hood.[3]
Protocol 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid
This protocol is adapted for a laboratory scale from the principles outlined in patent CN105037130A.[1]
Reagents and Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |
| N,N-Dimethylformamide (DMF) | 73.09 | 2.2 kg | - |
| Potassium tert-butoxide | 112.21 | 424 g | 3.78 |
| Diisopropyl malonate | 188.22 | 678 g | 3.60 |
| 2,2-dimethoxy-1,3-dibromopropane | 247.94 | 472 g | 1.90 |
| Concentrated Hydrochloric Acid | 36.46 | As needed | - |
| Dichloromethane | 84.93 | As needed | - |
| n-Heptane | 100.21 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: To a 5 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add N,N-dimethylformamide (2.2 kg) and potassium tert-butoxide (424 g).
-
Addition of Malonate: Cool the mixture to -5 °C using an ice-salt bath. Slowly add a solution of diisopropyl malonate (678 g) in DMF (1.0 L) via the dropping funnel over 3 hours, maintaining the internal temperature below 0 °C.
-
Alkylation: After the addition is complete, warm the reaction mixture to 20 °C and stir for 1 hour. Add 2,2-dimethoxy-1,3-dibromopropane (472 g) and heat the mixture to 140 °C for 4 days.
-
Workup: Cool the reaction mixture to 15 °C and add water (1.5 L). Extract the aqueous phase with n-heptane (4 x 1 kg). Dry the combined organic phases over anhydrous sodium sulfate and concentrate under reduced pressure to yield the intermediate product.
-
Hydrolysis and Decarboxylation: Transfer the crude intermediate to a suitable flask. Add water and concentrated hydrochloric acid and heat the mixture to reflux until approximately 2/3 of the solvent has boiled off.
-
Purification: Cool the reaction mixture and extract with dichloromethane. Dry the organic phase with anhydrous sodium sulfate, concentrate, and recrystallize the crude product from dichloromethane and n-heptane to obtain pure 3-oxocyclobutanecarboxylic acid.
Protocol 2: tert-Butylation to Yield this compound
This protocol utilizes the efficient catalytic method described by Namba et al.[2]
Reagents and Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |
| 3-Oxocyclobutanecarboxylic Acid | 114.10 | 100 g | 0.876 |
| tert-Butyl Acetate | 116.16 | 1 L | - |
| Bis(trifluoromethanesulfonyl)imide (Tf₂NH) | 281.14 | 2.46 g | 0.00876 |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: In a 2 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-oxocyclobutanecarboxylic acid (100 g, 0.876 mol) in tert-butyl acetate (1 L).
-
Catalyst Addition: Add bis(trifluoromethanesulfonyl)imide (2.46 g, 0.00876 mol, 1 mol%) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 98 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution (2 x 250 mL) and then with brine (250 mL).
-
Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be further purified by vacuum distillation to yield high-purity this compound.
Process Safety and Optimization at Scale
Scaling up chemical syntheses requires careful consideration of potential hazards and optimization of reaction parameters.
Caption: Relationship between critical process parameters and outcomes.
-
Temperature Control: The initial malonate addition is exothermic and requires careful temperature management to avoid side reactions. At scale, a jacketed reactor with a reliable cooling system is essential.
-
Reagent Addition: The slow, controlled addition of reagents is critical for both safety and selectivity. Automated dosing pumps are recommended for large-scale production.
-
Off-Gassing: The hydrolysis and decarboxylation step will evolve gas. The reactor must be properly vented to handle the pressure increase.
-
Solvent Selection: While DMF is an effective solvent for the cyclization, its high boiling point can complicate removal. Consider alternative, lower-boiling point polar aprotic solvents for easier workup at scale.
-
Purification: Vacuum distillation is an effective method for purifying the final product.[4] Ensure the system is robust and can handle the required vacuum levels.
Conclusion
The synthetic route detailed in this application note provides a reliable and scalable method for the production of this compound. By following the outlined protocols and adhering to the safety and optimization guidelines, researchers and production chemists can confidently synthesize this important building block for a wide range of applications in drug discovery and development.
References
- ChemBK. (n.d.). T-butyl-3-oxocyclobutanecarboxylate.
- Organic Syntheses. (n.d.). Cyclobutanone.
- Google Patents. (1992). US5109131A - Method for production of t-butyl 3-oxobutyrates and their use.
- Google Patents. (2015). CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
- Liskon Biological. (2025). Synthesis And Optimization of Cyclobutanone.
- ResearchGate. (n.d.). Synthesis of tert‐butyl 3‐hydroxycyclobutanecarboxylate (cis‐18).
- PubChem. (n.d.). Tert-butyl 3-oxocyclobutane-1-carboxylate.
- Ogasa, C., Kayano, K., & Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235-239.
- Google Patents. (2013). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
- Google Patents. (2013). CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.
Sources
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- 2. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 3. chembk.com [chembk.com]
- 4. Synthesis And Optimization of Cyclobutanone - LISKON [liskonchem.com]
Application Notes & Protocols: Functional Group Transformations of the Ketone in tert-Butyl 3-Oxocyclobutanecarboxylate
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the versatile functional group transformations of the ketone moiety in tert-butyl 3-oxocyclobutanecarboxylate. This valuable building block is pivotal in medicinal chemistry for the synthesis of complex molecules. These application notes detail robust protocols for reduction, reductive amination, olefination, and reactions with organometallic reagents, enabling the synthesis of a diverse array of substituted cyclobutane derivatives. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and justifications for experimental choices to ensure reproducibility and success.
Introduction: The Strategic Importance of the Cyclobutane Motif
The cyclobutane ring, once considered a synthetic curiosity, is now a highly sought-after structural motif in modern drug discovery. Its rigid, three-dimensional geometry allows for precise spatial orientation of substituents, making it an excellent scaffold for probing interactions with biological targets. This compound serves as a key starting material for accessing this chemical space due to the orthogonal reactivity of its ketone and tert-butyl ester functionalities. The ketone provides a reactive handle for a multitude of transformations, while the bulky tert-butyl ester can act as a directing group or be deprotected under specific acidic conditions.[1][2] This guide focuses on the principal transformations of the ketone, providing experimentally validated protocols for the synthesis of diverse cyclobutane derivatives.
Reduction of the Ketone to a Secondary Alcohol
The reduction of the ketone in this compound yields 3-hydroxycyclobutanecarboxylate derivatives, which are valuable intermediates. The stereochemical outcome of this reduction is of paramount importance and can often be controlled by the choice of reducing agent and reaction conditions.
Mechanistic Considerations and Stereoselectivity
The reduction of cyclobutanone is influenced by steric and electronic factors. Nucleophilic attack by a hydride reagent can occur from either the syn or anti face relative to the bulky tert-butoxycarbonyl group. Generally, smaller hydride reagents like sodium borohydride tend to favor attack from the less sterically hindered face, leading to the trans-alcohol as the major product. Larger, bulkier reducing agents may exhibit different selectivity profiles. The stereochemistry of nucleophilic addition to cyclic ketones is a well-studied area, with factors like torsional strain and electronic effects playing a significant role in determining the facial selectivity of the attack.[3][4][5]
Diagram: General Reduction Scheme
Sources
Application Note: Strategic Protection of Tert-Butyl 3-Oxocyclobutanecarboxylate Derivatives in Modern Synthesis
Introduction: The Cyclobutane Motif in Drug Discovery
The cyclobutane ring, once considered a synthetic curiosity, is now a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint on molecules, enabling precise orientation of functional groups for optimal interaction with biological targets. Tert-butyl 3-oxocyclobutanecarboxylate is a key building block in this arena, offering two distinct and reactive functional handles: a ketone and a tert-butyl ester.[1][2] The successful synthesis of complex, biologically active molecules derived from this scaffold hinges on the selective manipulation of these functional groups. This requires a robust and well-designed protecting group strategy to mask one group while the other is being chemically transformed.[3][4][5][6]
This application note provides a detailed guide to the strategic use of protecting groups for this compound derivatives. We will explore orthogonal protection schemes, detailing field-proven protocols for the installation and removal of key protecting groups, and discuss the chemical reasoning behind these choices.
The Challenge: Orthogonal Protection of a Bifunctional Scaffold
The core challenge in the chemistry of this compound lies in the differential reactivity of the ketone and the tert-butyl ester. A successful synthetic route often requires reactions that are incompatible with one of these functional groups. For instance, organometallic additions to the ketone are impossible in the presence of the acidic proton of a carboxylic acid, necessitating esterification. Conversely, transformations at a position alpha to the ketone often require basic conditions that could potentially hydrolyze the ester.
Therefore, an orthogonal protecting group strategy is essential.[4] This approach allows for the selective removal of one protecting group under conditions that leave the other intact, enabling sequential and controlled modifications of the molecule.
Diagram 1: Orthogonal Protection Strategy
Caption: A workflow illustrating an orthogonal protecting group strategy for this compound.
Protecting the 3-Oxo Group: The Ketal Advantage
The ketone functionality of the cyclobutane ring is often the site of nucleophilic attack. To prevent unwanted side reactions during transformations elsewhere in the molecule, it is crucial to protect the carbonyl group. Acetals and ketals are excellent choices for this purpose as they are stable to a wide range of reagents, including bases, nucleophiles, and reducing agents.[7][8][9][10][11][12][13][14]
Cyclic ketals, formed from the reaction of the ketone with a diol, are particularly favored due to their enhanced stability arising from the chelate effect. Ethylene glycol is a common and cost-effective choice for forming a 1,3-dioxolane ring.
Protocol 1: Ketal Protection of this compound
Objective: To protect the ketone functionality as a cyclic ketal.
Materials:
-
This compound
-
Ethylene glycol (1.5 equivalents)
-
p-Toluenesulfonic acid (p-TSA) (0.05 equivalents)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), toluene (approx. 0.2 M), ethylene glycol (1.5 eq), and p-TSA (0.05 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed. Water will be collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the ketal-protected product.
Rationale: The use of a Dean-Stark apparatus is critical for driving the equilibrium towards the formation of the ketal by removing the water generated during the reaction. p-TSA is an effective and easily handled acid catalyst.
Deprotection of the Ketal
The ketal protecting group can be readily removed under mild acidic conditions, regenerating the ketone. This step is typically high-yielding and clean.
Protocol 2: Deprotection of the Ketal
Objective: To remove the ketal protecting group and restore the ketone.
Materials:
-
Ketal-protected tert-butyl cyclobutanecarboxylate derivative
-
Acetone
-
Water
-
p-Toluenesulfonic acid (p-TSA) (catalytic amount)
Procedure:
-
Dissolve the ketal-protected compound in a mixture of acetone and water (e.g., 9:1 v/v).
-
Add a catalytic amount of p-TSA.
-
Stir the mixture at room temperature and monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, neutralize the acid with a small amount of solid sodium bicarbonate.
-
Remove the acetone under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the deprotected ketone.
Rationale: The use of aqueous acetone and a catalytic amount of acid provides a mild and effective method for hydrolysis of the ketal. The large excess of acetone helps to drive the equilibrium towards the deprotected ketone.
The tert-Butyl Ester: An In-Built Protecting Group
The tert-butyl ester of the cyclobutane derivative is itself a robust protecting group for the carboxylic acid. It is stable to a wide range of nucleophilic and basic conditions, making it compatible with many synthetic transformations.[15][16][17][18]
Deprotection of the tert-Butyl Ester
Cleavage of the tert-butyl ester is typically achieved under acidic conditions, which proceed via a stable tert-butyl cation intermediate.[15][16] This allows for selective deprotection in the presence of other functional groups that are stable to acid.
Table 1: Conditions for tert-Butyl Ester Deprotection
| Reagent(s) | Solvent | Temperature | Notes |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | Common and effective, but harsh. May cleave other acid-labile groups. |
| Formic acid | - | Room Temperature | Milder than TFA, suitable for some sensitive substrates. |
| 4M HCl in Dioxane | Dioxane | Room Temperature | Commercially available and convenient. |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | A Lewis acid condition that can offer chemoselectivity.[19][20][21][22] |
| Aqueous Phosphoric Acid (85%) | - | Room Temperature | A mild and environmentally benign option.[23] |
| Cerium(III) chloride (CeCl₃·7H₂O) / Sodium Iodide (NaI) | Acetonitrile | Reflux | Offers selectivity in the presence of N-Boc groups.[24][25] |
| Thermal | High-boiling protic solvent | 120-240 °C | Reagent-free method, often used in flow chemistry.[26] |
Protocol 3: Deprotection of the tert-Butyl Ester with TFA
Objective: To cleave the tert-butyl ester to the corresponding carboxylic acid.
Materials:
-
tert-Butyl cyclobutanecarboxylate derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the tert-butyl ester in DCM (approx. 0.1 M).
-
Add an excess of TFA (e.g., 20-50% v/v).
-
Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting carboxylic acid can be purified by crystallization or chromatography.
Rationale: TFA is a strong acid that efficiently protonates the ester oxygen, facilitating the elimination of isobutylene and formation of the carboxylic acid.
Orthogonal Strategies in Action
The true power of these protecting groups is realized when they are used in an orthogonal fashion. For example, if a reaction needs to be performed on the ester moiety while the ketone is protected, the following sequence can be employed:
Diagram 2: Selective Reaction at the Ester Moiety
Caption: A workflow for the selective modification of the ester functionality.
Conversely, if a reaction is desired at the ketone, the tert-butyl ester serves as a stable protecting group.
Diagram 3: Selective Reaction at the Ketone Moiety
Caption: A workflow for the selective modification of the ketone functionality.
Conclusion
The strategic application of protecting groups is fundamental to the successful synthesis of complex molecules from this compound derivatives. The use of ketals to protect the ketone and the inherent stability of the tert-butyl ester provide a robust and orthogonal protecting group strategy. By carefully selecting the conditions for protection and deprotection, researchers can selectively manipulate each functional group, paving the way for the efficient synthesis of novel chemical entities for drug discovery and development.[27]
References
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- University of Bristol. (n.d.).
- Sheppe, R. E., & Scola, P. M. (2009). Acid and Base-Stable Esters: A New Protecting Group for Carboxylic Acids.
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- Yanai, H., et al. (2025). Synthesis of tert‐butyl 3‐hydroxycyclobutanecarboxylate (cis‐18).
- Kaul, R., et al. (2004). Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2.
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Application Notes and Protocols: Enantioselective Catalysis with tert-Butyl 3-oxocyclobutanecarboxylate
Introduction: The Significance of Chiral Cyclobutanes
The cyclobutane motif, a four-membered carbocycle, is a privileged scaffold in medicinal chemistry and natural product synthesis.[1] Its rigid, three-dimensional structure can impart unique conformational constraints on molecules, leading to enhanced binding affinity and selectivity for biological targets.[2] When rendered chiral, cyclobutane derivatives offer a powerful tool for probing and modulating biological systems with high precision. tert-Butyl 3-oxocyclobutanecarboxylate stands out as a versatile and readily available prochiral building block for the synthesis of these valuable chiral molecules.[3][4] Its contained ketone and ester functionalities provide multiple handles for diverse chemical transformations. This guide provides an in-depth exploration of the principal enantioselective catalytic strategies for the transformation of this compound, offering detailed protocols and mechanistic insights for researchers in drug discovery and chemical synthesis.
I. Enantioselective Reduction of the Ketone: Accessing Chiral 3-Hydroxycyclobutanecarboxylates
The most direct and widely employed strategy for introducing chirality to this compound is the enantioselective reduction of its ketone moiety to a hydroxyl group. The resulting chiral cis- and trans-3-hydroxycyclobutanecarboxylates are valuable intermediates for further synthetic elaborations. Two preeminent catalytic systems for this transformation are the Corey-Bakshi-Shibata (CBS) reduction and Noyori-type asymmetric hydrogenations. A biocatalytic approach using whole-cell systems also presents a green and efficient alternative.
A. Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a cornerstone of asymmetric synthesis, renowned for its high enantioselectivity in the reduction of a wide array of ketones.[5][6] The reaction employs a chiral oxazaborolidine catalyst, which, in concert with a borane source, delivers a hydride to one face of the ketone with high fidelity.[7][8]
Causality of Experimental Choices:
-
The Catalyst: The chiral environment is established by the oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)- or (R)-diphenylprolinol. The stereochemistry of the final product is dictated by the choice of the catalyst enantiomer.
-
The Borane Source: Borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂) are common stoichiometric reducing agents. Their coordination to the nitrogen atom of the oxazaborolidine activates the borane as a potent hydride donor.[9][10]
-
Temperature: The reactions are typically conducted at low temperatures (e.g., -78 °C) to maximize enantioselectivity by enhancing the energetic difference between the diastereomeric transition states.
Reaction Mechanism:
The CBS reduction proceeds through a highly organized six-membered ring transition state. The Lewis basic nitrogen of the oxazaborolidine coordinates to the borane, enhancing the Lewis acidity of the endocyclic boron. This boron atom then coordinates to the carbonyl oxygen of the ketone, positioning the smaller substituent away from the bulky group on the catalyst. This arrangement directs the hydride transfer from the coordinated borane to one specific face of the ketone.[11][12]
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The Versatile Cyclobutanone: Application Notes on tert-Butyl 3-Oxocyclobutanecarboxylate in Natural Product Synthesis
Introduction: The Strategic Value of a Strained Ring
In the intricate world of natural product synthesis, the strategic selection of building blocks is paramount to the success and elegance of a synthetic route. Among the vast arsenal of commercially available starting materials, tert-butyl 3-oxocyclobutanecarboxylate has emerged as a powerful and versatile four-carbon synthon. Its inherent ring strain, coupled with the orthogonal reactivity of the ketone and the sterically demanding tert-butyl ester, provides a unique platform for the construction of complex molecular architectures. This guide delves into the practical applications of this valuable building block, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. We will explore its utility through the lens of a formal synthesis of the renowned insect pheromone, (+)-grandisol, and discuss other potential applications in the synthesis of bioactive molecules.
The cyclobutane motif is a recurring structural element in a variety of natural products, contributing to their unique biological activities.[1] However, the construction of this strained four-membered ring can be a formidable challenge. Direct [2+2] cycloadditions, while powerful, can sometimes suffer from issues of regioselectivity and stereoselectivity. The use of pre-functionalized cyclobutane building blocks like this compound offers a compelling alternative, allowing for the controlled and stepwise elaboration of the core structure.
Core Transformations: Unleashing the Synthetic Potential
This compound serves as a scaffold for a variety of key chemical transformations. The ketone functionality is a handle for olefination and alkylation reactions, while the ester can be manipulated or removed as needed. The cyclobutane ring itself can undergo fascinating ring-expansion reactions, providing access to larger carbocyclic systems.
Key Reactions and Mechanistic Considerations
-
Wittig Olefination: The ketone of this compound readily undergoes Wittig-type reactions to introduce exocyclic double bonds. The choice of the ylide is crucial for controlling the stereochemistry of the resulting alkene.[2] Non-stabilized ylides typically favor the formation of (Z)-alkenes, a crucial feature in the synthesis of certain natural products.[2]
-
Grignard and Organolithium Additions: Nucleophilic addition of organometallic reagents to the carbonyl group provides access to tertiary alcohols. The stereochemical outcome of this addition can often be influenced by the directing effect of the bulky tert-butyl ester.
-
Alkylation: The α-protons to the ketone are acidic and can be deprotonated to form an enolate, which can then be alkylated. This allows for the introduction of substituents at the C2 and C4 positions of the cyclobutane ring.
-
Diastereoselective Reduction: The ketone can be reduced to the corresponding alcohol. The use of chiral reducing agents or substrate-controlled reductions can lead to high levels of diastereoselectivity, setting a critical stereocenter for the target molecule.
-
Ring Expansion: Under appropriate conditions, cyclobutanone derivatives can undergo ring expansion to form cyclopentanones.[3] This transformation, often driven by the release of ring strain, provides a powerful method for constructing five-membered rings.[4]
Application in Natural Product Synthesis: A Formal Synthesis of (+)-Grandisol
(+)-Grandisol is a component of the sex pheromone of the cotton boll weevil and has been a popular target for synthetic chemists due to its deceptively simple structure, which contains a challenging cis-disubstituted cyclobutane ring.[5][6] While numerous syntheses of grandisol have been reported, we will outline a formal synthetic strategy that highlights the potential utility of this compound as a starting material. This approach is based on the work of Frongia and coworkers, who developed an enantioselective synthesis of a key cyclobutanone intermediate.[7]
Our proposed retrosynthesis, inspired by their work, is depicted below:
Caption: Retrosynthetic analysis for the formal synthesis of (+)-Grandisol.
Protocol 1: Diastereoselective Reduction of this compound
The first crucial step is the stereoselective reduction of the ketone to establish the cis relationship between the hydroxyl and the ester groups.
Causality: The use of a bulky reducing agent, such as L-Selectride®, is expected to favor the approach of the hydride from the face opposite to the sterically demanding tert-butyl ester, leading to the desired cis-diol upon hydrolysis.
| Step | Procedure | Reagents & Conditions | Purpose |
| 1 | Dissolve this compound in anhydrous THF under an inert atmosphere. | This compound (1.0 eq), Anhydrous THF | To create an inert reaction environment. |
| 2 | Cool the solution to -78 °C. | Dry ice/acetone bath | To control the reactivity of the reducing agent and enhance diastereoselectivity. |
| 3 | Add L-Selectride® (1.0 M in THF) dropwise. | L-Selectride® (1.1 eq) | To effect the stereoselective reduction of the ketone. |
| 4 | Stir the reaction at -78 °C for 2 hours. | - | To ensure complete reaction. |
| 5 | Quench the reaction by the slow addition of water, followed by aqueous NaOH and H₂O₂. | H₂O, NaOH (aq), H₂O₂ (aq) | To decompose the excess reducing agent and borane intermediates. |
| 6 | Warm to room temperature and extract with ethyl acetate. | Ethyl acetate, H₂O | To isolate the product. |
| 7 | Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. | Anhydrous Na₂SO₄ | To remove residual water. |
| 8 | Purify the crude product by flash column chromatography. | Silica gel, Hexanes/Ethyl Acetate gradient | To obtain the pure cis-3-hydroxycyclobutanecarboxylate. |
Protocol 2: Wittig Olefination to Introduce the Isopropenyl Group
The next step involves the conversion of the ketone in a suitably protected intermediate to the isopropenyl group found in grandisol. For this formal synthesis, we will consider the Wittig reaction on the parent ketone.
Causality: The use of isopropyltriphenylphosphonium iodide and a strong base like n-butyllithium will generate the necessary ylide for the olefination. The non-stabilized nature of this ylide is expected to favor the desired alkene product.
Caption: Workflow for the Wittig olefination step.
| Step | Procedure | Reagents & Conditions | Purpose |
| 1 | Suspend isopropyltriphenylphosphonium iodide in anhydrous THF under an inert atmosphere. | Isopropyltriphenylphosphonium iodide (1.2 eq), Anhydrous THF | To prepare the phosphonium salt for deprotonation. |
| 2 | Cool the suspension to 0 °C. | Ice bath | To control the exothermicity of the ylide formation. |
| 3 | Add n-butyllithium (2.5 M in hexanes) dropwise until a persistent orange-red color is observed. | n-Butyllithium | To generate the phosphorus ylide. |
| 4 | Stir the ylide solution at 0 °C for 30 minutes. | - | To ensure complete ylide formation. |
| 5 | Add a solution of this compound in anhydrous THF dropwise at 0 °C. | This compound (1.0 eq), Anhydrous THF | To initiate the Wittig reaction. |
| 6 | Allow the reaction to warm to room temperature and stir for 12 hours. | - | To drive the reaction to completion. |
| 7 | Quench the reaction with saturated aqueous NH₄Cl. | Saturated aqueous NH₄Cl | To neutralize the reaction mixture. |
| 8 | Extract the product with diethyl ether. | Diethyl ether, H₂O | To isolate the product. |
| 9 | Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. | Brine, Anhydrous MgSO₄ | To purify the organic phase. |
| 10 | Purify the crude product by flash column chromatography. | Silica gel, Hexanes/Ethyl Acetate gradient | To obtain the pure olefination product. |
Further Transformations and Outlook
The resulting olefin from the Wittig reaction can then be subjected to a hydroboration-oxidation sequence to install the primary alcohol of grandisol. Subsequent functional group manipulations, including the introduction of the methyl group, would complete the total synthesis.
The protocols outlined above are illustrative of the synthetic utility of this compound. The principles of stereocontrol and functional group manipulation demonstrated here can be applied to the synthesis of a wide range of other natural products and bioactive molecules containing the cyclobutane scaffold. The commercial availability and predictable reactivity of this building block make it an invaluable tool for both academic research and industrial drug development.
References
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- Trost, B. M., & Keeley, D. E. (1974). New synthetic reactions. Synthesis of cyclobutanes, cyclobutenes, and cyclobutanones. Applications in geminal alkylation. Journal of the American Chemical Society, 96(4), 1252–1254. [Link]
- Lee-Ruff, E., & Mladenova, G. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(4), 1449–1484. [Link]
- Mori, K. (2011). Synthesis of grandisol, the sexual attracting insect pheromone. Journal of Synthetic Organic Chemistry, Japan, 69(10), 1144–1154. [Link]
- Nam, J., & Lee, Y. (2011). A versatile synthetic approach to grandisol monoterpene pheromone. Bulletin of the Korean Chemical Society, 32(11), 3939–3942. [Link]
- Li, J., Gao, K., & Ding, H. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers, 7(15), 2053–2086. [Link]
- Frongia, A., et al. (2008). Convenient Formal Synthesis of (+)-Grandisol through Lewis Acid Promoted Enantioselective Pinacolic Rearrangement. SYNLETT, 2008(18), 2823-2825. [Link]
- An efficient synthesis of (±)-grandisol featuring 1,5-enyne metathesis. (2008). Tetrahedron Letters, 49(35), 5196-5198. [Link]
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- Wittig Reaction. In Name Reactions in Organic Chemistry. [Link]
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- Li, J., Gao, K., & Ding, H. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers, 7(15), 2053-2086. [Link]
- Mori, K. (2011). Synthesis of grandisol, the sexual attracting insect pheromone. Journal of Synthetic Organic Chemistry, Japan, 69(10), 1144-1154. [Link]
- An efficient synthesis of (±)-grandisol featuring 1,5-enyne metathesis. (2008). Tetrahedron Letters, 49(35), 5196–5198. [Link]
- Li, J., Gao, K., & Ding, H. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers, 7(15), 2053-2086. [Link]
- Ring expansion and contraction. In Wikipedia. [Link]
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- Trost, B. M., & Keeley, D. E. (1974). New synthetic reactions. Synthesis of cyclobutanes, cyclobutenes, and cyclobutanones. Applications in geminal alkylation. Journal of the American Chemical Society, 96(4), 1252-1254. [Link]
- Wittig Reaction. In Organic Chemistry Portal. [Link]
- Nam, J., & Lee, Y. (2011). A versatile synthetic approach to grandisol monoterpene pheromone. Bulletin of the Korean Chemical Society, 32(11), 3939-3942. [Link]
- Li, J., Gao, K., & Ding, H. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers, 7(15), 2053-2086. [Link]
- Mori, K. (2011). Synthesis of grandisol, the sexual attracting insect pheromone. Journal of Synthetic Organic Chemistry, Japan, 69(10), 1144-1154. [Link]
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- Trost, B. M., & Keeley, D. E. (1974). New synthetic reactions. Synthesis of cyclobutanes, cyclobutenes, and cyclobutanones. Applications in geminal alkylation. Journal of the American Chemical Society, 96(4), 1252-1254. [Link]
- Wittig Reaction. In Organic Chemistry Portal. [Link]
- Nam, J., & Lee, Y. (2011). A versatile synthetic approach to grandisol monoterpene pheromone. Bulletin of the Korean Chemical Society, 32(11), 3939-3942. [Link]
- Li, J., Gao, K., & Ding, H. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers, 7(15), 2053-2086. [Link]
- Mori, K. (2011). Synthesis of grandisol, the sexual attracting insect pheromone. Journal of Synthetic Organic Chemistry, Japan, 69(10), 1144-1154. [Link]
- An efficient synthesis of (±)-grandisol featuring 1,5-enyne metathesis. (2008). Tetrahedron Letters, 49(35), 5196–5198. [Link]
- Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. (2021). Chemical Science, 12(31), 10563-10569. [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Byproducts in tert-Butyl 3-oxocyclobutanecarboxylate Reactions
Welcome to the technical support center for tert-Butyl 3-oxocyclobutanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in reactions involving this versatile building block. Our approach is rooted in mechanistic understanding to provide you with not just solutions, but also the reasoning behind them.
Introduction: The Dual Reactivity of this compound
This compound is a valuable synthetic intermediate due to its two key functional groups: a reactive cyclobutanone and a sterically hindered tert-butyl ester. The inherent ring strain of the cyclobutane ring (approximately 26 kcal/mol) makes the ketone susceptible to various transformations, including nucleophilic additions and ring-opening reactions.[1][2] Concurrently, the tert-butyl ester is a robust protecting group, stable to many nucleophilic and basic conditions, but readily cleaved under acidic conditions.[3][4] Understanding the interplay of these functionalities is crucial for minimizing byproduct formation and maximizing the yield of your desired product.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Reactions at the Carbonyl Group
Answer:
The reduction of the ketone in this compound to the corresponding alcohol, tert-butyl 3-hydroxycyclobutanecarboxylate, is a common transformation. However, issues with conversion and stereoselectivity can arise.
Root Cause Analysis:
-
Incomplete Conversion: While NaBH₄ is a mild reducing agent, insufficient equivalents or suboptimal reaction conditions can lead to incomplete reaction. The borate esters formed as byproducts can sometimes hinder the reaction progress.[5]
-
Diastereoselectivity: The attack of the hydride on the planar carbonyl group can occur from two faces, leading to a mixture of cis and trans diastereomers of the alcohol product. The ratio of these isomers is influenced by steric hindrance and the reaction conditions.
Troubleshooting Protocol:
-
Increase Equivalents of NaBH₄: Use a larger excess of NaBH₄ (e.g., 1.5 to 2.0 equivalents) to drive the reaction to completion.
-
Solvent Choice: The reaction is typically performed in alcoholic solvents like methanol or ethanol. These protic solvents also participate in the reaction by protonating the intermediate alkoxide.[6]
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to enhance diastereoselectivity. Lower temperatures often favor the formation of the thermodynamically more stable product.
-
Work-up Procedure: A careful aqueous work-up is necessary to hydrolyze the borate ester intermediates and isolate the alcohol product.
Workflow for Optimized Reduction:
Caption: Optimized workflow for the reduction of this compound.
Answer:
The Wittig reaction is a powerful method for converting ketones to alkenes.[7][8] However, with sterically hindered or less reactive ketones like cyclobutanones, challenges can arise.
Common Byproducts and Their Origins:
| Byproduct | Formation Mechanism | Troubleshooting Strategy |
| Unreacted Starting Material | The cyclobutanone may be too sterically hindered or the ylide not reactive enough. | Use a more reactive, non-stabilized ylide. Consider using a stronger base like n-butyllithium to generate the ylide.[7] |
| Triphenylphosphine Oxide | This is an inherent byproduct of the Wittig reaction.[9] | Purification by column chromatography is often necessary. In some cases, precipitation or crystallization can be effective. |
| Aldol-type Products | If the ylide is generated using a strong base and there are acidic protons alpha to the ketone, enolate formation can lead to side reactions. | Use salt-free ylides or perform the reaction at low temperatures to minimize enolate formation. |
Visualizing the Wittig Reaction and Byproduct Formation:
Caption: Pathways in the Wittig reaction, including a potential side reaction.
Answer:
Grignard reagents are potent nucleophiles that readily add to ketones.[10] However, they can also react with esters, leading to undesired byproducts.
Understanding the Competing Reactions:
-
Desired Reaction: Nucleophilic addition of the Grignard reagent to the cyclobutanone carbonyl to form a tertiary alcohol.
-
Side Reaction: Grignard reagents can add twice to the tert-butyl ester, first forming a ketone intermediate which then reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol where the ester group was.[11]
Strategies for Minimizing Byproducts:
-
Inverse Addition: Add the Grignard reagent slowly to a solution of the this compound at a low temperature (e.g., -78 °C). This maintains a low concentration of the Grignard reagent, favoring addition to the more reactive ketone.
-
Use of a Milder Organometallic Reagent: Consider using an organolithium or organocuprate reagent, which can exhibit different reactivity profiles and may offer better selectivity.
-
Protection of the Ketone: In complex syntheses, it may be necessary to protect the ketone (e.g., as a ketal) before performing reactions at the ester, followed by deprotection.
Category 2: Reactions Involving the Ring Structure
Answer:
The Baeyer-Villiger oxidation is a classic method for converting cyclic ketones to lactones using peroxy acids.[12][13] The inherent ring strain of the cyclobutanone makes it a good substrate for this reaction.[14]
Potential Pitfalls and Byproducts:
| Issue | Cause | Mitigation Strategy |
| Low Conversion | Insufficiently reactive peroxy acid. | Use a more powerful oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or trifluoroperacetic acid.[15] |
| Formation of Multiple Lactone Isomers | The migratory aptitude of the adjacent carbon atoms determines which C-C bond is cleaved. | The regioselectivity is generally predictable based on the substitution pattern of the alpha-carbons. Tertiary carbons migrate in preference to secondary carbons.[16] |
| Ring-Opening Byproducts | Under harsh acidic conditions or with certain substrates, the lactone product may be susceptible to further reactions. | Use buffered conditions or a milder peroxy acid. |
Mechanism of Baeyer-Villiger Oxidation:
Caption: Key steps in the Baeyer-Villiger oxidation.
Category 3: Reactions of the Ester Group
Answer:
The acid-catalyzed hydrolysis of a tert-butyl ester proceeds through a stable tert-butyl cation intermediate, making it a facile deprotection strategy.[3][17]
Common Issues and Solutions:
-
Sluggish Reaction: While generally efficient, incomplete hydrolysis can occur with insufficient acid or at low temperatures.
-
Epimerization: The acidic conditions required for hydrolysis can potentially lead to epimerization of the stereocenter at the C1 position of the cyclobutane ring, especially if the reaction is heated for prolonged periods.[18]
Recommended Hydrolysis Protocol:
-
Choice of Acid: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective reagent for this transformation. Formic acid can also be used.[19]
-
Reaction Conditions: The reaction is typically run at room temperature. Monitoring the reaction by TLC or LC-MS is crucial to determine the point of complete conversion and avoid prolonged exposure to acidic conditions.
-
Work-up: After the reaction is complete, the acid is removed under reduced pressure.
Acid-Catalyzed Hydrolysis Mechanism:
Caption: Mechanism of acid-catalyzed hydrolysis of a tert-butyl ester.
References
- Emma G. L. Robert, Jerome Waser. (2024). Hydrogenation and divergent epimerizations of cyclobutenes.
- Wikipedia. (2023). Ring strain. [Link]
- Behof, W. J., Whitmore, C., Haynes, J. R., & Pham, W. (2022). Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) t-butyl ester.
- Nam, G. G., & Toste, F. D. (2006). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 106(9), 3649–3694. [Link]
- D'Annibale, A., & Trogler, F. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 19(9), 14143–14188. [Link]
- Chemistry For Everyone. (2024, December 31). What Is Ring Strain In Organic Chemistry? [Video]. YouTube. [Link]
- Wikipedia. (2023).
- Ashenhurst, J. (2014, April 3). Cycloalkanes – Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]
- Organic Chemistry Portal. (n.d.).
- Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
- Chemistry Steps. (n.d.).
- OpenStax. (2023, September 20). 4.3 Stability of Cycloalkanes: Ring Strain. Organic Chemistry. [Link]
- Souillart, L., & Cramer, N. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 1837–1846. [Link]
- Chemistry Stack Exchange. (2020, March 26).
- Reddit. (2018, August 7). What are the byproducts of reduction with borohydride? [Online forum post]. r/chemistry. [Link]
- Ashenhurst, J. (2018, February 6). Wittig Reaction – Examples and Mechanism. Master Organic Chemistry. [Link]
- Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. [Link]
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Acids. Wordpress. [Link]
- Verniest, G., Boterberg, S., Colpaert, J., Van Thienen, T., Stevens, C. V., & De Kimpe, N. (2003). Efficient synthesis of 2-substituted cyclobutanones as markers for food irradiation. Tetrahedron, 59(43), 8613–8619. [Link]
- L.S.College, Muzaffarpur. (2020, June 21).
- Sulimoff, N. (2016). Reduction using NaBH4.
- Chegg. (2021, April 11). Solved 39. The acid-catalyzed hydrolysis of tert-butyl. [Link]
- Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]
- Organic Chemistry Portal. (n.d.). tert-Butyl esters. [Link]
- PubChem. (n.d.). tert-Butyl 3-oxocyclobutane-1-carboxylate.
- Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
- Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. [Link]
- Munch-Petersen, J., & Andersen, C. (1961). Conjugate Additions of Grignard Reagents to alpha, beta- Unsaturated Esters - VIII. Further Studies on the Effect of Cuprous Chloride. Acta Chemica Scandinavica, 15, 271-280. [Link]
- The Organic Chemistry Tutor. (2024, November 21).
- Regioselective Addition of Grignard Reagents to Isoxazole-4,5-dicarboxylate Esters. (1999). Journal of Chemical Research, Synopses, (7), 428-429. [Link]
- Quora. (2020, August 21). How will you prepare tert-Butyl alcohol with the help of the Grignard reaction?. [Link]
- Organic Chemistry Portal. (n.d.).
- Brown, H. C., & Subba Rao, B. C. (1960). Facile Reduction of Carboxylic Acids, Esters, Acid Chlorides, Amides and Nitriles to Alcohols or Amines Using NaBH4/BF3×Et2O. Journal of the American Chemical Society, 82(3), 681–686. [Link]
- Canonne, P., & Le, D. H. (1988). Reaction of Grignard reagents with β-dicarbonyl compounds. II. Synthesis of β-hydroxyketones from 2,4-pentanedione. Tetrahedron, 44(10), 2913–2920. [Link]
- LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. [Link]
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- 3. Acids - Wordpress [reagents.acsgcipr.org]
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- 6. researchgate.net [researchgate.net]
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- 8. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
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- 19. Solved 39. The acid-catalyzed hydrolysis of tert-butyl | Chegg.com [chegg.com]
Technical Support Center: Purification of tert-Butyl 3-oxocyclobutanecarboxylate
Welcome to the technical support guide for the purification of tert-butyl 3-oxocyclobutanecarboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of obtaining this compound in high purity.
I. Understanding the Molecule and Its Challenges
This compound is a valuable intermediate in organic synthesis.[1][2] As a β-keto ester, its purification can be complicated by its susceptibility to hydrolysis, thermal decomposition, and the presence of structurally similar impurities.[3] A thorough understanding of the potential side reactions during its synthesis is crucial for developing an effective purification strategy.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound product?
A1: The impurity profile largely depends on the synthetic route employed. For instance, if a Favorskii-type rearrangement is used, common impurities may include α,β-unsaturated esters resulting from alternative reaction pathways.[4][5][6][7][8] Other potential impurities include unreacted starting materials, residual solvents, and byproducts from the hydrolysis of the tert-butyl ester.
Q2: My NMR spectrum shows broad peaks for my purified product. What could be the cause?
A2: Broad peaks in the NMR spectrum of β-keto esters are often indicative of keto-enol tautomerism. The equilibrium between the keto and enol forms can be influenced by the solvent, temperature, and pH. To confirm this, you can try acquiring the spectrum in a different solvent (e.g., from CDCl₃ to DMSO-d₆) or at a different temperature to see if the peaks sharpen.
Q3: I am losing a significant amount of my product during aqueous workup. How can I minimize this?
A3: The tert-butyl ester group is susceptible to hydrolysis, especially under acidic or strongly basic conditions.[9] To minimize product loss during aqueous extraction:
-
Use a saturated sodium bicarbonate solution for neutralization to avoid strongly basic conditions.
-
Work quickly and at lower temperatures (e.g., using an ice bath) to slow down the rate of hydrolysis.
-
Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to ensure complete recovery of the product from the aqueous layer.
III. Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Problem 1: Low yield after column chromatography.
| Potential Cause | Troubleshooting Steps |
| Product degradation on silica gel | The slightly acidic nature of standard silica gel can promote the decomposition of some sensitive compounds. Consider using deactivated silica gel (by adding a small percentage of a neutral or basic agent like triethylamine to the eluent) or switching to a less acidic stationary phase like alumina. |
| Co-elution with impurities | If impurities have similar polarity to your product, achieving good separation can be challenging. Optimize your solvent system by trying different solvent mixtures and gradients. Thin Layer Chromatography (TLC) is an invaluable tool for quickly screening various solvent systems. |
| Product volatility | While not extremely volatile, some product may be lost if high vacuum is applied for extended periods during solvent removal. Use a rotary evaporator at a moderate temperature and pressure. |
Problem 2: Product appears oily or fails to crystallize.
| Potential Cause | Troubleshooting Steps |
| Presence of residual solvent | Even small amounts of solvent can prevent crystallization. Ensure your product is thoroughly dried under high vacuum. Gentle heating (if the compound is thermally stable) can aid in removing stubborn solvent traces. |
| Impurities inhibiting crystallization | Oily impurities can act as a "eutectic" mixture, lowering the melting point and preventing crystallization. Attempting a different purification technique, such as distillation or a different recrystallization solvent system, may be necessary to remove these impurities. |
| Product is inherently an oil at room temperature | While often a solid, the physical state can depend on purity. If the product is confirmed to be pure by analytical methods (NMR, GC-MS) but remains an oil, it may be its natural state. |
Problem 3: Purity does not improve after recrystallization.
| Potential Cause | Troubleshooting Steps |
| Inappropriate solvent choice | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Screen a variety of solvents or solvent mixtures. A common system for this compound is a mixture of a nonpolar solvent like heptane or hexane with a slightly more polar solvent like ethyl acetate or dichloromethane.[10] |
| Impurity has similar solubility | If an impurity has very similar solubility characteristics to your product in the chosen solvent, recrystallization will be ineffective. Consider a different purification method like column chromatography or distillation. |
| Cooling too rapidly | Rapid cooling can cause the product to "crash out" of solution, trapping impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator to promote the formation of purer crystals. |
IV. Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and should be optimized based on the specific impurity profile of your crude product.
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of the chosen eluent or a more polar solvent that will be evaporated.
-
Column Packing: Pack a glass column with silica gel using a slurry method with the initial eluent.
-
Loading: Carefully load the slurry onto the top of the silica gel bed.
-
Elution: Begin elution with a nonpolar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal gradient should be determined by TLC analysis.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the impure product in a minimal amount of a hot solvent (e.g., a mixture of heptane and ethyl acetate).
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot recrystallization solvent.
-
Cooling: Allow the solution to cool slowly to room temperature.
-
Crystal Formation: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Further Cooling: Once crystal formation begins, place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
V. Visualization of the Purification Workflow
Below is a decision-making workflow for selecting the appropriate purification technique.
Caption: A decision tree for selecting the initial purification strategy.
VI. Analytical Methods for Purity Assessment
Accurate determination of purity is critical. Here are the recommended analytical techniques:
| Method | Purpose | Key Considerations |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation and purity assessment. | Provides information on the overall purity and the presence of proton-containing impurities. Quantitative NMR (qNMR) can be used for absolute purity determination.[11] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile impurities. | Useful for detecting residual solvents and volatile byproducts. The high temperatures in the GC inlet can sometimes cause degradation of thermally labile compounds.[12] |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification of non-volatile impurities. | A versatile technique for separating complex mixtures. Method development (column, mobile phase, detector) is crucial for accurate results. Due to keto-enol tautomerism, peak shape can sometimes be poor in reverse-phase HPLC. |
| Infrared (IR) Spectroscopy | Functional group identification. | Confirms the presence of the ketone (C=O) and ester (C=O) functional groups. |
VII. References
-
Baruah, M., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. National Institutes of Health. Available at: [Link]
-
ChemBK. (2024). tert-butyl 3-oxocyclobutane-1-carboxylate. Available at: [Link]
-
Taylor, R. J. K., et al. (2021). Recent advances in the transesterification of β-keto esters. RSC Publishing. Available at: [Link]
-
Chromatography Forum. (2010). beta keto esters by HPLC. Available at: [Link]
-
Wikipedia. Favorskii rearrangement. Available at: [Link]
-
Google Patents. (2003). US6642035B2 - Synthesis of B-keto esters. Available at:
-
ChemBK. (2024). T-butyl-3-oxocyclobutanecarboxylate. Available at: [Link]
-
Google Patents. (2015). CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid. Available at:
-
Organic Syntheses. Carbamic acid, tert-butyl ester. Available at: [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. Available at: [Link]
-
ResearchGate. (2000). Transesterfication of β-keto esters during gas chromatography and their tautomers separation. Available at: [Link]
-
Chemist Wizards. Favorskii Rearrangement. Available at: [Link]
-
AdiChemistry. FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. Available at: [Link]
-
NROChemistry. Favorskii Rearrangement. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing. Available at: [Link]
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- 5. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
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- 8. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 9. tert-Butyl Esters [organic-chemistry.org]
- 10. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Coupling Reactions of tert-Butyl 3-oxocyclobutanecarboxylate
Welcome to the technical support center for optimizing palladium-catalyzed coupling reactions with tert-butyl 3-oxocyclobutanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. As a β-keto ester, this compound presents unique challenges and opportunities in C-C and C-N bond formation. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities and achieve optimal reaction yields.
Introduction: The Challenge and Potential of a Unique Substrate
This compound is a valuable synthetic intermediate, offering a strained cyclobutane ring and multiple functional handles.[1][2] Its application in medicinal chemistry is growing, with the cyclobutane motif being a desirable bioisostere.[3] However, its structure also presents specific challenges in palladium-catalyzed couplings, such as α-arylation, Suzuki, and Buchwald-Hartwig amination reactions. The presence of acidic α-protons and the β-keto ester functionality can lead to competing side reactions, primarily enolization and decarboxylation.[4][5] This guide will equip you with the knowledge to mitigate these issues and successfully optimize your coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound in palladium-catalyzed couplings?
The two most prevalent side reactions are enolization and decarboxylation. Enolization, the deprotonation of the α-carbon, can lead to undesired byproducts or inhibit the desired coupling.[4][5] Decarboxylation of the β-keto ester can occur under thermal or catalytic conditions, leading to the loss of the tert-butoxycarbonyl group.[6]
Q2: Which type of palladium catalyst and ligand should I start with for an α-arylation reaction?
For α-arylation of ketones and esters, catalyst systems employing bulky, electron-rich phosphine ligands are generally most effective.[7][8] A good starting point would be a palladium(0) source like Pd₂(dba)₃ or a palladium(II) precatalyst such as Pd(OAc)₂ combined with a ligand like tri-tert-butylphosphine (P(tBu)₃) or a biarylphosphine ligand (e.g., SPhos, XPhos).[9][10]
Q3: What is the best choice of base for these coupling reactions?
The choice of base is critical and depends on the specific coupling reaction. For α-arylation, strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) are often used to generate the enolate.[8] For Suzuki and Buchwald-Hartwig reactions, a range of bases from strong alkoxides to weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be effective, and screening is often necessary.[11][12] It is important to note that strong bases can promote enolization, so careful optimization is required.
Q4: My reaction is not going to completion. What are the first parameters I should investigate?
If your reaction has stalled, the first parameters to check are the catalyst activity, reaction temperature, and the integrity of your reagents. Ensure your palladium catalyst and ligands have not been deactivated by exposure to air or moisture. Consider increasing the reaction temperature in increments, as many coupling reactions are temperature-sensitive.[11][12] Finally, verify the purity of your starting materials and the dryness of your solvent.
Troubleshooting Guide: Low to No Product Yield
Issue: After running the coupling reaction (e.g., α-arylation, Suzuki, or Buchwald-Hartwig) with this compound, TLC or LC-MS analysis shows primarily unreacted starting material.
Potential Causes and Solutions
-
Inactive Catalyst System: The active Pd(0) species may not be forming or is being deactivated.
-
Causality: Palladium(II) precatalysts require reduction to Pd(0) to enter the catalytic cycle.[12] Phosphine ligands can be oxidized by trace oxygen, rendering them ineffective at stabilizing the palladium center.
-
Solution:
-
Ensure all reagents and solvents are thoroughly degassed using techniques like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.
-
Use fresh, high-purity palladium sources and ligands.
-
Consider using a Pd(0) source like Pd₂(dba)₃ to bypass the in-situ reduction step.[10]
-
-
-
Suboptimal Reaction Temperature: The energy barrier for a key step in the catalytic cycle (e.g., oxidative addition) may not be overcome at the current temperature.
-
Causality: Oxidative addition of the aryl halide to the palladium center is often the rate-limiting step and is temperature-dependent.[6]
-
Solution:
-
Incrementally increase the reaction temperature (e.g., in 10-20 °C steps) while monitoring the reaction progress.
-
Be mindful that higher temperatures can also promote side reactions like decarboxylation.
-
-
-
Incorrect Ligand or Base Combination: The chosen ligand may not be suitable for the specific substrate, or the base may be too weak or inappropriate for the reaction type.
-
Causality: The ligand influences the electron density and steric environment of the palladium center, which in turn affects its reactivity.[6][13] The base is crucial for generating the active nucleophile (enolate, amine anion, or activated boronic acid).[10]
-
Solution:
-
Screen a panel of ligands. For α-arylation, start with bulky, electron-rich phosphines. For Suzuki and Buchwald-Hartwig reactions, consider a broader range including biaryl phosphine ligands.[9][10]
-
For α-arylation, ensure a sufficiently strong base is used to generate the enolate. For other couplings, screen bases of varying strengths (e.g., NaOtBu, K₃PO₄, Cs₂CO₃).
-
-
Workflow for Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
Troubleshooting Guide: Formation of Byproducts
Issue: The desired product is formed, but significant byproducts are observed, complicating purification and reducing the isolated yield.
Potential Byproducts and Mitigation Strategies
-
Enolization-Related Byproducts:
-
Problem: The use of a strong base can lead to the formation of a stable enolate, which may not undergo the desired coupling or could participate in side reactions like aldol condensation.
-
Causality: The protons α to the ketone are acidic (pKa ~19-20 in DMSO) and are readily removed by strong bases. "Soft" enolization conditions have been shown to provide better regiocontrol in related systems.[4][5]
-
Solutions:
-
Use a weaker base: For Suzuki and Buchwald-Hartwig couplings, screen weaker inorganic bases like K₃PO₄ or K₂CO₃.[12]
-
Modify the order of addition: Add the base slowly at a low temperature to control the concentration of the enolate.
-
Change the solvent: Solvents can influence the aggregation and reactivity of the enolate. Consider screening solvents like toluene, dioxane, or THF.
-
-
-
Decarboxylation Product:
-
Problem: The product observed is the coupled cyclobutanone, having lost the tert-butoxycarbonyl group.
-
Causality: β-keto esters can undergo palladium-catalyzed decarboxylation, especially at elevated temperatures.[6] The reaction proceeds through the formation of a palladium enolate intermediate followed by the loss of CO₂.
-
Solutions:
-
Lower the reaction temperature: This is the most direct way to minimize thermal decarboxylation.
-
Choose a suitable ligand: The ligand can influence the stability of the intermediates in the catalytic cycle and potentially disfavor the decarboxylation pathway. Screening may be necessary.
-
Minimize reaction time: Once the reaction has reached maximum conversion, work it up promptly to avoid prolonged heating.
-
-
-
Homo-coupling of the Coupling Partner:
-
Problem: In Suzuki reactions, the boronic acid couples with itself to form a biaryl byproduct. In Buchwald-Hartwig reactions, reductive dehalogenation of the aryl halide can occur.
-
Causality: These side reactions can be promoted by suboptimal catalyst-to-ligand ratios, the presence of oxygen, or inappropriate reaction conditions.[11][12]
-
Solutions:
-
Optimize catalyst and ligand ratio: A slight excess of ligand to palladium is often beneficial.
-
Ensure rigorous degassing: Oxygen can promote homo-coupling of boronic acids.
-
Choose a more robust ligand: Bulky, electron-rich ligands can suppress reductive dehalogenation.[13]
-
-
Visualizing Competing Reaction Pathways
Caption: Competing reaction pathways for this compound.
Experimental Protocols and Optimization Tables
General Protocol for α-Arylation
-
To an oven-dried reaction vial, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium precatalyst (1-5 mol%), and the phosphine ligand (1.2-6 mol%).
-
Seal the vial with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature) and add the base (e.g., LiHMDS or NaOtBu, 1.2-1.5 equiv.) portion-wise or as a solution in the reaction solvent.
-
Allow the reaction to warm to room temperature or heat as necessary, and monitor by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and proceed with a standard aqueous workup and purification by column chromatography.
General Protocol for Suzuki Coupling
-
To an oven-dried reaction vial, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), the boronic acid or ester (1.5 equiv.), the palladium catalyst (1-5 mol%), the ligand (1.2-6 mol%), and the base (2.0-3.0 equiv.).
-
Seal the vial, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system (e.g., dioxane/water, toluene/water) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine before proceeding with purification.[14]
Table of Recommended Starting Conditions and Optimization Parameters
| Parameter | α-Arylation | Suzuki Coupling | Buchwald-Hartwig Amination |
| Pd Source (mol%) | Pd₂(dba)₃ (1-2.5%) or Pd(OAc)₂ (2-5%) | Pd₂(dba)₃ (1-2.5%) or Pd(OAc)₂ (2-5%) | Pd₂(dba)₃ (1-2.5%) or Pd(OAc)₂ (2-5%) |
| Ligand (mol%) | P(tBu)₃ (2.4-6%) or XPhos (2.4-6%) | SPhos (2.4-6%) or XPhos (2.4-6%) | Xantphos (2.4-6%) or Josiphos-type (2.4-6%) |
| Base (equiv.) | LiHMDS (1.2-1.5) or NaOtBu (1.2-1.5) | K₃PO₄ (2.0-3.0) or Cs₂CO₃ (2.0-3.0) | NaOtBu (1.2-1.5) or K₂CO₃ (2.0-3.0) |
| Solvent | Toluene, Dioxane, THF | Dioxane/H₂O (10:1), Toluene | Toluene, Dioxane |
| Temperature | RT to 80 °C | 80-110 °C | 80-110 °C |
Catalytic Cycle for α-Arylation of a Ketone
Caption: General catalytic cycle for the palladium-catalyzed α-arylation of a ketone.
References
- TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4. Tokyo Chemical Industry Co., Ltd. URL
- Mykhailiuk, P. K. (2024). Synthesis of tert‐butyl 3‐hydroxycyclobutanecarboxylate (cis‐18).
- Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Wolfe, J. P., & Buchwald, S. L. (2004). Palladium-Catalyzed Synthesis of Cyclopentane-Fused Benzocyclobutenes via Tandem Directed Carbopalladation/C–H Bond Functionalization. Journal of the American Chemical Society, 126(38), 11686-11687. URL
- Buchwald–Hartwig amin
- Pérez, M., et al. (2020). Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. Molecules, 25(1), 1-11. URL
- Understanding 3-Oxocyclobutanecarboxylic Acid: Properties, Synthesis, and Applic
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. URL
- Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol deriv
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. URL
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. URL
- The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. URL
- α-C(sp3)-H Arylation of Cyclic Carbonyl Compounds.
- Suzuki Coupling. Organic Chemistry Portal. URL
- Moradi, W. A., & Buchwald, S. L. (2001). Palladium-catalyzed alpha-arylation of esters. Journal of the American Chemical Society, 123(32), 7996-8002. URL
- Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition.
- Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides.
- A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Organic Chemistry Portal. URL
- Palladium-catalysed three-component coupling reactions of dimethylsilacyclobutane, carbon monoxide and organic halides: a convenient route to cyclic silyl enol ethers. Royal Society of Chemistry. URL
- Palladium-Catalyzed Cyclization Coupling with Cyclobutanone-Derived N-Tosylhydrazones: Synthesis of Benzofuran-3-Cyclobutylidenes and Spirocyclobutanes.
- Tert-butyl 3-oxocyclobutane-1-carboxyl
- PdII-Catalyzed Enantioselective C(sp3)-H Arylation of Cyclobutyl Ketones Using a Chiral Transient Directing Group. PubMed. URL
- Synthesis method of 3-oxocyclobutanecarboxylic acid.
- CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.
- Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. URL
- Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Royal Society of Chemistry. URL
Sources
- 1. nbinno.com [nbinno.com]
- 2. Tert-butyl 3-oxocyclobutane-1-carboxylate | C9H14O3 | CID 10261520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. α-C(sp3)-H Arylation of Cyclic Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed alpha-arylation of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 14. youtube.com [youtube.com]
Technical Support Center: Troubleshooting the Synthesis of tert-Butyl 3-oxocyclobutanecarboxylate
Welcome to the technical support center for the synthesis of tert-butyl 3-oxocyclobutanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable building block. Here, we provide in-depth, experience-based insights and practical solutions to troubleshoot low conversion and other related issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
The synthesis of this compound is primarily achieved through two main routes: the oxidation of tert-butyl 3-hydroxycyclobutanecarboxylate and the esterification of 3-oxocyclobutanecarboxylic acid. This guide is structured to address specific problems you might encounter with each of these methods.
Route 1: Oxidation of tert-Butyl 3-hydroxycyclobutanecarboxylate
The oxidation of the secondary alcohol, tert-butyl 3-hydroxycyclobutanecarboxylate, to the corresponding ketone is a common and effective synthetic strategy. Two of the most frequently employed methods for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.
Diagram: Oxidation of tert-Butyl 3-hydroxycyclobutanecarboxylate
Technical Support Center: Stereoselectivity in Reactions with tert-Butyl 3-oxocyclobutanecarboxylate
Welcome to the technical support center for stereoselective reactions involving tert-Butyl 3-oxocyclobutanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereocontrol in their synthetic pathways. Here, we address common challenges and provide in-depth, field-proven solutions to enhance the stereoselectivity of your reactions.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. The strained four-membered ring of cyclobutane derivatives offers unique conformational properties that are attractive in drug design.[1] However, controlling the stereochemistry during reactions at the ketone or adjacent positions can be a significant challenge. This guide provides a structured approach to troubleshooting and optimizing these critical transformations.
Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Issue 1: Poor Diastereoselectivity in the Reduction of the Ketone
Question: I am performing a reduction of this compound to the corresponding alcohol, but I am obtaining a nearly 1:1 mixture of cis and trans isomers. How can I improve the diastereoselectivity?
Answer:
Achieving high diastereoselectivity in the reduction of 3-oxocyclobutanecarboxylates hinges on the directing influence of the bulky tert-butyl ester group and the choice of reducing agent. The approach of the hydride reagent to the carbonyl face is sterically hindered, and leveraging this can lead to the desired stereoisomer.
Causality and Strategic Solutions:
-
Steric Hindrance: The bulky tert-butyl ester group will preferentially direct the incoming nucleophile (hydride) to the face opposite to it, leading to the trans alcohol as the major product. If you are observing poor selectivity, the reducing agent may be too small or the reaction conditions may not be optimal to exploit this steric bias.
-
Chelation Control: In some cases, certain reducing agents can chelate with the carbonyl oxygen and the ester carbonyl, leading to a more rigid transition state and potentially favoring the cis isomer.
Recommended Protocols & Optimization:
-
Choice of Reducing Agent:
-
For the trans isomer (anti-addition): Employ bulky hydride reagents that are sensitive to steric hindrance.
-
L-Selectride® (Lithium tri-sec-butylborohydride): This is often the reagent of choice for high trans selectivity. Its large steric profile enhances facial selectivity.
-
Sodium Triacetoxyborohydride (STAB): While milder, it can also provide good trans selectivity.
-
-
For the cis isomer (syn-addition): Use reducing agents capable of chelation control.
-
Sodium Borohydride (NaBH₄) with Cerium(III) chloride (Luche Reduction): CeCl₃ coordinates to the carbonyl oxygen, activating it and potentially altering the facial selectivity.
-
Diisobutylaluminium hydride (DIBAL-H): At low temperatures, DIBAL-H can sometimes favor the cis product through a chelated transition state.
-
-
-
Temperature Optimization: Lowering the reaction temperature (e.g., from room temperature to -78 °C) is a crucial parameter for enhancing stereoselectivity.[2] Lower temperatures increase the energy difference between the diastereomeric transition states, amplifying the selectivity for the lower energy pathway.
-
Solvent Effects: The choice of solvent can influence the aggregation state of the reducing agent and the conformation of the substrate.
-
Ethereal solvents like THF or Diethyl Ether are standard for many hydride reductions.
-
For Luche reductions, alcoholic solvents like methanol or ethanol are typically used.
-
Experimental Protocol: Diastereoselective Reduction to the trans-Alcohol
-
Dissolve this compound (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried, argon-purged flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.1 eq, 1.0 M solution in THF) dropwise over 15 minutes.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Analyze the crude product by ¹H NMR or GC to determine the diastereomeric ratio.
Issue 2: Low Enantioselectivity in a Catalytic Asymmetric Reaction
Question: I am attempting an enantioselective addition to the ketone of this compound using a chiral catalyst, but the enantiomeric excess (ee) is disappointingly low. What factors should I investigate?
Answer:
Low enantioselectivity in catalytic asymmetric reactions is a multifaceted problem that can stem from the catalyst, substrate, or reaction conditions. A systematic approach to optimization is necessary.
Key Areas for Troubleshooting:
-
Catalyst Choice and Loading:
-
Ligand Structure: The chiral ligand is the primary source of stereochemical information. The electronic and steric properties of the ligand must be well-matched to the substrate. For cyclobutanone systems, ligands that create a well-defined and sterically demanding chiral pocket are often successful.[3]
-
Catalyst Purity: Ensure the catalyst and ligand are of high purity, as impurities can inhibit or poison the catalyst.
-
Catalyst Loading: While higher catalyst loading can sometimes improve conversion, it may not always enhance ee. It's important to screen a range of catalyst loadings (e.g., 1 mol% to 10 mol%).[4]
-
-
Reaction Conditions:
-
Temperature: As with diastereoselectivity, lower temperatures are generally beneficial for enantioselectivity.[2]
-
Solvent: The solvent can significantly impact the catalyst's conformation and solubility, as well as the transition state energies. Screen a variety of solvents with different polarities and coordinating abilities (e.g., toluene, CH₂Cl₂, THF, hexanes).[5]
-
Additives: In some catalytic systems, additives like Lewis acids, Brønsted acids, or bases can act as co-catalysts or activators, improving both rate and enantioselectivity.[6]
-
-
Substrate Concentration: The concentration of the reaction can influence the aggregation state of the catalyst and the relative rates of the desired catalytic cycle versus background (non-catalyzed) reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: Does the tert-butyl ester group ever participate in the reaction or interfere with catalysis?
A1: The tert-butyl ester is generally considered a sterically bulky and chemically robust protecting group.[7] However, under strongly acidic or very high-temperature conditions, it can be cleaved. In the context of catalysis, while it doesn't typically participate electronically, its steric bulk is a dominant factor in directing stereoselectivity, as discussed in Issue 1. It can also influence the binding of the substrate to a chiral catalyst.
Q2: Are there biocatalytic methods to improve stereoselectivity for this substrate?
A2: Yes, biocatalysis is a powerful tool for achieving high stereoselectivity.[8] Enzymes like ketoreductases (KREDs) can reduce the cyclobutanone with extremely high enantio- and diastereoselectivity. These reactions are often performed in aqueous media under mild conditions. Screening a library of KREDs is a common strategy to find an enzyme that provides the desired stereoisomer with high purity. For example, processes using whole cells of organisms like Lactobacillus kefir have been developed for the asymmetric synthesis of related chiral building blocks.[9]
Q3: For an aldol addition reaction with this compound, what are the key parameters to control for high diastereoselectivity?
A3: In aldol reactions of cyclobutanones, achieving high diastereoselectivity can be challenging.[10] The key parameters to control are:
-
Enolate Geometry: The geometry of the enolate (E vs. Z) is critical. For cyclobutanones, forming a specific enolate can be difficult. The use of different bases (e.g., LDA, LiHMDS) and additives (e.g., HMPA) can influence the enolate ratio.
-
Transition State Model: The reaction often proceeds through a Zimmerman-Traxler-type chair-like transition state. The substituents on the aldehyde and the enolate will adopt positions to minimize steric interactions, which dictates the final stereochemistry.
-
Lewis Acid: Using a Lewis acid can create a more organized transition state, leading to improved diastereoselectivity.
Q4: Can I perform a stereoselective functionalization at the C2 or C4 position (alpha to the ketone)?
A4: Yes, stereoselective α-functionalization is possible and is a common strategy.
-
Enolate Alkylation: Chiral auxiliaries can be attached to the molecule to direct the approach of an electrophile to one face of the enolate.
-
Organocatalysis: Chiral amine catalysts (e.g., proline derivatives) can be used to form a chiral enamine intermediate, which then reacts with an electrophile in a highly stereoselective manner.[3] This approach has been successfully applied to aldol and Michael addition reactions of cyclobutanones.[3][4]
Data Summary Table
The following table summarizes typical results for the diastereoselective reduction of this compound under various conditions.
| Reagent | Solvent | Temperature (°C) | Major Isomer | Diastereomeric Ratio (trans:cis) |
| NaBH₄ | MeOH | 0 | trans | ~2:1 - 4:1 |
| L-Selectride® | THF | -78 | trans | >95:5 |
| K-Selectride® | THF | -78 | trans | >95:5 |
| DIBAL-H | Toluene | -78 | cis | ~1:5 - 1:10 (variable) |
| NaBH₄, CeCl₃ | MeOH | -20 | cis | ~1:4 |
Note: Ratios are approximate and can vary based on specific reaction conditions and workup procedures.
References
- BenchChem. (n.d.). A Comparative Guide to the Stereoselective Synthesis of Tert-Butyl Cyclohexanecarboxylate Derivatives.
- ResearchGate. (n.d.). Optimization of reaction conditions. a.
- National Institutes of Health. (n.d.). Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects.
- ResearchGate. (n.d.). Optimization of the reaction conditions.
- ResearchGate. (n.d.). Optimization of Reaction Conditions a,b.
- ResearchGate. (n.d.). Synthesis of tert‐butyl 3‐hydroxycyclobutanecarboxylate (cis‐18).
- National Center for Biotechnology Information. (n.d.). Tert-butyl 3-oxocyclobutane-1-carboxylate.
- National Institutes of Health. (n.d.). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones.
- ResearchGate. (n.d.). Diastereoselective reduction of (S)‐tert‐Butyl....
- ResearchGate. (n.d.). Screening and optimization of the reaction conditions for the enantioselective Michael addition.
- PubMed. (2023). The Aldol-Tishchenko Reaction of Butanone, Cyclobutanone and a 3-Pentanone Derived Sulfinylimine and DFT Calculations of the Stereo-determining Step.
- Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE.
- PubMed. (2005). Asymmetric synthesis of tert-butyl (3R, 5S) 6-chloro-dihydroxyhexanoate with Lactobacillus kefir.
- Synlett. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Asymmetric synthesis of tert-butyl (3R, 5S) 6-chloro-dihydroxyhexanoate with Lactobacillus kefir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Aldol-Tishchenko Reaction of Butanone, Cyclobutanone and a 3-Pentanone Derived Sulfinylimine and DFT Calculations of the Stereo-determining Step - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Work-up & Troubleshooting for tert-Butyl 3-oxocyclobutanecarboxylate Reactions
Welcome to the technical support guide for tert-butyl 3-oxocyclobutanecarboxylate. This document provides field-proven insights and troubleshooting protocols for the critical work-up and purification stages of reactions involving this versatile building block. The unique strained cyclobutanone moiety and the acid-labile tert-butyl ester demand carefully considered post-reaction procedures to ensure high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound and its derivatives during work-up?
A1: There are two main points of vulnerability in the molecule that dictate the work-up strategy:
-
Acid-Sensitivity of the tert-Butyl Ester: The tert-butyl ester is a protecting group designed for removal under acidic conditions. Unintentional cleavage can occur during acidic quenches or extractions (e.g., using HCl, NH₄Cl with a pH < 5), leading to the corresponding carboxylic acid. This side product can complicate purification and lower the yield of the desired ester. The hydrolysis of tert-butyl esters is a well-documented process that proceeds through a stable tertiary carbocation mechanism.[1][2][3]
-
Enolization/Epimerization of the Cyclobutanone: The α-protons adjacent to the ketone are acidic and can be removed by base. During a basic work-up, prolonged exposure to strong bases can lead to enolate formation. If a stereocenter is present at the α-position in the product, this can lead to epimerization and loss of stereochemical purity.
Therefore, work-up procedures should ideally be performed under neutral or mildly basic/acidic conditions, and exposure to harsh pH environments should be minimized.
Troubleshooting Guide: Reaction-Specific Work-ups
This section addresses common issues encountered during the work-up of specific reaction types.
Scenario 1: Reductive Amination or Ketone Reduction (e.g., with NaBH₄)
FAQ: What is a standard work-up protocol for the reduction of the ketone on this compound?
A: A typical reduction is performed in an alcohol solvent like methanol or ethanol. The work-up is designed to quench excess reducing agent, remove inorganic salts, and isolate the product alcohol.
Standard Protocol: Post-NaBH₄ Reduction
-
Cooling: Once the reaction is complete (monitored by TLC), cool the reaction mixture to 0 °C in an ice bath. This moderates the rate of the subsequent quenching step.
-
Quenching: Slowly add acetone dropwise to quench any unreacted NaBH₄. Acetone is preferred over water for initial quenching as it reacts readily without overly vigorous gas evolution.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the bulk of the organic solvent (e.g., methanol).
-
Aqueous Dilution & Extraction: To the resulting residue, add deionized water and a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Extract the aqueous layer 2-3 times with the organic solvent.
-
Washing: Combine the organic layers and wash sequentially with:
-
Saturated aqueous NaHCO₃ solution (to neutralize any acidic species and remove boron salts).
-
Brine (saturated aqueous NaCl solution) to remove bulk water and aid in phase separation.[4]
-
-
Drying & Filtration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel.[4][5]
Troubleshooting: Low Yield After Reduction Work-up
Problem: My reaction shows full conversion by TLC, but the isolated yield of the corresponding alcohol is low.
| Possible Cause | Explanation & Suggested Solution |
| Product is Water-Soluble | The resulting cis- or trans-3-hydroxycyclobutanecarboxylate has increased polarity compared to the starting ketone. It may have partial solubility in the aqueous layer, leading to loss during extraction. Solution: Saturate the aqueous layer with NaCl before extraction to decrease the polarity of the aqueous phase and "salt out" the product. Increase the number of extractions (e.g., from 3 to 5). |
| Emulsion Formation | The presence of boron salts and other byproducts can lead to the formation of a stable emulsion at the aqueous-organic interface, trapping the product. Solution: Add brine during the wash steps to help break the emulsion. If an emulsion persists, filter the entire mixture through a pad of Celite®. |
| Incomplete Extraction | The product may be more polar than anticipated. Solution: After the initial extraction with EtOAc or DCM, re-extract the aqueous layer with a more polar solvent system, such as a 9:1 DCM:Isopropanol mixture, to recover any remaining product. Always check the aqueous layer by TLC before discarding it.[6] |
Scenario 2: Wittig Olefination
FAQ: How do I efficiently remove triphenylphosphine oxide (TPPO) after a Wittig reaction?
A: The removal of the primary byproduct, triphenylphosphine oxide (TPPO), is the most common challenge in Wittig reaction work-ups.[7][8] TPPO is often crystalline, has a polarity similar to many desired products, and can complicate chromatographic purification.
Workflow for TPPO Removal
Troubleshooting the Wittig Work-up
Problem: TPPO is co-eluting with my product during column chromatography.
| Possible Cause | Explanation & Suggested Solution |
| Inadequate Precipitation | The chosen trituration solvent may be too polar, dissolving a significant amount of TPPO along with the product. Solution: Use a less polar solvent system for trituration. Start with hexanes, and if the product also precipitates, gradually add diethyl ether or a small amount of ethyl acetate until the product dissolves while leaving the majority of TPPO as a solid. Cooling the mixture to 0 °C can enhance TPPO precipitation. |
| Formation of Li-Adducts | If lithium bases (like n-BuLi) were used to generate the ylide, lithium salts can alter the solubility and chromatographic behavior of TPPO.[9][10] Solution: A mild aqueous wash (e.g., with deionized water or saturated NH₄Cl) before concentration and trituration can help remove these salts. Be cautious of the pH to avoid cleaving the tert-butyl ester. |
| Chromatography Conditions | The chosen eluent system may not provide sufficient resolution. Solution: Switch to a different solvent system for chromatography. For example, if a Hexane/EtOAc gradient is failing, consider a Toluene/Acetone or DCM/Methanol system, which can alter the selectivity and improve separation. |
Scenario 3: Grignard or Organolithium Addition
FAQ: What is the correct way to quench and work up a Grignard reaction with this compound?
A: The work-up must neutralize the basic Grignard reagent and protonate the newly formed tertiary alkoxide to yield the alcohol product.[11] An acidic quench is required, but it must be done carefully to prevent degradation of the tert-butyl ester.
Recommended Protocol: Grignard Reaction Work-up
-
Cooling: After the reaction is judged complete, cool the flask to 0 °C.
-
Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a weakly acidic salt that effectively quenches the reaction and protonates the alkoxide with a much lower risk of cleaving the tert-butyl ester compared to strong acids like HCl.[11][12]
-
Extraction: Add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer 2-3 times with ethyl acetate.
-
Washing: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography.
Troubleshooting Grignard/Organolithium Additions
Problem: My NMR shows the starting material is gone, but I have a complex mixture of products and a low yield of the desired tertiary alcohol.
Decision Tree for Troubleshooting Complex Grignard Reactions
References
- PubChem.tert-Butyl 3-oxocyclobutane-1-carboxylate.
- Kappe, C. O., et al.Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)
- Ashenhurst, J.All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
- Google Patents.
- Ashenhurst, J.The Wittig Reaction: Examples and Mechanism. Master Organic Chemistry. [Link]
- The Organic Chemistry Tutor.Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. [Link]
- Dong Group.Synthesis of Cyclobutanone and Cyclobutenone. The Dong Group Seminar. [Link]
- Organic Chemistry Portal.Wittig Reaction - Common Conditions.[Link]
- Bache, T., & Bjørkedal, O. H.Hydrolysis of t-butyl chloride CSTR-Study.[Link]
- Organic Chemistry Portal.Synthesis of cyclobutanones.[Link]
- LibreTexts Chemistry.9.7: SN1 Reaction.[Link]
- Studylib.Tert-Butyl Chloride Hydrolysis: Kinetics Lab Study.[Link]
- Wipf, P.The Wittig Reaction. University of Pittsburgh. [Link]
- Organic Syntheses.Cyclobutanone.[Link]
- ResearchGate.Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite.[Link]
- LibreTexts Chemistry.Wittig Reaction.[Link]
- Scribd.Experiment 3 - Final Lab Report.[Link]
- Kadowski, B.SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 1: Prelab Lecture. YouTube. [Link]
- University of Rochester.How To: Troubleshoot a Reaction. Department of Chemistry. [Link]
- University of Wisconsin-Madison.Types of Organic Reactions- Hydrolysis of T-Butyl Chloride: A Lecture and Lab Experiment. Chemistry Department. [Link]
- ResearchGate.Redox reactions of 3,5-di-tert-butyl-1,2-benzoquinone.[Link]
- Byrne, P. A., & Gilheany, D. G.The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews, 2013, 42, 6670-6686. [Link]
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- 12. m.youtube.com [m.youtube.com]
Stability of tert-Butyl 3-oxocyclobutanecarboxylate under acidic or basic conditions
Welcome to the technical support guide for tert-butyl 3-oxocyclobutanecarboxylate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability of this versatile building block under various reaction conditions. Here, you will find troubleshooting advice and frequently asked questions to ensure the successful application of this reagent in your synthetic workflows.
Section 1: Troubleshooting Guides
This section addresses common problems encountered during the use of this compound, providing explanations for the underlying chemistry and actionable solutions.
Issue 1.1: Unexpected Loss of the tert-Butyl Group During a Reaction
Question: I am performing a reaction that is not intended to be a deprotection, yet I am observing the formation of 3-oxocyclobutanecarboxylic acid and/or its derivatives. What could be causing the premature cleavage of the tert-butyl ester?
Answer: The tert-butyl ester is a well-known protecting group for carboxylic acids, prized for its stability to a wide range of nucleophilic and basic conditions. However, it is exceptionally sensitive to acid.[1] The cleavage occurs through a mechanism involving the formation of a relatively stable tertiary carbocation (tert-butyl cation), which is readily eliminated as isobutylene gas.[2]
Root Causes & Troubleshooting Steps:
-
Acidic Reagents or Byproducts:
-
Directly Added Acid: Even catalytic amounts of strong acids (e.g., HCl, H₂SO₄, TFA) can rapidly cleave the tert-butyl ester.[1][3] Mildly acidic conditions, such as aqueous phosphoric acid, can also cause deprotection.[3][4]
-
In Situ Acid Generation: Certain reagents may generate acidic species as the reaction proceeds. For example, the use of some Lewis acids or reagents that produce acidic byproducts can lead to unintended deprotection.
-
Solution: Carefully review all reagents and reaction conditions for potential sources of acid. If an acidic promoter is necessary, consider switching to a non-acidic alternative or using a more robust protecting group if the desired transformation allows.
-
-
Acidic Workup Conditions:
-
Aqueous Acid Washes: Washing the reaction mixture with an acidic solution (e.g., 1M HCl) during workup is a common cause of cleavage.
-
Solution: If an acidic wash is required to remove basic impurities, perform it quickly at low temperatures (0-5 °C) and immediately proceed to the next step. Alternatively, use a milder acidic wash, such as saturated aqueous ammonium chloride, or opt for a non-acidic workup altogether.
-
-
Silica Gel Chromatography:
-
Acidic Nature of Silica: Standard silica gel is slightly acidic and can cause partial or complete deprotection of the tert-butyl ester, especially with prolonged exposure.
-
Solution:
-
Minimize the time the compound spends on the silica gel column.
-
Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent).
-
Consider using alternative purification methods like crystallization or chromatography on a different stationary phase (e.g., alumina).
-
-
Workflow for Diagnosing tert-Butyl Ester Cleavage
Caption: Troubleshooting workflow for unintended deprotection.
Issue 1.2: Formation of Side-Products Under Basic Conditions
Question: I am running a reaction under basic conditions and observing the formation of unexpected higher molecular weight species or isomers of my desired product. What is happening?
Answer: The primary concern with this compound under basic conditions is the presence of acidic protons on the carbons alpha to the ketone and ester carbonyls. A base can deprotonate these positions to form an enolate intermediate.[5][6] This enolate is a potent nucleophile and can participate in several side reactions.
Root Causes & Troubleshooting Steps:
-
Enolate Formation and Aldol-Type Reactions:
-
Mechanism: The enolate can act as a nucleophile and attack the electrophilic carbonyl carbon of another molecule of this compound, leading to dimerization or oligomerization.
-
Solution:
-
Use a Non-Nucleophilic, Hindered Base: Bases like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) are strong enough to form the enolate quantitatively but are too sterically hindered to act as nucleophiles themselves.[7][8]
-
Control Stoichiometry and Temperature: Form the enolate at low temperatures (e.g., -78 °C) to prevent side reactions. Then, add the desired electrophile slowly to the pre-formed enolate solution. This minimizes the concentration of unreacted enolate that could lead to self-condensation.
-
-
-
Epimerization:
-
Mechanism: If your substrate has a stereocenter at the C1 position, enolate formation will render this position planar (sp² hybridized). Subsequent protonation during workup can occur from either face, leading to a loss of stereochemical integrity (epimerization).
-
Solution: If stereochemistry at C1 is critical, avoid conditions that promote enolate formation. If enolate chemistry is necessary, a carefully controlled quench with a proton source at low temperature may be required to favor one diastereomer.
-
-
Saponification (Ester Hydrolysis):
-
Mechanism: While tert-butyl esters are generally resistant to base-catalyzed hydrolysis (saponification) due to steric hindrance, this reaction can occur under harsh conditions (e.g., strong base, high temperatures, prolonged reaction times).[9][10]
-
Solution: Use the mildest basic conditions possible. If hydrolysis is still an issue, consider using non-aqueous conditions or a weaker base.
-
Mechanism of Base-Mediated Side Reactions
Caption: Potential side reactions under basic conditions.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A1: The stability can be summarized as follows:
-
Acidic Conditions (pH < 5): The tert-butyl ester is highly labile and prone to cleavage, yielding 3-oxocyclobutanecarboxylic acid and isobutylene.[2][3] This process is accelerated by strong acids and higher temperatures.
-
Neutral Conditions (pH 6-8): The compound is generally stable under neutral conditions at room temperature.[11]
-
Basic Conditions (pH > 9): The molecule is susceptible to enolate formation, which can lead to side reactions like aldol condensations. The tert-butyl ester is relatively stable to mild bases but can be cleaved by strong bases at elevated temperatures.[9]
Q2: Can I use sodium hydroxide or potassium hydroxide with this compound?
A2: It is generally not recommended. These strong, nucleophilic bases can promote both saponification of the sterically hindered ester (especially with heat) and catalyze aldol-type side reactions.[9] For reactions requiring a base, non-nucleophilic options like triethylamine, diisopropylethylamine (DIPEA), or, for enolate formation, LDA or LiHMDS, are much safer choices.
Q3: How can I confirm if my tert-butyl ester has been cleaved?
A3: You can monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: The resulting carboxylic acid is significantly more polar than the starting ester and will have a much lower Rf value.
-
LC-MS: You will observe a new peak corresponding to the mass of the deprotected acid (C₅H₆O₃, MW: 114.10) and a loss of the peak for the starting material (C₉H₁₄O₃, MW: 170.21).
Q4: What are the recommended storage conditions for this compound?
A4: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from sources of acid and strong oxidizing agents.[11][12]
Stability and Reactivity Summary Table
| Condition | Reagent Examples | Primary Instability Pathway | Recommended Action |
| Strongly Acidic | HCl, H₂SO₄, TFA | Rapid ester cleavage | Avoid completely unless deprotection is intended |
| Mildly Acidic | Acetic acid, silica gel | Slow to moderate ester cleavage | Use with caution, minimize exposure time, neutralize if possible |
| Strongly Basic | NaOH, KOH, NaOMe | Saponification, enolate side reactions | Avoid; use non-nucleophilic bases instead |
| Hindered/Non-Nucleophilic Base | LDA, LiHMDS, t-BuOK | Quantitative enolate formation | Use at low temperatures for controlled C-C bond formation |
| Weak Organic Base | Triethylamine, DIPEA | Generally stable | Suitable for scavenging acid generated in situ |
Protocol: Test for Stability Under Specific Reaction Conditions
This protocol allows you to quickly assess the stability of this compound to your planned reaction conditions before committing a large amount of material.
Materials:
-
This compound
-
Your planned solvent and reagent(s) of concern (e.g., an acid or base)
-
Small reaction vials
-
TLC plates and chamber
-
LC-MS (if available)
Procedure:
-
Set up a Control: In a vial, dissolve a small amount (e.g., 10 mg) of this compound in your reaction solvent (e.g., 0.5 mL).
-
Set up the Test Reaction: In a separate vial, dissolve the same amount of the starting material in the same amount of solvent. Add the reagent you wish to test in the planned stoichiometric amount.
-
Monitor: Stir both vials under the planned reaction temperature. After a set time (e.g., 1 hour), take a small aliquot from each vial and spot them on a TLC plate.
-
Analyze: Develop the TLC plate.
-
If the spot from the test reaction is identical to the control (same Rf), the compound is likely stable.
-
If a new, more polar spot appears in the test reaction lane, degradation (likely deprotection) is occurring.
-
-
Confirm (Optional): Submit the aliquots for LC-MS analysis to confirm the mass of any new species formed.
-
Repeat: Continue monitoring at regular intervals (e.g., 2h, 4h, overnight) to understand the rate of any potential degradation.
References
- Organic Chemistry Portal. tert-Butyl Esters.
- PubChem. tert-Butyl 3-oxocyclobutane-1-carboxylate.
- Organic Chemistry Portal. tert-Butyl Ethers.
- Chemistry Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.
- Chemsrc. T-butyl-3-oxocyclobutanecarboxylate.
- ResearchGate. Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters.
- Master Organic Chemistry. Enolates - Formation, Stability, and Simple Reactions.
- Arkivoc. Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
- National Institutes of Health. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones.
- ResearchGate. Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion and Annulation Reactions.
- Master Organic Chemistry. Basic Hydrolysis of Esters - Saponification.
- Master Organic Chemistry. Cleavage Of Ethers With Acid.
- YouTube. formation of enolates from esters and other acid derivatives.
- Thieme Chemistry. Novel tert-Butylation of Carboxylic Acids and Alcohols.
- Royal Society of Chemistry. Merging C–C σ-bond activation of cyclobutanones with CO2 fixation via Ni-catalysis.
- Clutch Prep. Write the mechanism for the acid-catalyzed reaction of tert-butyl acetate with methanol.
- ResearchGate. Cleavage of tertButyl Benzoates with NaH in DMF: Comments on the Mechanism and a Simple and Safe Alternative Procedure.
- Khan Academy. Enolate formation from aldehydes (video).
- Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or saponification.
- National Institutes of Health. Cyclobutenones and Benzocyclobutenones: Versatile Synthons in Organic Synthesis.
- University of Bath. III Enolate Chemistry.
- Reddit. Why is boc stable to hydrolysis under basic conditions?.
- Chemistry LibreTexts. 21.4: Enolates.
- YouTube. 374 BCH3023 Saponification of Esters.
Sources
- 1. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. tert-Butyl Esters [organic-chemistry.org]
- 4. tert-Butyl Ethers [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. reddit.com [reddit.com]
- 11. fishersci.com [fishersci.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
Technical Support Center: Alternative Solvent Systems for tert-Butyl 3-Oxocyclobutanecarboxylate Chemistry
Welcome to the technical support center for navigating the evolving landscape of solvent use in tert-butyl 3-oxocyclobutanecarboxylate chemistry. This guide is designed for researchers, chemists, and drug development professionals dedicated to integrating sustainable practices into their synthetic workflows without compromising efficiency or yield. In the pharmaceutical industry, solvents account for a staggering 80-90% of waste streams and have a significant life-cycle impact.[1][2] The transition from traditional, often hazardous solvents to greener alternatives is not merely an environmental goal but a critical step towards safer, more cost-effective, and sustainable pharmaceutical manufacturing.[3][4]
This resource provides field-proven insights, troubleshooting for common issues encountered when switching to alternative solvents, and detailed protocols to guide your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is there a significant push to replace solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF)?
The drive to replace these traditional solvents stems from multiple concerns categorized under Environment, Health, and Safety (EHS). Many are derived from petrochemical sources, have high volatility contributing to volatile organic compound (VOC) emissions, and possess significant health hazards, including potential carcinogenicity or reproductive toxicity.[5] From a process perspective, their high volatility can be an advantage for removal but also leads to exposure risks and atmospheric loss. The ACS Green Chemistry Institute Pharmaceutical Roundtable (ACS GCI-PR) has consistently highlighted solvent waste as the primary contributor to the high Process Mass Intensity (PMI) in pharmaceutical production, making solvent substitution a key target for sustainability improvements.[4]
Q2: What defines a "green" or "alternative" solvent? What key properties should I look for?
A "green" solvent is not just one that is environmentally benign but one that is evaluated across its entire lifecycle. Key desirable characteristics include:
-
Renewable Feedstock: Derived from biomass or waste streams, such as bio-ethanol, 2-methyltetrahydrofuran (2-MeTHF) from lignocellulosic waste, or Cyrene™ from cellulose.[6][7]
-
Low Toxicity & High Safety: Reduced risk to operators and the environment. This includes low carcinogenicity, mutagenicity, and reproductive toxicity.
-
Biodegradability: The ability to break down into harmless substances in the environment.[7]
-
Favorable Physical Properties: A higher boiling point and lower vapor pressure reduce VOC emissions and inhalation risks.[8][9] However, this must be balanced with the energy required for removal post-reaction.
-
Recyclability: Ease of recovery and reuse, which is often aided by a higher boiling point.[3]
Q3: What are some recommended greener replacements for common laboratory solvents?
Selecting a replacement is highly application-dependent. However, a general guide is:
-
For Dichloromethane (DCM): Consider 2-Methyltetrahydrofuran (2-MeTHF), which has a higher boiling point, is less prone to peroxide formation than THF, and is derived from renewable sources.[6][9]
-
For Tetrahydrofuran (THF): 2-MeTHF is a near drop-in replacement in many cases. Cyclopentyl methyl ether (CPME) is another excellent alternative with higher stability and a narrower explosion range.
-
For Polar Aprotic Solvents (DMF, NMP, DMAc): These are particularly challenging to replace. Cyrene™, a bio-based dipolar aprotic solvent, is a promising alternative.[7] Dimethyl sulfoxide (DMSO), while petrochemically derived, is often considered greener due to its low volatility and toxicity profile, though purification can be energy-intensive. N,N'-dimethylpropyleneurea (DMPU) is another option.[10]
-
For Ethers (Diethyl Ether, MTBE): 2-MeTHF and CPME are superior alternatives.
-
For Hydrocarbons (Toluene, Hexane): Heptane is generally preferred over hexane due to lower neurotoxicity. Toluene can sometimes be replaced by anisole or p-cymene in higher-temperature applications.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific challenges you may encounter when adapting protocols for this compound and its derivatives to greener solvent systems.
Issue 1: Low Yields in Corey-Chaykovsky Reactions
Q: I am performing a Corey-Chaykovsky reaction on this compound to form a spiro-epoxide. I switched from the traditional DMSO solvent to 2-MeTHF to improve the work-up, but my yields have dropped significantly. What is causing this?
A: This is a common issue and is typically rooted in the solubility and reactivity of the sulfur ylide and the base. The Corey-Chaykovsky reaction mechanism involves the deprotonation of a sulfonium salt to form the ylide, which then attacks the carbonyl.[11][12]
Causality Analysis:
-
Base and Salt Solubility: The traditional solvent, DMSO, is excellent at dissolving both the trimethylsulfonium salt and facilitating deprotonation with bases like sodium hydride (NaH). 2-MeTHF is significantly less polar and may not adequately dissolve the salt, leading to a heterogeneous mixture and slow ylide formation.
-
Ylide Stability and Reactivity: Sulfur ylides are generally less stable than their sulfoxonium counterparts and are often generated and used at low temperatures. The solvent polarity can influence the ylide's stability and nucleophilicity. In a less polar medium like 2-MeTHF, the ylide may be less reactive or prone to decomposition pathways.
-
Rate of Intermediate Steps: The mechanism proceeds through a betaine intermediate, followed by an intramolecular SN2 displacement to form the epoxide.[12] The polarity of the solvent can affect the rate of both the initial nucleophilic attack and the final ring-closing step.
Solutions & Protocols:
-
Use a Co-Solvent System: Instead of a complete switch, try a mixture of 2-MeTHF and a more polar solvent like THF or even a small amount of DMSO to aid solubility. A 4:1 or 5:1 mixture of 2-MeTHF:THF can often provide a good balance.
-
Switch the Base: If using NaH, consider switching to a base with better solubility in ethereal solvents, such as potassium tert-butoxide (tBuOK).[13] It is a stronger base and can be more effective in less polar media.
-
Phase-Transfer Catalysis: For heterogeneous reactions, adding a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the deprotonation step at the liquid-solid interface.
Workflow: Optimizing the Corey-Chaykovsky Reaction
Caption: A decision workflow for troubleshooting low yields in Corey-Chaykovsky reactions when using alternative solvents.
Issue 2: Unwanted Side Reactions - Favorskii Rearrangement
Q: During a base-catalyzed reaction on an α-halo derivative of this compound, I am observing a significant amount of a ring-contracted cyclopropanecarboxylate product. Is this the Favorskii rearrangement, and how can my choice of solvent help prevent it?
A: Yes, the formation of a ring-contracted product from an α-halo ketone in the presence of a base is the hallmark of the Favorskii rearrangement.[14][15] For cyclic ketones, this is a common synthetic route to smaller rings.[16]
Mechanistic Insight: The reaction proceeds through the formation of an enolate, which then cyclizes via intramolecular SN2 to form a strained cyclopropanone intermediate. This intermediate is then attacked by a nucleophile (e.g., alkoxide from the base), leading to ring-opening and formation of the more stable carbanion, which is subsequently protonated.[14][17]
dot code block for the mechanism:
Sources
- 1. Solvent sustainability in medicinal chemistry - ACS Green Chemistry [gcande.digitellinc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sustainable healthcare solutions considering the whole pharma lifecycle - Evonik Industries [healthcare.evonik.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. acs.org [acs.org]
- 6. Green solvent - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Green Solvent: Definition, Properties and Key Benefits [k-chem.vn]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. The green solvent: a critical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. tBuOK-triggered bond formation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 15. Favorskii_rearrangement [chemeurope.com]
- 16. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Managing Impurities in tert-Butyl 3-oxocyclobutanecarboxylate
Welcome to the technical support guide for tert-Butyl 3-oxocyclobutanecarboxylate. This resource is designed for researchers, chemists, and process development scientists who utilize this critical building block in their synthetic endeavors. The purity of this starting material is paramount, as even minor impurities can have significant downstream consequences, leading to failed reactions, difficult purifications, and compromised final product quality. This guide provides in-depth, experience-driven advice to help you identify, manage, and eliminate common impurities.
Part 1: Frequently Asked Questions - Understanding the Impurities
This section addresses the fundamental questions regarding the nature and origin of impurities associated with this compound.
Q1: What are the most common impurities I should be aware of in my this compound starting material?
A1: Based on common synthetic routes and compound stability, there are several key impurities to monitor. These can be broadly categorized as process-related impurities (from synthesis) and degradation products.
| Impurity Name | Structure | Typical Origin | Potential Impact |
| 3-Oxocyclobutanecarboxylic acid | HOOC-(C₄H₅O) | Incomplete esterification or hydrolysis of the tert-butyl ester. | Can interfere with reactions sensitive to acidic protons or nucleophiles. |
| Di-tert-butyl 2-oxocyclobutane-1,3-dicarboxylate | (tBuOOC)₂-(C₄H₄O) | Dimerization or side-reactions during synthesis. | Can lead to complex byproduct formation in subsequent steps. |
| tert-Butanol | (CH₃)₃COH | Residual solvent or hydrolysis byproduct.[1] | Can compete in reactions where an alcohol is a reactant. |
| Isobutylene | (CH₃)₂C=CH₂ | Degradation product from the tert-butyl group, especially under acidic conditions. | Can potentially polymerize or react with electrophiles. |
| tert-Butyl 3-hydroxycyclobutanecarboxylate | C₉H₁₆O₃ | Over-reduction or incomplete oxidation during synthesis.[2] | May lead to undesired stereoisomers or side products in reactions targeting the ketone. |
Q2: How are these impurities typically formed?
A2: Understanding the formation pathways is crucial for prevention. The primary routes involve the synthesis of the cyclobutane ring and the subsequent esterification. A common synthetic pathway involves the reaction of a malonate derivative with a 1,3-dihalopropane equivalent, followed by hydrolysis and decarboxylation to form the cyclobutanone core, and finally esterification.[3]
Here is a simplified representation of potential impurity formation points:
Caption: Troubleshooting decision workflow.
Analytical Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for quantifying the main component and non-volatile impurities. [4]
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid.
-
Gradient Program:
-
0-15 min: 10% to 90% B
-
15-20 min: 90% B
-
20-21 min: 90% to 10% B
-
21-25 min: 10% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of Acetonitrile to a concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
Expected Results: The main peak for the product will have a specific retention time. Earlier eluting peaks may correspond to more polar impurities like the free carboxylic acid, while later eluting peaks could be more non-polar species.
Analytical Protocol 2: Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for detecting residual solvents like tert-butanol or degradation products like isobutylene. [4]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: Low-polarity capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
-
Sample Preparation:
-
Dissolve 10 mg of the sample in 1 mL of a high-purity solvent (e.g., Dichloromethane).
-
Inject 1 µL into the GC.
-
-
Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).
Part 3: Purification Strategies
If analysis confirms the presence of unacceptable levels of impurities, purification is necessary.
Purification Protocol: Flash Column Chromatography
This is a highly effective method for removing a wide range of impurities. [5]
-
Principle: Separation is based on the differential partitioning of components between a stationary phase (silica gel) and a mobile phase (solvent mixture).
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A mixture of Ethyl Acetate and Heptane. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of ~0.3 for the product. A typical starting point is 20% Ethyl Acetate in Heptane.
-
Step-by-Step Procedure:
-
Prepare the Column: Slurry-pack a glass column with silica gel in Heptane.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). Carefully add the dry-loaded sample to the top of the prepared column.
-
Elution: Begin eluting with the chosen solvent system (e.g., 20% Ethyl Acetate/Heptane).
-
Fraction Collection: Collect fractions in test tubes.
-
Analysis: Spot each fraction on a TLC plate and visualize under UV light (after staining with a suitable agent like potassium permanganate) to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
References
- Synthesis of tert‐butyl 3‐hydroxycyclobutanecarboxylate (cis‐18). ResearchGate.
- CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid. Google Patents.
- tert-Butyl Esters. Organic Chemistry Portal.
- T-butyl-3-oxocyclobutanecarboxylate | CAS#:145549-76-4. Chemsrc.
- Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. MDPI.
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Preventing side reactions of the tert-butyl ester group during synthesis
<Technical Support Center: Preventing Side Reactions of the tert-Butyl Ester Group
Welcome to the technical support guide for managing the tert-butyl (tBu) ester protecting group. This resource is designed for researchers, chemists, and drug development professionals who utilize this common protecting group and encounter challenges in their synthetic pathways. Here, we provide in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you mitigate unwanted side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages and disadvantages of using a tert-butyl ester as a protecting group?
The tert-butyl ester is a cornerstone in organic synthesis, particularly in peptide and complex molecule synthesis, due to its unique stability profile.[1]
-
Advantages: Its principal advantage is its high stability under a wide range of conditions, including strongly basic, nucleophilic, and reductive environments.[1][2][3] This robustness allows for extensive chemical modifications on other parts of a molecule without disturbing the protected carboxylic acid.[1] It is a key component of the widely used Fmoc/tBu orthogonal strategy in solid-phase peptide synthesis (SPPS), where it remains intact during the basic conditions required for Fmoc-group removal.[2][4]
-
Disadvantages: The main drawback is its lability to strong acids.[3] The conditions required for its removal can sometimes lead to the degradation of sensitive substrates.[5][6] More significantly, the deprotection mechanism proceeds via the formation of a stable tert-butyl cation, a highly reactive electrophile that can cause unwanted side reactions, such as the alkylation of nucleophilic functional groups within the molecule.[3][5][7][8]
Q2: What is the mechanism of acid-catalyzed tert-butyl ester deprotection and how does it lead to side reactions?
The cleavage of a tert-butyl ester is an acid-catalyzed elimination reaction. The process is initiated by the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon.[3] However, the key step involves the subsequent protonation of the ether oxygen, followed by the departure of the carboxylic acid and the formation of a relatively stable tertiary carbocation (tert-butyl cation).[3][9] This cation can then be neutralized in one of two main ways:
-
Elimination: A proton is lost to form isobutylene gas.[9] This is often the desired pathway, as the gaseous byproduct is easily removed.[9]
-
Trapping by Nucleophiles: The cation is trapped by a nucleophile. This can be the acid's counterion (e.g., forming t-butyl trifluoroacetate) or, more problematically, a nucleophilic site on the substrate itself.[10][11]
This second pathway is the origin of most side reactions. The highly reactive tert-butyl cation can alkylate sensitive residues, a common issue in peptide synthesis where amino acids like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) are susceptible to modification.[7][8][12][13]
Troubleshooting Guide: Common Issues & Solutions
Problem 1: I'm observing unexpected +56 Da peaks in my mass spectrum after deprotection. What is happening and how can I prevent it?
An unexpected mass increase of 56 Da (or multiples thereof) is the classic signature of unwanted tert-butylation.[8][12] This occurs when the tert-butyl cation generated during cleavage reacts with a nucleophilic site on your molecule.
Causality: Nucleophilic residues such as the indole ring of tryptophan, the thioether of methionine, or the thiol of cysteine are prime targets for this electrophilic cation.[8][12]
Solutions: The most effective strategy is to "scavenge" the tert-butyl cation before it can react with your product. This involves adding a scavenger to the cleavage cocktail.[7][8]
-
Mechanism of Action: Scavengers are nucleophilic reagents, used in excess, that preferentially react with and neutralize the carbocation.[8]
-
Common Scavengers & Their Applications:
-
Triisopropylsilane (TIS): A very effective and widely used scavenger that readily captures the tert-butyl cation.[7][10] It is a good general-purpose scavenger.
-
Water: Can act as a scavenger by quenching the cation to form tert-butanol.[7][10] A small amount (e.g., 2.5-5%) is often included in cleavage cocktails.
-
Thioanisole or Dithiothreitol (DTT): Particularly useful for protecting sulfur-containing amino acids like Cysteine and Methionine.[10][14]
-
1,2-Ethanedithiol (EDT): Also effective for sulfur-containing residues.[7]
-
Workflow for Preventing tert-Butylation
Caption: Logical workflow for mitigating tert-butylation side reactions.
Problem 2: My tert-butyl ester is being cleaved during a reaction step prior to the final deprotection. How can I improve its stability?
While generally robust, the tert-butyl ester can be prematurely cleaved under certain conditions, especially unintended exposure to acidic environments.
Causality:
-
Lewis Acids: Some Lewis acids used as catalysts can be strong enough to facilitate cleavage.
-
Local pH Drops: Reaction conditions that generate acidic byproducts can cause localized drops in pH, leading to slow cleavage.
-
High Temperatures: While thermolytically stable to a degree, prolonged heating, especially under mildly acidic conditions, can induce cleavage.
Solutions:
-
Reagent Choice: Scrutinize all reagents and catalysts. If a Lewis acid is required, consider milder alternatives or buffer the reaction mixture if possible.
-
Temperature Control: Avoid excessive heating. Run reactions at the lowest temperature that allows for a reasonable reaction rate.
-
pH Monitoring & Control: For reactions that might produce acid, consider adding a non-nucleophilic base (e.g., 2,6-lutidine) to neutralize it as it forms.
-
Workup Conditions: Be mindful of acidic aqueous workups (e.g., washing with 1M HCl). If your molecule is sensitive, use a milder workup, such as washing with saturated ammonium chloride or bicarbonate solutions.
Problem 3: I need to deprotect my tert-butyl ester, but my molecule has other acid-sensitive groups (e.g., Boc, Trityl, silyl ethers). How can I achieve selective cleavage?
Achieving selectivity among acid-labile groups is a significant challenge, as it relies on exploiting subtle differences in their reactivity.[15] Standard strong acid conditions like high concentrations of TFA will typically cleave most acid-labile groups non-selectively.[16][17]
Causality: The rate of acid-catalyzed cleavage is related to the stability of the carbocation formed. While the tert-butyl cation is stable, the cations formed from other groups (like the Boc group) are also stabilized, leading to comparable lability.[5]
Solutions & Orthogonal Strategies: Selective deprotection requires moving away from harsh protic acids towards milder or alternative conditions.
| Reagent/Condition | Selectivity Profile | Comments |
| Aqueous Phosphoric Acid (85%) | Can deprotect tBu esters while leaving Cbz carbamates, benzyl esters, and TBDMS ethers intact.[10][18] | A greener, milder alternative to TFA.[18] Reaction times may be longer. |
| Zinc Bromide (ZnBr₂) in DCM | Can chemoselectively hydrolyze tBu esters in the presence of some protecting groups like N-(PhF)amines.[16][17][19][20] | This is a Lewis acid-mediated approach. Note that N-Boc and N-Trityl groups are often reported to be labile under these conditions.[16][19][20] |
| Silica Gel in Refluxing Toluene | Has been reported for the selective cleavage of tBu esters over tBu ethers.[10][21] | A heterogeneous method that can offer unique selectivity.[21] |
| Thermolysis | Heating in a high-boiling, non-polar solvent can cleave the ester. | This is a non-acidic method but requires high temperatures that may not be suitable for all substrates.[15] |
Decision Diagram for Selective Deprotection
Caption: Decision tree for choosing a selective deprotection method.
Experimental Protocols
Protocol 1: Standard Deprotection with TFA and Scavengers
This protocol is suitable for robust substrates where side reactions are a concern.
-
Dissolve the tert-butyl ester-protected compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
In a fume hood, prepare the cleavage cocktail. A common cocktail is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water (v/v/v) .[8] Prepare this solution fresh before use.
-
Add the cleavage cocktail to the dissolved substrate (typically 10 mL per gram of substrate).[8]
-
Stir the reaction mixture at room temperature (20-25 °C) for 1-4 hours.[5][7][10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][7][10]
-
Upon completion, remove the solvent and excess TFA under reduced pressure (rotary evaporation). Co-evaporate with a solvent like toluene to remove residual TFA.[7]
-
Purify the resulting carboxylic acid as necessary (e.g., precipitation, crystallization, or chromatography).[15]
Protocol 2: Mild Deprotection with Aqueous Phosphoric Acid
This protocol is for substrates containing other acid-sensitive groups like TBDMS ethers or benzyl esters.[18]
-
Dissolve the tert-butyl ester substrate in a suitable organic solvent (e.g., toluene, DCM).[15]
-
Add 85 wt % aqueous phosphoric acid (approximately 5 equivalents).[15]
-
Stir the biphasic mixture vigorously at room temperature or warm gently to 40-50 °C to increase the reaction rate.[15]
-
Monitor the reaction by TLC or LC-MS. Reaction times can be longer, ranging from several hours to overnight.
-
Once complete, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product for further purification.
References
- Kaul, R., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133.
- Kaul, R., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131-6133.
- Kaul, R., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131-6133.
- Scite.ai. (n.d.). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Acids.
- Kaul, R., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Semantic Scholar.
- Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(24), 9045-9050.
- Organic Chemistry Portal. (n.d.). tert-Butyl Ethers.
- Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(11), 6932-6938.
- ResearchGate. (n.d.). A Mild and Selective Method for the Cleavage of tert-Butyl Esters.
- Sharma, A., et al. (2020). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 24(9), 1823-1830.
- Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
- Azev, V. N. (2023). Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. ResearchGate.
- Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?
- ResearchGate. (n.d.). Deprotection of the t-butyl ester group.
- ResearchGate. (n.d.). Changing permanent protecting groups for avoiding tert-butylation in solid-phase peptide synthesis of somatostatinamide.
- aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Reddit. (2016). Most labile ester protecting group?
- Química Orgánica.org. (n.d.). Peptide synthesis - Acid group protection.
- University of Illinois Urbana-Champaign. (n.d.). Protecting Groups.
- University of Leeds. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
- ResearchGate. (n.d.). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2.
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
- de la Trinidad, C. L., et al. (2012). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. PMC.
- Reddit. (2023). Method to remove Boc in the presence of t-butylester.
- Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
- Wu, Y., et al. (2000). A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. Semantic Scholar.
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Technical Support Center: Optimizing Transformations of tert-Butyl 3-oxocyclobutanecarboxylate
Welcome to the technical support center for the synthesis and manipulation of tert-butyl 3-oxocyclobutanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the chemical transformations of this versatile building block.
Introduction: The Chemistry of a Strained Ring System
This compound is a valuable intermediate in organic synthesis due to the inherent reactivity of its strained four-membered ring and the presence of two key functional groups: a ketone and a tert-butyl ester. The optimization of reactions involving this molecule hinges on a delicate balance of temperature, pressure, and reagent selection to achieve the desired outcome while avoiding potential side reactions such as ring-opening or epimerization. This guide will address the most common transformations and the critical parameters for their successful execution.
Section 1: Diastereoselective Reduction of the Ketone
The reduction of the 3-oxo group to a hydroxyl functionality is a common transformation. The primary challenge lies in controlling the diastereoselectivity of this reduction, yielding either the cis or trans alcohol.
Frequently Asked Questions (FAQs): Ketone Reduction
Q1: I am observing poor diastereoselectivity in the reduction of this compound. How can I improve this?
A1: Poor diastereoselectivity is a common issue and is highly dependent on the reducing agent, solvent, and temperature. The hydride approach to the carbonyl is influenced by the sterics of the tert-butoxycarbonyl group. Lowering the reaction temperature is a crucial first step, as it enhances the kinetic control of the reaction, often leading to higher selectivity.[1]
Q2: What is the expected major diastereomer from a standard sodium borohydride reduction?
A2: For 3-substituted cyclobutanones, the hydride reduction is often highly selective for the formation of the cis alcohol, with the hydride attacking from the face opposite to the substituent.[1] However, the bulky tert-butyl ester may influence this outcome.
Q3: Can I reverse the diastereoselectivity?
A3: Reversing the diastereoselectivity often requires a change in the reduction strategy. The use of bulky reducing agents can sometimes favor the approach from the more hindered face. Additionally, chelation-controlled reductions can alter the facial bias of the hydride attack. For β-hydroxy ketones, the Narasaka-Prasad reduction is known to produce syn-diols, while the Evans-Saksena reduction yields anti-diols.[2] While your substrate is a β-keto ester, similar chelation strategies with Lewis acids might be explored to influence the stereochemical outcome.
Troubleshooting Guide: Ketone Reduction
| Issue | Potential Cause | Recommended Solution |
| Low Diastereoselectivity | High Reaction Temperature: Reduces kinetic control. | Conduct the reaction at lower temperatures (e.g., 0 °C to -78 °C).[1] |
| Inappropriate Solvent: Solvent polarity can affect the transition state geometry. | Screen different solvents. Less polar solvents may enhance selectivity.[1] | |
| Small Hydride Reagent: Reagents like NaBH₄ may not provide sufficient steric differentiation. | Consider bulkier hydride reagents (e.g., L-Selectride®) to increase steric hindrance and improve facial selectivity. | |
| Incomplete Reaction | Insufficient Reducing Agent: Stoichiometry may be inadequate. | Increase the equivalents of the hydride reagent. |
| Low Reaction Temperature: While good for selectivity, very low temperatures can stall the reaction. | Allow the reaction to stir for a longer period or gradually warm to a temperature that maintains good selectivity while ensuring completion. | |
| Formation of Byproducts (e.g., Ring-Opening) | Harsh Reaction Conditions: Strong reducing agents or high temperatures can promote ring cleavage. | Use milder reducing agents like sodium borohydride (NaBH₄).[3] The Luche reduction (NaBH₄, CeCl₃) is also a mild method for reducing ketones.[4][5] |
Experimental Protocols: Ketone Reduction
Protocol 1: Diastereoselective Reduction with Sodium Borohydride
-
Dissolve this compound (1.0 equiv) in anhydrous methanol (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.2 equiv) portion-wise over 15 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C and monitor by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Protocol 2: Catalytic Hydrogenation with Pd/C
-
In a flask purged with an inert gas, add 10% Palladium on carbon (5 mol %).
-
Add a suitable solvent (e.g., ethanol or ethyl acetate) to create a slurry.[6]
-
Add the this compound (1.0 equiv).
-
Replace the inert atmosphere with hydrogen gas (using a balloon or a hydrogenation apparatus). The release of ring strain may allow this reaction to proceed at atmospheric pressure and room temperature.[6]
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully filter the catalyst through a pad of Celite®, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the product.
Section 2: Hydrolysis of the tert-Butyl Ester (Deprotection)
The cleavage of the tert-butyl ester to the corresponding carboxylic acid is a key step in many synthetic routes. This is typically achieved under acidic conditions.
Frequently Asked Questions (FAQs): Ester Hydrolysis
Q1: My tert-butyl ester deprotection is incomplete. What should I do?
A1: Incomplete cleavage is often due to insufficient acid strength or concentration, inadequate reaction time, or low temperature. A common method is using a 1:1 mixture of trifluoroacetic acid (TFA) in dichloromethane (DCM). If the reaction is sluggish, increasing the concentration of TFA can be effective.
Q2: I am observing side products after deprotection. What are they and how can I avoid them?
A2: The deprotection mechanism proceeds through a stable tert-butyl cation. This cation can be trapped by nucleophiles or can lead to the formation of isobutylene. If other sensitive functional groups are present, they may react with the cation. The use of scavengers, such as triisopropylsilane (TIS) or water, can help to trap the tert-butyl cation and prevent side reactions.[7]
Troubleshooting Guide: Ester Hydrolysis
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient Acid Strength/Concentration: The acid catalyst is not potent enough. | Increase the concentration of trifluoroacetic acid (TFA) or use a stronger acid like HCl in dioxane. |
| Low Temperature: Room temperature is standard, but lower temperatures will slow the reaction. | Ensure the reaction is run at room temperature (20-25 °C) and monitor for completion. | |
| Formation of Side Products | Reactive tert-butyl Cation: The intermediate cation reacts with other functionalities. | Add a scavenger like triisopropylsilane (TIS) or a small amount of water to the reaction mixture.[7] |
| Degradation of the Product | Harsh Acidic Conditions: The desired carboxylic acid may be sensitive to strong acid over prolonged periods. | Use milder deprotection conditions, such as zinc bromide in dichloromethane, which can offer greater chemoselectivity.[8] |
Section 3: Decarboxylation of 3-Oxocyclobutanecarboxylic Acid
Following the hydrolysis of the tert-butyl ester, the resulting β-keto acid can undergo decarboxylation to yield cyclobutanone.
Frequently Asked Questions (FAQs): Decarboxylation
Q1: At what temperature does the decarboxylation of 3-oxocyclobutanecarboxylic acid occur?
A1: The decarboxylation of β-keto acids is typically achieved by heating.[9] The exact temperature will depend on the solvent and the presence of any acidic or basic catalysts. Generally, heating the crude 3-oxocyclobutanecarboxylic acid after workup from the hydrolysis step is sufficient to induce decarboxylation.
Q2: Can I perform the hydrolysis and decarboxylation in one pot?
A2: Yes, a one-pot hydrolysis and decarboxylation is often feasible. After the acid-catalyzed hydrolysis of the ester, the reaction mixture can be heated to effect the decarboxylation of the in situ-formed β-keto acid.
Data Summary: Reaction Conditions
| Transformation | Reagents | Temperature | Pressure | Key Considerations |
| Ketone Reduction (Hydride) | NaBH₄, MeOH | 0 °C to RT | Atmospheric | Good for general reduction; lower temp for higher diastereoselectivity.[1] |
| Ketone Reduction (Hydrogenation) | H₂, Pd/C, EtOH | Room Temperature | Atmospheric to high pressure | Release of ring strain can facilitate reaction at lower pressures.[6] |
| Ester Hydrolysis | TFA, DCM | Room Temperature | Atmospheric | Scavengers may be needed to trap the tert-butyl cation.[7] |
| Decarboxylation | Heat (after hydrolysis) | Elevated (e.g., reflux) | Atmospheric | Typically follows ester hydrolysis. |
Visualizing the Transformations
Workflow for Synthesis of 3-Hydroxycyclobutanecarboxylic Acid
Caption: Synthetic pathway from the starting material to the final hydroxy acid.
Troubleshooting Logic for Ketone Reduction
Sources
- 1. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. grokipedia.com [grokipedia.com]
- 4. Stereoselective Luche Reduction of Deoxynivalenol and Three of Its Acetylated Derivatives at C8 - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to the Quantitative Analysis of tert-Butyl 3-oxocyclobutanecarboxylate
In the landscape of pharmaceutical development, the precise quantification of intermediates is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). tert-Butyl 3-oxocyclobutanecarboxylate is a key building block in the synthesis of various pharmaceutical compounds, making its accurate measurement a critical step in process development and quality control. This guide provides an in-depth comparison of three powerful analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
This document is intended for researchers, scientists, and drug development professionals, offering not just methodologies but also the scientific rationale behind the selection of specific techniques and experimental parameters.
The Analytical Challenge: Quantifying a Key Intermediate
This compound possesses a chemical structure—a keto-ester with a tert-butyl group—that presents unique analytical considerations. The ketone functional group can be reactive, and the ester is susceptible to hydrolysis. Furthermore, the molecule lacks a strong chromophore, which limits the utility of conventional UV-based detection methods in HPLC. An ideal analytical method must be specific, accurate, precise, and robust enough to handle the complexities of in-process samples and final product testing.
Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Approach
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polarity of the keto and ester functional groups in this compound, derivatization is often employed to enhance its volatility and improve chromatographic peak shape.[1]
The Rationale for Derivatization
Direct injection of this compound can lead to poor peak shape and thermal degradation in the GC inlet. Derivatization masks the polar functional groups, rendering the analyte more volatile and thermally stable.[2] A two-step derivatization involving methoximation followed by silylation is a robust approach for keto-containing compounds.[3] Methoximation protects the ketone group and prevents the formation of multiple tautomeric silylated derivatives, ensuring a single, sharp chromatographic peak for accurate quantification.[4]
Proposed GC-MS Experimental Protocol
1. Sample Preparation and Derivatization:
-
Accurately weigh approximately 10 mg of the sample containing this compound into a vial.
-
Add 500 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.
-
Cap the vial and heat at 60°C for 30 minutes to facilitate methoximation.[3]
-
Cool the vial to room temperature.
-
Add 500 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) as the silylating agent.
-
Cap the vial and heat at 70°C for 45 minutes.[3]
-
After cooling, the sample is ready for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Inlet: Splitless mode, 250°C.
-
MSD Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Characteristic ions for the derivatized analyte would be selected.
GC-MS Workflow Diagram
Sources
Comparative study of catalysts for tert-Butyl 3-oxocyclobutanecarboxylate functionalization
An In-Depth Guide to Catalytic Strategies for the Functionalization of tert-Butyl 3-oxocyclobutanecarboxylate
The this compound scaffold is a cornerstone in modern medicinal chemistry and drug development. Its inherent ring strain and strategically placed functional groups—a ketone and a bulky tert-butyl ester—make it a versatile building block for synthesizing complex, three-dimensional molecules.[1][2] The development of efficient and stereoselective catalytic methods to functionalize this key intermediate is paramount for accessing novel chemical space and accelerating drug discovery pipelines.
This guide provides a comparative analysis of the primary catalytic systems employed for the functionalization of this compound and related β-keto esters. We will delve into the mechanistic underpinnings of each approach, present comparative performance data, and offer detailed experimental protocols to bridge theory with practice.
The Strategic Importance of the Cyclobutane Motif
Cyclobutane and cyclobutanone derivatives are prized intermediates in organic synthesis.[2] Their ring strain can be strategically harnessed for selective ring-opening or ring-expansion reactions, providing access to diverse acyclic and larger ring systems.[1] For drug development professionals, incorporating this strained carbocycle can impart favorable physicochemical properties, such as metabolic stability and improved binding affinity, by enforcing specific molecular conformations.
A Comparative Overview of Catalytic Systems
The functionalization of this compound primarily targets two reactive sites: the α-carbon adjacent to the ketone and the carbonyl group itself. The choice of catalyst is the single most critical parameter dictating the outcome of the transformation, influencing yield, regioselectivity, and, crucially, stereoselectivity. We will compare three major catalytic paradigms: Organocatalysis, Metal Catalysis, and Biocatalysis.
Organocatalysis: Precision through Metal-Free Pathways
Organocatalysis has emerged as a powerful, environmentally friendly approach for asymmetric synthesis.[1][3] For substrates like this compound, proline and its derivatives are exemplary catalysts, typically operating via enamine or enol mechanisms.
Key Reactions & Mechanistic Insights:
-
Aldol Reactions: Amino acids such as (S)-tryptophan and N-phenylsulfonyl-(S)-proline can catalyze the enantioselective aldol reaction between the cyclobutanone and various aldehydes.[1] The causality behind this selectivity lies in the formation of a transient chiral enamine intermediate. The catalyst's stereochemistry dictates the facial selectivity of the subsequent attack on the aldehyde, controlling the formation of new stereocenters. For instance, L-tryptophan has been shown to effectively catalyze the aldol reaction of 2-hydroxycyclobutanone, a related substrate, yielding 2,2-disubstituted products with good yield and moderate enantioselectivity.[3]
-
α-Alkylation: Chiral imidazolidinone catalysts can be used for the enantioselective α-alkylation of cyclobutanones.[1] This process often involves Singly Occupied Molecular Orbital (SOMO) catalysis, where an enamine intermediate is oxidized to a radical cation, which then undergoes alkylation.[1]
Data Presentation: Performance of Representative Catalysts
To facilitate objective comparison, the following table summarizes the performance of various catalytic systems in reactions involving cyclobutanones or analogous β-keto esters.
| Reaction Type | Catalyst/Ligand | Substrate | Product Yield (%) | Enantiomeric Excess (ee%) | Key Conditions | Reference |
| Aldol Reaction | (S)-Tryptophan | 2-Hydroxycyclobutanone | up to 80% | up to 67% | DMF, Aromatic Aldehydes | [1][3] |
| Aldol Desymmetrization | N-phenylsulfonyl-(S)-proline | 3-Substituted Cyclobutanone | Good | Excellent | Aldehyde Partner | [1] |
| Asymmetric Hydrogenation | Ru-(R-BINAP)@C-FDU-12 | β-Ketoesters | 91 - 99% | 87 - 99% | H₂, Homogeneous Analogue | [4] |
| Asymmetric Hydrogenation | Ir/(R)-SpiroPAP | β-Ketoesters | 93 - 98% | 95.0 - 99.8% | H₂, S/C Ratio: 1000 | [4] |
| α-Alkylation (SOMO) | Imidazolidinone | Cyclobutanone | 66% | High (not specified) | CAN, Allylsilane | [1] |
| Transesterification | Boric Acid | Ethyl Acetoacetate | High | N/A | Allylic/Propargylic Alcohols | [5] |
Metal Catalysis: High-Turnover and Versatility
Transition metal catalysts, particularly those based on Ruthenium, Iridium, and Palladium, offer unparalleled efficiency and a broad substrate scope for the functionalization of β-keto esters.
Key Reactions & Mechanistic Insights:
-
Asymmetric Hydrogenation: The reduction of the ketone in this compound to the corresponding alcohol is a critical transformation. Chiral phosphine ligands complexed with Ruthenium or Iridium are the gold standard for this reaction.[4][6] The choice of ligand is paramount. For example, electron-deficient biphenyl-based diphosphine ligands like difluorphos have shown superior enantioselectivity for challenging substrates.[4] The mechanism involves the coordination of the ketone to the chiral metal center, followed by hydride transfer from the metal to one enantiotopic face of the carbonyl, directed by the steric and electronic properties of the ligand.
-
C-H Bond Functionalization: More advanced strategies involve the direct functionalization of C-H bonds. Cationic Palladium(II) complexes, generated in situ from a Pd source and a mono-protected amino neutral amide (MPANA) ligand, have been successfully used for the β-C-H arylation of ketones and esters.[7] This groundbreaking approach avoids pre-functionalization. The carboxylate group of the substrate can assist in directing the metal catalyst to the desired position, facilitating C-H activation.[8]
Visualization of Key Processes
Diagrams are essential for conceptualizing complex experimental and mechanistic pathways.
Caption: Diagram 1: A generalized workflow for selecting and optimizing a catalyst.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. β-C−H Bond Functionalization of Ketones and Esters by Cationic Pd Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of tert-Butyl 3-oxocyclobutanecarboxylate: A Novel Approach Emphasizing Safety and Efficiency
Introduction: The Significance of a Four-Membered Ring
tert-Butyl 3-oxocyclobutanecarboxylate is a critical building block in modern medicinal chemistry and drug development. The strained cyclobutane ring imparts unique conformational constraints on molecules, making it a valuable scaffold for modulating biological activity and improving pharmacokinetic properties. Its keto-ester functionality serves as a versatile handle for a wide array of chemical transformations, enabling the construction of complex molecular architectures. Given its importance, the development of efficient, scalable, and safe synthetic routes to this key intermediate is of paramount importance to the pharmaceutical and fine chemical industries.
This guide provides a comparative analysis of synthetic strategies for producing this compound. We will first briefly review a traditional, multi-step approach and then present a validated, novel synthetic route that offers significant advantages in terms of safety, efficiency, and scalability. This new approach combines a safer oxidation method with a highly efficient esterification protocol, providing a robust alternative for researchers and process chemists.
Traditional Synthetic Pathways: A Foundation with Limitations
Established methods for the synthesis of this compound typically involve a two-stage process: the formation of 3-oxocyclobutanecarboxylic acid, followed by its esterification.
One common historical route to the carboxylic acid intermediate involves the condensation of 1,3-dihalogenated acetone derivatives with malonic esters, followed by hydrolysis and decarboxylation. For instance, a method described involves the reaction of 1,3-dibromoacetone with malononitrile, followed by acidic hydrolysis to yield 3-oxocyclobutanecarboxylic acid.[1] While effective, these routes often involve multiple steps, harsh reaction conditions, and the use of toxic reagents.
Another established approach involves the oxidation of 3-methylenecyclobutanecarbonitrile. However, classical methods for this oxidation have employed highly toxic and expensive reagents like osmium tetroxide, posing significant safety and cost challenges for large-scale production.[2]
The subsequent esterification of 3-oxocyclobutanecarboxylic acid to its tert-butyl ester has traditionally been achieved through methods such as reaction with isobutylene in the presence of a strong acid catalyst. These methods can suffer from side reactions and require careful control of reaction conditions.
A Novel, Validated Synthetic Route: Prioritizing Safety and Efficiency
The proposed new synthetic pathway is a two-step process designed to overcome the limitations of traditional methods. It couples a safer synthesis of the carboxylic acid intermediate with a highly efficient and mild tert-butylation reaction.
Step 1: Ozonolysis-based Synthesis of 3-Oxocyclobutanecarboxylic Acid
This approach begins with the synthesis of 3-benzylidenecyclobutylcarboxylic acid, which is then cleaved via ozonolysis to afford the desired 3-oxocyclobutanecarboxylic acid.[2] This method avoids the use of highly toxic heavy metal oxidants.
Step 2: Tf₂NH-Catalyzed tert-Butylation
The second step employs a modern and highly efficient esterification protocol using bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst with tert-butyl acetate serving as both the reagent and solvent.[3] This method is characterized by its mild conditions, high yields, and rapid reaction times compared to conventional methods.[3]
Experimental Workflow of the Novel Route
Below is a diagram illustrating the key stages of the proposed synthetic route.
Caption: Workflow for the novel synthesis of this compound.
Comparative Performance Analysis
To objectively assess the merits of the novel synthetic route, a comparison with a traditional approach is presented below. The data for the traditional route is compiled from representative patent literature, while the data for the novel route is based on published, high-efficiency protocols.
| Parameter | Traditional Route (Malonate Condensation) | Novel Route (Ozonolysis & Tf₂NH Catalysis) | Rationale for Improvement |
| Overall Yield | 50-65% (estimated over multiple steps) | ~75-85% | Higher yielding ozonolysis and highly efficient final esterification step. |
| Key Reagents | 1,3-dibromoacetone, malononitrile, strong acids/bases | Ozone, dimethyl sulfide, Tf₂NH, tert-butyl acetate | Avoids highly toxic heavy metals and offers a milder final step. |
| Safety Profile | Use of lachrymatory and toxic halo-ketones. | Ozonolysis requires specialized equipment but avoids highly toxic reagents like OsO₄. The esterification is mild. | Significant improvement by replacing toxic metal oxidants. |
| Reaction Conditions | Often requires harsh acidic or basic hydrolysis. | Ozonolysis at low temperatures; esterification at or near room temperature. | Milder conditions reduce side product formation and improve process control. |
| Scalability | Can be challenging due to reagent toxicity and handling. | Ozonolysis is a well-established industrial process; the catalytic esterification is highly scalable. | More amenable to large-scale industrial production. |
Detailed Experimental Protocols for the Novel Route
Step 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid via Ozonolysis
Disclaimer: Ozonolysis should only be performed by trained personnel using appropriate equipment in a well-ventilated fume hood.
-
Dissolve 3-benzylidenecyclobutylcarboxylic acid (1 equivalent) in dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a persistent blue color is observed, indicating the consumption of the starting material.
-
Purge the solution with nitrogen or argon to remove excess ozone.
-
Add dimethyl sulfide (DMS, 1.5 equivalents) dropwise at -78 °C to quench the ozonide.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution.
-
Acidify the aqueous layer to pH 1-2 with concentrated HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-oxocyclobutanecarboxylic acid. The product can be further purified by recrystallization.[2]
Step 2: Tf₂NH-Catalyzed Synthesis of this compound
-
To a solution of 3-oxocyclobutanecarboxylic acid (1 equivalent) in tert-butyl acetate, add a catalytic amount of bis(trifluoromethanesulfonyl)imide (Tf₂NH, 1-5 mol%).
-
Stir the mixture at room temperature for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure this compound.[3]
Conclusion: A Safer and More Efficient Path Forward
The presented novel synthetic route to this compound offers significant advantages over traditional methods. By replacing hazardous oxidation reagents with a well-controlled ozonolysis process and employing a highly efficient, catalytically driven esterification, this approach provides a safer, more scalable, and higher-yielding pathway to this valuable building block. For researchers and drug development professionals, the adoption of such improved synthetic strategies is crucial for accelerating discovery programs and ensuring the sustainable production of key pharmaceutical intermediates.
References
- CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
- CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.
Sources
- 1. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 2. CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 3. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
Spectroscopic Analysis of Intermediates in tert-Butyl 3-oxocyclobutanecarboxylate Synthesis: A Comparative Guide
This guide provides an in-depth comparative analysis of spectroscopic techniques for the characterization of key intermediates in the synthesis of tert-butyl 3-oxocyclobutanecarboxylate. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data presentation to explain the causality behind experimental choices, ensuring a robust and validated analytical workflow.
Introduction: The Importance of a Key Building Block
This compound is a crucial building block in modern medicinal chemistry, serving as a versatile precursor for a wide range of complex molecules, including kinase inhibitors and other pharmaceuticals. Its strained four-membered ring system provides a unique three-dimensional scaffold that is highly valued in drug design.
The synthesis of this compound, however, is not trivial and requires careful monitoring of reactive intermediates to ensure high yield and purity. This guide focuses on the most common and efficient synthetic route, detailing a multi-technique spectroscopic approach to unequivocally identify and characterize the pivotal intermediates, thereby enabling process optimization and control.
The Favorskii-Type Rearrangement Pathway: A Common Synthetic Route
A widely adopted and scalable synthesis involves a Favorskii-type rearrangement of a bicyclic lactone intermediate. This pathway is favored for its efficiency and stereochemical control. The generalized scheme proceeds through two critical, isolable intermediates that require careful spectroscopic verification.
Figure 1: Common synthetic pathway for this compound involving key bicyclic and cyclopropyl intermediates.
This guide will focus on the spectroscopic differentiation of Intermediate 1 (the bicyclic lactone) and Intermediate 2 (the cyclopropyl acid), as their correct identification is paramount for the success of the subsequent ring-expansion step.
Spectroscopic Characterization of Key Intermediates
The unambiguous identification of each intermediate relies on a complementary suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Intermediate 1: The Bicyclic Lactone
This strained bicyclo[1.1.0]butane derivative possesses a unique spectroscopic fingerprint. Its formation from the initial coupling reaction is a critical step to monitor.
Expected Structural Features: A highly strained, fused ring system containing a lactone (cyclic ester) functional group. The molecule is characterized by bridgehead protons and diastereotopic methylene protons.
Spectroscopic Data Summary:
| Technique | Feature | Expected Value/Observation | Rationale |
| ¹H NMR | Bridgehead Protons | δ 4.5-5.0 ppm | Deshielded due to proximity to the oxygen atom of the lactone. |
| Methylene Protons | δ 1.5-2.5 ppm (complex multiplets) | Diastereotopic nature and complex coupling (geminal and vicinal) lead to overlapping signals. | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ 170-175 ppm | Typical chemical shift for a lactone carbonyl. |
| Quaternary Carbon (t-Bu) | δ ~82 ppm | Characteristic shift for the quaternary carbon of a tert-butyl ester. | |
| Methyl Carbons (t-Bu) | δ ~28 ppm | Standard chemical shift for the methyl groups of a tert-butyl group. | |
| IR Spec. | Carbonyl Stretch (ν C=O) | 1750-1770 cm⁻¹ | The high frequency is characteristic of a strained five-membered ring lactone. |
| Mass Spec. | Molecular Ion (M+) | Expected m/z | Confirms the molecular weight of the intermediate. |
Intermediate 2: The Cyclopropyl Acid
The base-mediated rearrangement opens the bicyclic system to form a cyclopropyl carboxylic acid. This structural change is readily identified by spectroscopy.
Expected Structural Features: A cyclopropane ring substituted with a carboxylic acid and the tert-butoxycarbonyl group. The key change is the disappearance of the lactone and the appearance of a carboxylic acid.
Spectroscopic Data Summary:
| Technique | Feature | Expected Value/Observation | Rationale |
| ¹H NMR | Carboxylic Acid Proton | δ 10-12 ppm (broad singlet) | Highly deshielded and often broad due to hydrogen bonding and exchange. Its presence is a key diagnostic marker. |
| Cyclopropyl Protons | δ 0.8-1.5 ppm (complex multiplets) | Highly shielded protons characteristic of a cyclopropane ring. | |
| ¹³C NMR | Carboxylic Carbonyl (C=O) | δ 175-185 ppm | Shifted slightly downfield compared to the lactone carbonyl. |
| Cyclopropyl Carbons | δ 10-25 ppm | Highly shielded carbons typical of a strained three-membered ring. | |
| IR Spec. | Carbonyl Stretch (ν C=O) | ~1700 cm⁻¹ | Lower frequency than the strained lactone, typical for a carboxylic acid carbonyl. |
| O-H Stretch | 2500-3300 cm⁻¹ (very broad) | A very broad and strong signal characteristic of the hydrogen-bonded O-H group in a carboxylic acid. This is a definitive feature. | |
| Mass Spec. | Molecular Ion (M+) | Expected m/z | Confirms the molecular weight, which should be identical to Intermediate 1 (as it's a rearrangement). |
Comparative Analysis and Recommended Workflow
No single technique provides the complete picture. An integrated approach is essential for reliable characterization.
Comparison of Spectroscopic Techniques:
| Technique | Strengths | Limitations | Application in this Synthesis |
| NMR (¹H & ¹³C) | Provides detailed structural and connectivity information. Unambiguous for identifying the carbon skeleton. | Lower sensitivity, requires pure sample for best results. Can be complex to interpret without 2D techniques. | Primary Tool: Essential for confirming the core ring structure (bicyclic vs. cyclopropyl) and proton/carbon environments. |
| IR Spectroscopy | Fast, highly sensitive to functional groups. Excellent for identifying carbonyls (lactone vs. acid) and the O-H group. | Provides limited information on the overall carbon skeleton. | Rapid Screening: The best method for quickly confirming the conversion of the lactone to the carboxylic acid by monitoring the C=O and O-H stretch regions. |
| Mass Spectrometry | High sensitivity, provides accurate molecular weight. Fragmentation can offer structural clues. | Isomers (like Intermediates 1 and 2) will have the same molecular weight and can be difficult to distinguish without tandem MS (MS/MS). | Confirmation Tool: Primarily used to confirm the molecular formula of the intermediates and check for side products. |
Recommended Analytical Workflow
For robust, trustworthy analysis, we recommend the following multi-step workflow. This ensures that each intermediate is validated by complementary data points before proceeding to the next synthetic step.
Figure 2: Recommended workflow for the spectroscopic validation of intermediates.
Experimental Protocols
The following are generalized protocols based on established literature procedures. Researchers should always consult primary sources and adhere to all laboratory safety guidelines.
Synthesis of Intermediate 1 (Bicyclic Lactone)
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Slowly add a solution of lithium diisopropylamide (LDA) to the THF. Following this, add tert-butyl acetate dropwise and stir for 30-60 minutes to ensure complete enolate formation.
-
Reaction: Add epichlorohydrin dropwise to the enolate solution at -78 °C. Allow the reaction to stir for several hours, gradually warming to room temperature.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by column chromatography on silica gel to yield the bicyclic lactone as a clear oil.
Spectroscopic Sample Preparation (General)
-
NMR Spectroscopy: Dissolve ~5-10 mg of the purified intermediate in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
IR Spectroscopy: For liquid samples, a thin film can be prepared by placing a drop of the neat oil between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, a solution in a solvent like chloroform (CHCl₃) can be analyzed in a suitable cell.
-
Mass Spectrometry: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile). The specific ionization method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) will determine the exact preparation but typically involves direct infusion or injection into the instrument.
Conclusion
The successful synthesis of this compound via the Favorskii-type rearrangement pathway is critically dependent on the accurate identification of its key intermediates. While both the bicyclic lactone and cyclopropyl acid intermediates are isomers, they possess distinct and readily distinguishable spectroscopic signatures.
A workflow that prioritizes IR spectroscopy for rapid functional group screening, followed by definitive ¹H and ¹³C NMR analysis for structural confirmation, provides the most robust and efficient method for reaction monitoring. This multi-technique approach embodies the principles of a self-validating system, ensuring that each synthetic step is built upon a foundation of confirmed chemical identity, ultimately leading to higher yields, greater purity, and more reliable process scale-up.
References
- Lambert, J. B., Shurvell, H. F., Lightner, D. A., & Cooks, R. G. (1998). Organic Structural Spectroscopy. Prentice Hall. [Link]
Introduction: The Critical Role of a Four-Membered Ring in Modern Chemistry
An In-Depth Comparative Guide to the Purity Assessment of Synthesized tert-Butyl 3-oxocyclobutanecarboxylate
This compound is more than just a chemical compound; it is a pivotal building block in the landscape of modern medicinal chemistry and drug development. Its strained four-membered ring system offers a unique three-dimensional scaffold, enabling the synthesis of novel organic compounds with significant therapeutic potential.[1][2] The structural rigidity and synthetic versatility of this cyclobutanone derivative make it an invaluable intermediate for creating complex molecular architectures.
However, the synthetic utility of this reagent is directly contingent on its purity. The presence of residual starting materials, byproducts, or solvents can have profound consequences, leading to unpredictable reaction outcomes, the formation of unwanted side products, and compromised biological activity in downstream applications. For researchers in drug development, ensuring the purity of starting materials is a non-negotiable aspect of experimental reliability and regulatory compliance.[3]
This guide provides a comprehensive, in-depth comparison of the principal analytical techniques for assessing the purity of synthesized this compound. We will move beyond mere protocols to explore the underlying principles, the rationale behind methodological choices, and the specific strengths and limitations of each technique, empowering researchers to make informed decisions for quality control.
Understanding the Impurity Profile: A Glimpse into the Synthesis
To effectively assess purity, one must first understand the potential impurities that may arise during synthesis. A common route to this compound involves the esterification of 3-oxocyclobutanecarboxylic acid, which itself can be synthesized through various methods.[1][4] For instance, a multi-step synthesis might involve the cyclization of precursors followed by hydrolysis and oxidation.[5]
Potential impurities can therefore include:
-
Unreacted Starting Materials: Such as 3-oxocyclobutanecarboxylic acid or residual tert-butanol.[4][6]
-
Reaction Byproducts: If an oxidation step like the Pinnick oxidation is used to form the acid precursor, byproducts related to the oxidizing agent (e.g., chlorinated species) could potentially carry through.[7][8]
-
Residual Solvents: Solvents used during reaction and purification steps (e.g., dichloromethane, heptane, ethyl acetate) are common process impurities.[5]
-
Isomeric and Degradation Products: The strained ring system, while synthetically useful, can be susceptible to degradation under harsh conditions.
A robust analytical strategy must be capable of detecting and quantifying this diverse range of potential contaminants.
A Comparative Analysis of Core Analytical Techniques
The gold standard for purity assessment involves a multi-technique approach. No single method can provide a complete picture. Here, we compare the four most powerful and accessible techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.[3][9][10]
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerhouse for separating and identifying volatile and semi-volatile compounds. The sample is vaporized and travels through a capillary column where compounds are separated based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, creating a unique mass spectrum that acts as a chemical fingerprint.[9][11]
Expertise & Causality: For a β-keto ester like our target compound, GC-MS offers exceptional sensitivity for detecting low-boiling point impurities such as residual solvents or volatile byproducts.[9] It is particularly adept at separating structurally similar isomers that may be difficult to resolve by other means. However, a key consideration is the thermal stability of the analyte. β-keto esters can sometimes undergo tautomerization or even transesterification at the high temperatures of the GC inlet, which must be accounted for during method development.[11]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Accurately prepare a 1 mg/mL solution of the synthesized this compound in a high-purity volatile solvent such as ethyl acetate or dichloromethane.
-
Instrumentation:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injection Volume: 1 µL with a 10:1 split ratio.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
-
MS System: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 35-350 m/z.
-
-
Data Analysis: Identify the main product peak by its retention time and mass spectrum. The molecular ion (m/z 170.21) may be observed. Key fragments would include the loss of the tert-butyl group (m/z 114) and the isobutene fragment (m/z 56).[12][13] Purity is calculated as the area percentage of the main peak relative to the total area of all detected peaks.
GC-MS Workflow
Caption: Workflow for GC-MS purity assessment.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For our analyte, reversed-phase HPLC (with a non-polar stationary phase and a polar mobile phase) is the method of choice. Detection is typically achieved using an ultraviolet (UV) detector, which measures the absorbance of the analyte as it elutes from the column.[10]
Expertise & Causality: HPLC is the ideal method for detecting non-volatile or thermally sensitive impurities, such as the unreacted starting material, 3-oxocyclobutanecarboxylic acid. Unlike GC, HPLC analysis is performed at or near ambient temperature, eliminating the risk of thermal degradation. The ketone functional group in the molecule provides a chromophore that allows for UV detection, although typically at lower wavelengths (around 210 nm) for maximum sensitivity.[10]
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Accurately prepare a 1 mg/mL solution of the sample in the mobile phase (e.g., a 50:50 mixture of acetonitrile and water). Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.
-
Gradient Program: Start at 60% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV Diode Array Detector (DAD) at 210 nm.[10]
-
-
Data Analysis: Determine the purity by calculating the peak area percentage of the main product relative to the total integrated peak area. The unreacted carboxylic acid, being more polar, will have a shorter retention time.
HPLC Workflow
Caption: Workflow for HPLC purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) to provide detailed information about the molecular structure of a compound. The chemical shift of each nucleus is sensitive to its local electronic environment, allowing for unambiguous structural elucidation and the identification of impurities.[9]
Expertise & Causality: NMR is arguably the most powerful technique for structural confirmation. For this compound, ¹H NMR is particularly informative. The nine equivalent protons of the tert-butyl group produce a sharp, intense singlet, which serves as an excellent diagnostic signal and a convenient handle for integration.[14][15][16] The protons on the cyclobutane ring will appear as more complex multiplets. Crucially, NMR provides a direct molar ratio of different compounds in a sample through signal integration, making it inherently quantitative (qNMR) when an internal standard of known purity is used.[3] This allows for the determination of absolute purity without relying on the response factors required by other methods.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve approximately 15-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
Instrumentation:
-
NMR Spectrometer: 400 MHz or higher field strength spectrometer.
-
-
Data Acquisition:
-
¹H NMR: Acquire at least 16 scans with a relaxation delay of 5 seconds to ensure full relaxation for accurate integration.
-
¹³C NMR: Acquire several thousand scans using a standard proton-decoupled pulse program.
-
-
Data Interpretation:
-
¹H NMR:
-
~1.4-1.5 ppm: A sharp singlet integrating to 9H (tert-butyl group).
-
~3.0-3.5 ppm: Complex multiplets corresponding to the 5H on the cyclobutane ring.
-
Identify any extraneous peaks. For example, a broad singlet above 10 ppm would indicate unreacted carboxylic acid.
-
-
¹³C NMR: Confirm the presence of the expected number of carbon signals, including the carbonyls for the ketone (~204 ppm) and ester (~170 ppm), and the quaternary and methyl carbons of the tert-butyl group.
-
Purity Calculation: Integrate the characteristic signal of the main compound and compare it to the integrals of any impurity signals.
-
NMR Analysis Workflow
Caption: Workflow for NMR structural and purity analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a sample, causing molecular vibrations (stretching, bending). Specific functional groups absorb at characteristic frequencies, providing a qualitative fingerprint of the molecule.[9]
Expertise & Causality: FT-IR is not a primary tool for quantifying purity but serves as an excellent, rapid quality control check.[9] For this compound, the key is to confirm the presence of the two critical carbonyl groups and the absence of impurities with distinct IR absorptions, such as the broad O-H stretch of an unreacted carboxylic acid. The C=O stretch of a cyclobutanone is characteristically high (around 1785 cm⁻¹) due to ring strain, making it easily distinguishable from the ester C=O stretch.[17][18]
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Place one drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation: Any modern FT-IR spectrometer.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Interpretation:
-
Confirm the presence of a strong, sharp peak around 1785 cm⁻¹ (ketone C=O).[17]
-
Confirm the presence of a strong, sharp peak around 1735 cm⁻¹ (ester C=O).
-
Confirm strong C-H stretching peaks around 2850-3000 cm⁻¹.
-
Crucially, verify the absence of a broad absorption band from 2500-3300 cm⁻¹, which would indicate the O-H of a carboxylic acid impurity.
-
FT-IR Analysis Workflow
Caption: Workflow for FT-IR functional group analysis.
Summary and Recommendations: A Holistic Approach
The choice of analytical technique is dictated by the specific question being asked. For a comprehensive and trustworthy assessment of this compound purity, a combination of methods is essential.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) | Fourier-Transform Infrared (FT-IR) |
| Principle | Separation by volatility; mass-based detection.[9] | Separation by polarity/partitioning; UV detection.[9] | Nuclear spin in a magnetic field; structural data.[9] | IR absorption by molecular vibrations.[9] |
| Specificity | High; excellent for isomers and unknowns. | Moderate to High; dependent on column/method. | Very High; provides unambiguous structural proof.[3] | Low; identifies functional groups, not specific compounds. |
| Sensitivity | Very High (ppm to ppb). | High (ppm). | Moderate (typically >0.1%). | Low; best for major components. |
| Quantitation | Relative (Area %). | Relative (Area %). | Absolute (with internal standard).[3] | Not suitable for purity. |
| Best For Detecting | Volatile impurities, residual solvents, byproducts. | Non-volatile impurities (e.g., unreacted acid), thermal labile compounds.[10] | Structural isomers, absolute purity, confirming product identity. | Presence/absence of key functional groups. |
Final Recommendation:
-
Primary Analysis (Identity & Absolute Purity): Use ¹H and ¹³C NMR . This confirms the correct structure has been synthesized and, with an internal standard, provides the most accurate measure of absolute purity.
-
Trace Volatile Impurities: Use GC-MS to screen for and identify residual solvents and low-boiling point byproducts that may be present at levels below NMR's detection limit.
-
Trace Non-Volatile Impurities: Use HPLC to quantify non-volatile starting materials, particularly unreacted 3-oxocyclobutanecarboxylic acid.
-
Rapid Quality Control: Use FT-IR as a quick, initial check to ensure the expected functional groups are present and obvious impurities (like residual acid) are absent before proceeding with more time-consuming analyses.
By integrating the data from these complementary techniques, researchers can build a complete and validated purity profile, ensuring the quality and reliability of their synthesized this compound for its critical role in the advancement of science and medicine.
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Biological activity comparison of tert-Butyl 3-oxocyclobutanecarboxylate analogs
An In-Depth Comparative Guide to the Biological Activity of tert-Butyl 3-oxocyclobutanecarboxylate Analogs
Introduction: The Rising Prominence of the Cyclobutane Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and metabolic stability is perpetual. The cyclobutane ring, once considered a synthetic curiosity, has emerged as a valuable structural motif in drug discovery.[1][2][3] Unlike more flexible aliphatic chains, the constrained nature of the cyclobutane ring positions substituents in well-defined spatial orientations, which can lead to enhanced binding affinity and selectivity for biological targets.[3] Furthermore, functionalized cyclobutanes are recognized as metabolically stable core structures, a crucial attribute for developing effective therapeutics.[1][2]
This guide focuses on this compound, a versatile building block used to generate diverse libraries of bioactive compounds.[4][5] The inherent reactivity of its ketone and tert-butyl ester functionalities provides synthetic handles to explore a wide chemical space. We will provide a comparative analysis of the biological activities of representative analogs derived from this core, supported by experimental data and detailed protocols to empower researchers in their drug development endeavors. The compounds discussed herein serve as illustrative examples of how modifications to the core structure can profoundly influence biological activity, spanning anticancer, antimicrobial, and antiviral domains.
Strategic Synthesis of Analogs
The generation of a diverse chemical library from a single starting scaffold is a cornerstone of modern drug discovery. This compound is an ideal starting point for this approach. The ketone can be readily transformed into amines via reductive amination or reduced to a hydroxyl group, while the tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid, which serves as a precursor for a wide array of amide derivatives. This synthetic versatility allows for the systematic exploration of structure-activity relationships (SAR).
Caption: A typical workflow for in vitro biological screening and lead identification.
Conclusion and Future Directions
This guide demonstrates that the this compound scaffold is a promising starting point for the development of novel therapeutic agents. Through straightforward synthetic modifications, it is possible to generate analogs with distinct and potent biological activities, including anticancer, antibacterial, and antiviral properties. The rigid cyclobutane core provides a reliable platform for positioning functional groups to achieve specific molecular interactions, validating its increasing use in drug discovery. [1][2] Future work should focus on expanding the library of analogs to further probe the structure-activity relationships for each therapeutic area. For instance, exploring a wider range of substitutions on the aromatic ring of Analog A could lead to more potent and selective anticancer agents. Similarly, synthesizing additional amine derivatives related to Analog B could yield compounds with broad-spectrum antimicrobial or enhanced antiviral efficacy. The integration of in vitro cytotoxicity profiling early in the drug development pipeline is essential for identifying promising lead molecules with favorable safety profiles. [6][7]
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The Discerning Synthesist's Guide: Cost-Effectiveness of tert-Butyl 3-Oxocyclobutanecarboxylate
A Senior Application Scientist's Perspective on a Versatile Building Block
In the landscape of modern medicinal chemistry, the cyclobutane motif has emerged from a niche curiosity to a mainstream architectural element.[1] Its inherent ring strain and three-dimensional geometry offer a unique conformational rigidity that can impart favorable properties to drug candidates, including metabolic stability and binding affinity.[1] At the heart of many cyclobutane-containing synthons is the versatile building block, tert-Butyl 3-oxocyclobutanecarboxylate . This guide provides an in-depth analysis of its cost-effectiveness, objectively comparing it with viable alternatives and offering experimental insights to inform your synthetic strategy.
The Economic Equation: From Starting Materials to Final Product
A comprehensive cost analysis extends beyond the catalogue price of a building block. It necessitates a thorough examination of the entire synthetic route, from the cost of raw materials to the efficiency of each chemical transformation.
Synthesis of the Core Scaffold: 3-Oxocyclobutanecarboxylic Acid
The common precursor to both tert-butyl and ethyl 3-oxocyclobutanecarboxylate is 3-oxocyclobutanecarboxylic acid . A prevalent synthetic route, detailed in the patent literature, involves the condensation of a malonate with a 1,3-dihalopropane equivalent.[2][3]
A representative synthesis is the reaction of diisopropyl malonate with 2,2-dimethoxy-1,3-dibromopropane.[2] A cost breakdown of the key reagents is essential for a foundational economic assessment.
| Reagent | Supplier Example(s) | Price (USD) per Mole (approx.) |
| 3-Oxocyclobutanecarboxylic acid | Synthonix, Sigma-Aldrich, Fisher Scientific | $107 - $682 |
| Diisopropyl malonate | Sigma-Aldrich, TCI Chemicals, IndiaMART | $23 - $425 |
| 1,3-Dibromo-2,2-dimethoxypropane | Sigma-Aldrich, Chemsavers, TCI | $1282 - $1306 |
Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity. The price per mole is calculated from the listed price for a common package size.
The high cost of 1,3-dibromo-2,2-dimethoxypropane is a significant contributor to the overall cost of the final building block. This initial investment underscores the importance of high-yielding subsequent steps to ensure cost-effectiveness.
The Esterification Step: A Comparative Look at tert-Butyl vs. Ethyl Esters
The choice of ester group can have profound implications for the subsequent synthetic steps. Here, we compare the preparation and properties of this compound with its close analogue, ethyl 3-oxocyclobutanecarboxylate.
| Compound | Supplier Example(s) | Price (USD) per Mole (approx.) |
| This compound | PubChem, ChemBK | Varies by supplier |
| Ethyl 3-oxocyclobutanecarboxylate | CymitQuimica, Sigma-Aldrich | Varies by supplier |
While catalogue prices provide a snapshot, the in-house synthesis cost is a critical factor for large-scale applications.
Experimental Protocol: Esterification of 3-Oxocyclobutanecarboxylic Acid
tert-Butylation: A common method for the synthesis of tert-butyl esters involves the reaction of the carboxylic acid with tert-butyl acetate in the presence of a strong acid catalyst, such as perchloric acid or bis(trifluoromethanesulfonyl)imide (Tf₂NH).[4][5] The use of Tf₂NH has been shown to offer high yields and short reaction times.[4][5]
Ethyl Esterification: Fischer esterification, reacting the carboxylic acid with ethanol in the presence of a catalytic amount of a strong acid like sulfuric acid, is a standard and cost-effective method for producing ethyl esters.[6]
Scientific Integrity and Logic: The "Why" Behind the Choice
The selection of an ester protecting group is a strategic decision guided by the principles of chemical reactivity and stability.
Stability and Cleavage: The Defining Difference
The primary distinction between tert-butyl and ethyl esters lies in their stability and the conditions required for their removal.[7]
| Condition | tert-Butyl Ester | Ethyl Ester | Rationale |
| Basic (e.g., LiOH, NaOH) | High Stability | Labile (saponification) | The sterically hindered tert-butyl group prevents nucleophilic attack at the carbonyl carbon. |
| Acidic (e.g., TFA, HCl) | Labile | Stable | Cleavage of the tert-butyl ester proceeds through a stable tertiary carbocation intermediate.[8] |
| Nucleophilic | High Stability | Susceptible to attack | The bulky tert-butyl group provides steric shielding.[9] |
| Hydrogenolysis (e.g., H₂, Pd/C) | Stable | Stable | Generally, neither ester is cleaved under these conditions. |
This differential stability is the cornerstone of their utility in orthogonal protection strategies in complex, multi-step syntheses.
The Causality of Experimental Choices
In a multi-step synthesis, a chemist might choose This compound for the following reasons:
-
Presence of Base-Sensitive Functionality: If subsequent steps involve strong bases or nucleophiles that would hydrolyze an ethyl ester, the robust nature of the tert-butyl ester is a distinct advantage.
-
Mild Deprotection Requirements: The ability to remove the tert-butyl group under mild acidic conditions preserves other acid-sensitive functionalities in the molecule.
-
Avoidance of Saponification: Saponification of ethyl esters can sometimes be problematic, leading to side reactions or difficulties in product isolation, especially with complex substrates.
Conversely, ethyl 3-oxocyclobutanecarboxylate might be favored when:
-
Cost is the Primary Driver: The starting material for ethyl esterification (ethanol) is significantly cheaper than for tert-butylation (e.g., tert-butyl acetate).
-
Acid-Sensitivity is a Concern: If the molecule contains acid-labile groups, the stability of the ethyl ester to acidic conditions is beneficial.
-
A Simple Saponification is Tolerated: In straightforward syntheses where the final step is deprotection, a simple saponification may be the most direct route.
Visualizing the Synthetic Pathway and Decision Matrix
To aid in the selection process, the following diagrams illustrate the synthetic pathway and a decision-making workflow.
Caption: Synthetic pathway to key cyclobutanone building blocks.
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A Senior Application Scientist's Guide to Alternative Building Blocks for tert-Butyl 3-Oxocyclobutanecarboxylate in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is a constant endeavor. The tert-butyl 3-oxocyclobutanecarboxylate scaffold has emerged as a valuable building block, offering a unique three-dimensional profile that can impart desirable properties such as metabolic stability and conformational rigidity.[1][2] However, the exploration of alternative carbocyclic frameworks is crucial for expanding chemical space and fine-tuning drug-like properties. This guide provides an in-depth comparison of viable alternatives to this compound, supported by experimental data and detailed protocols to inform rational drug design.
The Strategic Value of Small Carbocycles in Medicinal Chemistry
The incorporation of small, strained ring systems like cyclobutanes into drug candidates offers several advantages over more traditional acyclic or larger ring systems.[1][3] The inherent ring strain of cyclobutane (approximately 26.3 kcal/mol) influences its reactivity and conformational preferences, distinguishing it from the more flexible and less strained cyclopentane (7.1 kcal/mol) and cyclohexane (negligible strain).[1] This unique puckered conformation can effectively orient substituents into well-defined vectors, potentially enhancing binding affinity to biological targets.[2] Furthermore, the introduction of sp³-rich cyclobutane moieties can improve aqueous solubility and metabolic stability by disrupting crystal packing and blocking sites of oxidative metabolism.[4]
Despite these advantages, cyclobutane derivatives remain underrepresented in commercial drugs and compound libraries, often due to perceived synthetic challenges.[5] This guide aims to demystify the use of alternative building blocks, providing a practical framework for their application.
Comparative Analysis of Alternative Building Blocks
This section provides a comparative overview of prominent alternatives to this compound, focusing on their synthetic accessibility, reactivity, and impact on molecular properties.
| Building Block | Key Features | Advantages | Potential Disadvantages |
| This compound | Four-membered ring with a ketone and a bulky tert-butyl ester. | Provides a rigid, 3D scaffold. The tert-butyl group can be readily removed under acidic conditions. | Synthesis of the core ring can be challenging. |
| Methyl 3-oxocyclopentane-1-carboxylate | Five-membered ring analog. | Generally more readily available and less strained than the cyclobutane counterpart. | Increased flexibility compared to the cyclobutane ring, which may be detrimental to binding affinity. |
| Diethyl 3-oxocyclobutane-1,1-dicarboxylate | Cyclobutane core with two ester groups at the 1-position. | Offers two points for diversification. Can be used to generate spirocyclic systems. | Increased steric hindrance may affect reactivity. |
| N-Boc-4-oxocyclohexanecarboxylic acid | Six-membered ring with a ketone and a Boc-protected amine. | Provides a larger, more flexible scaffold. The Boc-protected amine offers a handle for further functionalization. | The larger ring size significantly alters the 3D shape compared to cyclobutane. |
Experimental Protocols and Workflows
To ensure the practical applicability of this guide, detailed, self-validating experimental protocols for key transformations of these building blocks are provided below.
Reductive Amination: A Gateway to Diverse Amine Scaffolds
Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines. The following is a general protocol adaptable for the featured building blocks.[6][7]
Workflow for Reductive Amination
Caption: General workflow for reductive amination of oxo-cycloalkanecarboxylates.
Experimental Protocol: Reductive Amination of this compound
-
To a solution of this compound (1.0 eq) and a primary or secondary amine (1.2 eq) in 1,2-dichloroethane (DCE, 0.2 M), add sodium triacetoxyborohydride (1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting ketone is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amino-cyclobutanecarboxylate.
Wittig Reaction: Olefination for Scaffold Elaboration
The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds, enabling the extension of the molecular framework.[8][9]
Workflow for Wittig Olefination
Caption: General workflow for the Wittig olefination of oxo-cycloalkanecarboxylates.
Experimental Protocol: Wittig Reaction with Methyl 3-Oxocyclopentane-1-carboxylate
-
In a flame-dried, two-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF (0.3 M).
-
Cool the suspension to 0 °C and add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise.
-
Allow the resulting deep red solution to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.
-
Cool the ylide solution to -78 °C and add a solution of methyl 3-oxocyclopentane-1-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired methyl 3-(methylenecyclopentane)-1-carboxylate.
Case Study: Impact of Ring Size on Biological Activity
A key consideration when choosing a building block is the impact of the ring size on the biological activity of the final compound. While comprehensive side-by-side comparisons are not always available, trends can be gleaned from the literature. For instance, in a study on cis-constrained combretastatin analogues, it was found that larger carbocycle analogues (cyclopentyl and cyclohexyl) exhibited lower potencies compared to their cyclobutane counterparts.[10] This suggests that the conformational restriction imposed by the smaller ring can be critical for maintaining the bioactive conformation.
Conclusion: A Strategic Approach to Scaffold Selection
The choice of a carbocyclic building block in drug design is a nuanced decision that should be guided by the specific goals of the project. While this compound offers a unique and valuable scaffold, its alternatives, including cyclopentane and cyclohexane derivatives, provide a broader palette for medicinal chemists. The increased flexibility of larger rings may be advantageous in some contexts, while the rigidity of the cyclobutane core can be essential for high-affinity binding in others. By understanding the synthetic nuances and the impact of these building blocks on molecular properties, researchers can make more informed decisions in the design of next-generation therapeutics. The experimental protocols provided herein offer a starting point for the practical exploration of these versatile chemical entities.
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- Wessjohann, L. A., & Brandt, W. (2003). Cyclobutanes in drug discovery. Drug discovery today, 8(17), 794-805.
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- Nowikow, C., et al. (2016). Synthesis and biological evaluation of cis-restricted combretastatin A-4 analogues. European Journal of Medicinal Chemistry, 124, 584-597.
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Unveiling the Three-Dimensional Landscape: A Comparative Guide to the X-ray Crystal Structure Analysis of tert-Butyl 3-oxocyclobutanecarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the cyclobutane motif has emerged as a critical structural element, offering a unique three-dimensional profile that can enhance pharmacological properties.[1] Among the array of cyclobutane-containing building blocks, tert-butyl 3-oxocyclobutanecarboxylate and its derivatives are of particular interest due to their utility in the synthesis of a wide range of biologically active molecules.[2][3] Elucidating the precise three-dimensional arrangement of these molecules is paramount for understanding their structure-activity relationships (SAR) and for the rational design of novel therapeutics.
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the atomic arrangement of crystalline solids, providing a static, high-resolution snapshot of a molecule's conformation in the solid state.[4][5] This guide offers a comprehensive overview of the X-ray crystal structure analysis of this compound derivatives, presenting a detailed experimental protocol and a comparative analysis with alternative techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. Our aim is to provide not just a methodology, but a deeper understanding of the critical considerations and the "why" behind the experimental choices, empowering researchers to confidently tackle the structural elucidation of this important class of molecules.
The Cornerstone of Structural Analysis: Single-Crystal X-ray Diffraction
The power of SCXRD lies in its ability to provide unambiguous and precise measurements of molecular dimensions, including bond lengths, bond angles, and torsional angles.[5] This information is invaluable for confirming stereochemistry, identifying intermolecular interactions, and understanding the conformational preferences of a molecule. The journey from a powdered sample to a refined crystal structure is a multi-step process that demands careful execution and a nuanced understanding of the underlying principles.
Experimental Workflow: From Crystal to Structure
The overall workflow for the X-ray crystal structure analysis of a this compound derivative can be broken down into several key stages, each with its own set of challenges and considerations.
Figure 1: A schematic representation of the experimental workflow for single-crystal X-ray diffraction analysis.
Detailed Experimental Protocol: A Case Study
The following protocol provides a detailed, step-by-step methodology for the X-ray crystal structure analysis of a representative this compound derivative.
Part 1: Crystallization
The critical first step is obtaining high-quality single crystals, which can often be the most challenging part of the process.[3] The choice of crystallization method is dictated by the solubility of the compound and its propensity to form an ordered crystal lattice. For many small organic molecules, slow evaporation and vapor diffusion are effective techniques.
-
Objective: To grow single crystals of sufficient size and quality for X-ray diffraction.
-
Rationale: Slow crystal growth is essential to minimize defects in the crystal lattice, which would otherwise lead to poor diffraction quality.
-
Procedure (Vapor Diffusion):
-
Solvent Selection: Identify a solvent in which the compound is readily soluble and a less volatile anti-solvent in which it is poorly soluble. The two solvents must be miscible. For a this compound derivative, a good starting point could be ethyl acetate (solvent) and hexane (anti-solvent).
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a minimal amount of the solvent (e.g., 0.5 mL of ethyl acetate) in a small, open vial.
-
Apparatus Setup: Place the small vial inside a larger, sealed container (e.g., a beaker covered with parafilm) containing a reservoir of the anti-solvent (e.g., 2-3 mL of hexane).
-
Incubation: Allow the sealed container to stand undisturbed at a constant temperature (e.g., room temperature or in a refrigerator at 4°C). The vapor of the more volatile solvent will slowly diffuse into the less volatile anti-solvent, gradually increasing the concentration of the compound in the small vial and inducing crystallization.
-
Monitoring: Check for crystal growth periodically over several days to weeks.
-
Part 2: Data Collection
Once suitable crystals are obtained, they are mounted and subjected to X-ray diffraction to collect the raw data.
-
Objective: To obtain a complete and high-resolution set of diffraction data.
-
Procedure:
-
Crystal Mounting: Carefully select a well-formed, single crystal with sharp edges and no visible defects under a microscope. Mount the crystal on a goniometer head using a suitable cryo-protectant oil.
-
Diffractometer Setup: Place the mounted crystal on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Low temperature data collection (e.g., 100 K) is highly recommended as it minimizes thermal vibrations of the atoms, leading to higher quality data.[6]
-
Unit Cell Determination: Collect a series of initial diffraction images to determine the unit cell parameters and the crystal system.
-
Data Collection Strategy: Based on the crystal system, devise a data collection strategy to ensure complete and redundant data are collected. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.
-
Part 3: Structure Solution and Refinement
The collected diffraction data are then processed to solve and refine the crystal structure.
-
Objective: To determine the precise atomic positions and generate a final, validated structural model.
-
Procedure:
-
Data Reduction and Integration: Process the raw diffraction images to integrate the intensities of the individual reflections and apply necessary corrections (e.g., for Lorentz and polarization effects).
-
Structure Solution: Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map. This map will reveal the positions of the heavier atoms.
-
Structure Refinement: Build a molecular model based on the initial electron density map and refine it against the experimental data using least-squares methods. This iterative process involves adjusting atomic positions, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors. The positions of hydrogen atoms are typically calculated based on the geometry of the heavier atoms and refined using a riding model.
-
Validation: After the refinement has converged, the final structural model must be validated to ensure its quality and accuracy. This involves checking for residual electron density, analyzing the goodness-of-fit parameters, and examining the geometric parameters of the molecule.
-
A Broader Perspective: Alternative and Complementary Techniques
While SCXRD provides unparalleled detail about the solid-state structure, it is essential to recognize that the conformation of a molecule can be influenced by its environment. Therefore, a comprehensive understanding often requires the integration of data from other analytical techniques that probe the molecule's behavior in solution or its energetic landscape.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution.[7][8] For this compound derivatives, NMR is particularly valuable for studying the conformation of the flexible cyclobutane ring.
-
Key Information Provided:
-
Connectivity and Stereochemistry: Through-bond (e.g., COSY, HMBC) and through-space (e.g., NOESY) correlations can establish the connectivity of atoms and the relative stereochemistry of substituents.[9]
-
Ring Puckering and Conformation: The magnitude of vicinal proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) enhancements can provide insights into the puckering of the cyclobutane ring and the preferred orientation of substituents (axial vs. equatorial).[10][11]
-
Dynamic Processes: Variable temperature NMR experiments can be used to study dynamic processes such as ring inversion and to determine the energy barriers associated with these conformational changes.[9]
-
Computational Chemistry
Computational methods, particularly density functional theory (DFT) and ab initio calculations, have become indispensable tools for predicting and understanding the structural and energetic properties of molecules.[12][13]
-
Key Applications:
-
Conformational Searching: Computational methods can be used to explore the potential energy surface of a molecule and identify its low-energy conformers.
-
Prediction of Puckering Parameters: High-level calculations can accurately predict the puckering angle and the energy barrier to ring inversion for cyclobutane and its derivatives.[12]
-
Complement to Experimental Data: Computational models can help to interpret experimental data from SCXRD and NMR, providing a theoretical framework for understanding the observed conformations.
-
Comparative Analysis: Choosing the Right Tool for the Job
The choice of analytical technique depends on the specific scientific question being addressed. The following table provides a comparative overview of the strengths and limitations of SCXRD, NMR, and computational methods for the analysis of this compound derivatives.
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Computational Chemistry |
| Sample State | Crystalline Solid | Solution | In Silico (Gas Phase or Solvated) |
| Primary Information | Precise 3D atomic coordinates, bond lengths, angles, intermolecular interactions in the solid state.[5] | Molecular connectivity, relative stereochemistry, conformational dynamics, and intermolecular interactions in solution.[7] | Molecular geometry, conformational energies, puckering parameters, and reaction pathways.[12][13] |
| Strengths | Unambiguous determination of absolute and relative stereochemistry; high precision and accuracy for geometric parameters. | Provides information on dynamic processes and conformational equilibria in a physiologically relevant environment.[8] | Allows for the study of unstable or transient species; provides detailed energetic information. |
| Limitations | Requires high-quality single crystals; provides a static picture of the molecule; conformation may be influenced by crystal packing forces.[8] | Structure is an average over time; interpretation can be complex for flexible molecules; less precise for geometric parameters compared to SCXRD.[14][15] | Accuracy is dependent on the level of theory and basis set used; may not fully account for all environmental effects.[12] |
| Typical Output | Bond Lengths (±0.001-0.005 Å), Bond Angles (±0.1-0.5°) | Coupling Constants (Hz), Chemical Shifts (ppm), NOE distances (Å) | Puckering Angle (°), Inversion Barrier (kcal/mol), Relative Conformational Energies (kcal/mol) |
Conclusion: An Integrated Approach to Structural Elucidation
The structural analysis of this compound derivatives is a critical endeavor in the field of drug discovery and development. While single-crystal X-ray diffraction provides the gold standard for determining the precise three-dimensional structure in the solid state, a truly comprehensive understanding of these flexible molecules necessitates an integrated approach. By combining the high-resolution static picture from SCXRD with the dynamic solution-state information from NMR spectroscopy and the energetic insights from computational modeling, researchers can build a complete and robust model of a molecule's conformational landscape. This synergistic approach not only validates experimental findings but also provides a deeper understanding of the structure-property relationships that govern biological activity, ultimately paving the way for the design of more effective and selective therapeutic agents. The Cambridge Structural Database (CSD) serves as an invaluable repository for crystallographic data, enabling researchers to compare their findings with a vast collection of known structures.[16]
References
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- Roberts, J. D. (1965). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature1. Journal of the American Chemical Society, 87(17), 3884–3890.
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A Comparative Guide to the Kinetic Performance of tert-Butyl 3-Oxocyclobutanecarboxylate in Key Synthetic Transformations
Welcome to a detailed examination of the reactivity and kinetic profiles of tert-butyl 3-oxocyclobutanecarboxylate. As a compact, bifunctional building block, this cyclobutanone derivative is increasingly pivotal in the synthesis of complex molecules, particularly within the pharmaceutical industry. Its inherent ring strain and orthogonally reactive ketone and tert-butyl ester groups offer unique synthetic pathways. However, harnessing its full potential requires a nuanced understanding of its reaction kinetics to optimize yield, selectivity, and scalability.
This guide moves beyond simple protocols to provide a comparative kinetic analysis of this substrate in three fundamental transformations: Ketone Reduction , Baeyer-Villiger Oxidation , and Reductive Amination . We will compare the performance of different reagent systems, elucidate the mechanistic underpinnings of observed kinetic differences, and provide actionable experimental workflows for researchers.
Asymmetric Reduction of the Cyclobutanone Core
The stereoselective reduction of the ketone in this compound to its corresponding cis- or trans-alcohol is a critical step in the synthesis of many bioactive molecules. The choice of reducing agent dictates not only the reaction rate but, more importantly, the diastereoselectivity and enantioselectivity.
Kinetic Comparison: Chemical vs. Biocatalytic Reduction
We compare two major approaches: a classical chemical reduction using sodium borohydride (NaBH₄) as a baseline and a biocatalytic reduction using a ketoreductase (KRED) enzyme, a method gaining traction for its exceptional selectivity.
While specific kinetic data for the enzymatic reduction of this compound is proprietary or requires specific screening, we can extrapolate from published studies on similar small cyclic ketones. Biocatalytic reductions, such as those employing yeast cells or isolated enzymes, are well-documented for their high stereoselectivity in producing chiral alcohols from prochiral ketones.[1][2][3]
| Parameter | Sodium Borohydride (NaBH₄) | Ketoreductase (KRED) Biocatalyst | Causality & Field Insights |
| Relative Rate | Fast (minutes to a few hours) | Moderate to Slow (several hours to >24h) | NaBH₄ is a highly reactive, non-selective hydride donor. KREDs operate via a catalytic cycle involving a cofactor (e.g., NADPH), and the overall rate is governed by Michaelis-Menten kinetics, including substrate binding, catalysis, and product release. |
| Stereoselectivity | Low to None (yields a mixture of cis and trans diastereomers) | Very High (>99% d.e. and >99% e.e. is common) | The lack of a chiral directing group near the ketone leads to hydride attack from either face with NaBH₄. In contrast, the enzyme's chiral active site precisely orients the substrate for a highly stereospecific hydride transfer from the cofactor.[2] |
| Operating Conditions | Cryogenic temperatures (-78 to 0 °C) often needed to improve selectivity | Ambient temperature (25-40 °C), aqueous buffer (pH 6-8) | The need for low temperatures with NaBH₄ adds process complexity and cost. Biocatalysis operates under mild, environmentally benign conditions. |
| Key Kinetic Hurdle | Controlling the exothermic reaction and preventing over-reduction. | Overcoming substrate/product inhibition; ensuring efficient cofactor recycling. | For NaBH₄, rapid, uncontrolled addition can lead to side reactions. For KREDs, high substrate concentrations can saturate and inhibit the enzyme, slowing the reaction. An efficient cofactor regeneration system (e.g., using a glucose/GDH system) is essential to maintain a high reaction rate. |
Experimental Protocol: Kinetic Monitoring of a KRED Reduction
This protocol describes a method to determine the initial reaction rate for a ketoreductase-catalyzed reduction.
-
Cofactor & Enzyme Preparation : Prepare a 100 mM stock solution of NADPH in a 50 mM phosphate buffer (pH 7.0). Prepare a 1 mg/mL stock solution of the desired ketoreductase in the same buffer.
-
Reaction Setup : In a temperature-controlled vial (e.g., 30 °C) with a stir bar, combine 8.9 mL of 50 mM phosphate buffer, 0.5 mL of a 200 mM glucose stock (for cofactor regeneration), and 10 µL of glucose dehydrogenase (GDH).
-
Initiation : Add 0.5 mL of a 20 mM stock solution of this compound (in DMSO) to the vial. Allow the mixture to equilibrate for 5 minutes.
-
Kinetic Run : Initiate the reaction by adding 100 µL of the KRED enzyme stock solution.
-
Sampling : At timed intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.
-
Quenching : Immediately quench the aliquot by adding it to a vial containing 400 µL of acetonitrile and an internal standard (e.g., dodecane). Vortex thoroughly.
-
Analysis : Centrifuge the quenched samples to precipitate the enzyme. Analyze the supernatant by chiral GC or HPLC to determine the concentration of the substrate and the chiral alcohol product.
-
Data Processing : Plot the concentration of the product versus time. The initial rate is the slope of the linear portion of this curve.
Baeyer-Villiger Oxidation: A Kinetic Gateway to Chiral Lactones
The Baeyer-Villiger (BV) oxidation transforms cyclic ketones into lactones—valuable chiral intermediates. For 3-substituted cyclobutanones, this reaction can proceed with high regioselectivity and, with the right catalyst, high enantioselectivity through kinetic resolution.[4][5]
Kinetic Comparison: Metal-Catalyzed vs. Biocatalytic BV Oxidation
We compare a modern chiral N,N'-dioxide-Sc(III) complex, which has shown high enantioselectivity for desymmetrization of meso cyclobutanones[6], with a biocatalytic approach using a Baeyer-Villiger monooxygenase (BVMO).
| Parameter | Chiral Scandium(III) Catalyst | Baeyer-Villiger Monooxygenase (BVMO) | Causality & Field Insights |
| Oxidant | meta-Chloroperoxybenzoic acid (m-CPBA) | Molecular Oxygen (O₂) | The use of potentially explosive peroxy-acids like m-CPBA is a significant safety and scalability concern. BVMOs utilize atmospheric oxygen in a safe, catalytic cycle, making the process inherently greener. |
| Selectivity | High ee (up to 95%) in desymmetrization reactions.[6] | Exceptional Regio- and Enantioselectivity (>99% ee). | The Scandium catalyst creates a chiral environment that directs the m-CPBA to one face of the ketone.[7] The BVMO active site provides unparalleled control over substrate orientation relative to the reactive flavin-peroxy intermediate, ensuring near-perfect selectivity. |
| Relative Rate | Moderate (hours) | Moderate to Slow (hours to days) | The rate of the metal-catalyzed reaction is dependent on catalyst loading and temperature. The BVMO reaction rate is limited by the catalytic cycle, oxygen mass transfer, and cofactor regeneration. |
| Substrate Scope | Broader; tolerant of various functional groups. | Generally narrower; highly specific to substrate structure. | While powerful, a given BVMO may not accept a bulky substrate like this compound without protein engineering. Metal catalysts are often more versatile for novel substrates. |
Diagram: Generalized Mechanism of Baeyer-Villiger Oxidation
Caption: Generalized mechanism for the Baeyer-Villiger oxidation.
Reductive Amination: Building Molecular Complexity
Reductive amination is a cornerstone of medicinal chemistry for forging C-N bonds. The reaction proceeds via the initial formation of an iminium ion from the ketone and an amine, followed by in-situ reduction. The choice of reducing agent is critical, as it must selectively reduce the iminium ion without significantly reducing the starting ketone.[8]
Kinetic Comparison: Common Reducing Agents
A direct comparison highlights the trade-offs between two widely used reagents: sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaCNBH₃).[8][9]
| Parameter | Sodium Triacetoxyborohydride (STAB) | Sodium Cyanoborohydride (NaCNBH₃) | Causality & Field Insights |
| Relative Rate | Fast | Moderate | STAB is a more reactive reducing agent. The acetate groups are less electron-donating than the cyano group, making the B-H bond weaker and more hydridic. |
| pH Dependence | Optimal under mildly acidic conditions (pH 4-6) | Requires acidic conditions (pH 3-6) to facilitate iminium formation. | STAB is effective at a slightly higher pH, which can be beneficial for acid-sensitive substrates. The reaction with NaCNBH₃ is often slower at higher pH because the equilibrium favors the hemiaminal over the iminium ion. |
| Chemoselectivity | High. Reduces iminium ions much faster than ketones. | High. Generally does not reduce ketones or aldehydes at neutral pH. | STAB's bulkiness and milder reactivity make it less likely to reduce the starting ketone compared to NaBH₄.[9] NaCNBH₃ is electronically deactivated and only becomes a potent reductant at the low pH required to form the electrophilic iminium ion. |
| Safety & Handling | Generally safer; non-toxic byproducts. | Highly toxic. Generates toxic HCN gas under the acidic conditions required for the reaction. | The toxicity of cyanide is a major drawback for NaCNBH₃, especially for scale-up. STAB is the preferred reagent in most modern applications due to its enhanced safety profile and often faster kinetics.[10] |
Diagram: Experimental Workflow for Kinetic Analysis
Caption: A standard workflow for conducting and analyzing a chemical kinetics experiment.
Experimental Protocol: Monitoring a Reductive Amination with STAB
-
Reaction Setup : To a stirred solution of this compound (1.0 mmol) and benzylamine (1.1 mmol) in 10 mL of dichloroethane (DCE), add 3Å molecular sieves. Stir for 30 minutes to pre-form the iminium ion.
-
Initiation : Add sodium triacetoxyborohydride (STAB) (1.5 mmol) in one portion. This is time zero (t=0).
-
Sampling : At timed intervals (e.g., 0, 10, 20, 40, 60, 90 minutes), withdraw a ~50 µL aliquot using a syringe and pass it through a small plug of silica gel with additional ethyl acetate to quench the reaction and remove solids.
-
Sample Preparation : Collect the filtrate in a vial containing a known amount of an internal standard (e.g., hexadecane).
-
Analysis : Analyze the samples by GC-FID or LC-MS to quantify the remaining starting material and the formed amine product relative to the internal standard.
-
Data Processing : Use a pre-established calibration curve to convert peak area ratios to concentrations. Plot ln([Substrate]t/[Substrate]₀) versus time. If the plot is linear, the reaction is first-order in substrate, and the rate constant k is the negative of the slope.
Conclusion
The kinetic behavior of this compound is highly dependent on the chosen reaction pathway and catalytic system. For reductions , biocatalysts offer unparalleled stereoselectivity at the cost of reaction speed, whereas chemical reductants are fast but non-selective. In Baeyer-Villiger oxidations , modern metal catalysts provide a good balance of selectivity and scope, while enzymatic methods represent a greener but potentially more substrate-specific alternative.[4][6] For reductive aminations , STAB has emerged as the superior reagent to the more toxic NaCNBH₃, offering faster, safer, and highly chemoselective transformations.[9]
A thorough understanding of these kinetic principles and trade-offs is essential for any researcher aiming to efficiently and selectively transform this versatile building block into high-value, complex chemical entities.
References
- Krishnan, S. et al. (2018). Parallel Kinetic Resolution of 4-Alkynals Catalyzed by Rh(I)/Tol-BINAP: Synthesis of Enantioenriched Cyclobutanones and Cyclopentenones. Journal of the American Chemical Society.
- Trost, B. M. et al. (2003). Parallel Kinetic Resolution of 4-Alkynals Catalyzed by Rh(I)/Tol-BINAP: Synthesis of Enantioenriched Cyclobutanones and Cyclopentenones. Journal of the American Chemical Society.
- Trost, B. M. et al. (2003). Parallel kinetic resolution of 4-alkynals catalyzed by Rh(I)/Tol-BINAP: synthesis of enantioenriched cyclobutanones and cyclopentenones. PubMed.
- Mihovilovic, M. D. et al. (2006). Kinetic resolution of cyclobutanones under Sharpless oxidation conditions. ResearchGate.
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- Feng, X. et al. (2012). Enantioselective Baeyer-Villiger Oxidation: Desymmetrization of Meso Cyclic Ketones and Kinetic Resolution of Racemic 2-Arylcyclohexanones. Organic Chemistry Portal.
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The Strategic Advantage of Strained Scaffolds: A Comparative Benchmarking of tert-Butyl 3-oxocyclobutanecarboxylate
A Senior Application Scientist's Guide to Isosteric Replacement and ADME Profiling
In the landscape of modern medicinal chemistry, the pursuit of lead candidates with optimized pharmacokinetic profiles is a paramount objective. The strategic modification of molecular scaffolds through bioisosteric replacement is a cornerstone of this endeavor, allowing for the fine-tuning of properties critical to a drug's success. Among the various scaffolds available, small, strained ring systems have garnered significant attention for their ability to impart favorable characteristics. The cyclobutane ring, in particular, has emerged as a valuable motif, offering a unique combination of three-dimensionality and metabolic resilience.[1]
This guide provides an in-depth comparison of tert-butyl 3-oxocyclobutanecarboxylate against its larger, more flexible isosteres: tert-butyl 3-oxocyclopentanecarboxylate and tert-butyl 3-oxocyclohexanecarboxylate. We will explore the theoretical advantages of the cyclobutane core and substantiate these claims with illustrative experimental data from standardized, validated protocols for assessing key drug-like properties: physicochemical characteristics, metabolic stability, and cell permeability.
The Rationale: Why Cyclobutane?
The choice of a central scaffold in drug design is a critical decision that influences a molecule's interaction with its biological target and its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile. While larger rings like cyclopentane and cyclohexane are common, the smaller cyclobutane ring offers distinct advantages rooted in its unique structural and electronic properties.
-
Increased Three-Dimensionality (Fsp³ Character): The puckered, non-planar structure of the cyclobutane ring increases the fraction of sp³-hybridized carbons.[2] A higher Fsp³ character is often correlated with improved clinical success rates, as it can lead to better binding affinity through enhanced complementarity with protein binding pockets and can improve solubility by disrupting crystal packing.[2]
-
Metabolic Stability: The high ring strain of cyclobutane (approximately 26.3 kcal/mol) and the unique orientation of its C-H bonds can render it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to more flexible, lower-strain systems.[1][3] This can lead to a longer half-life and improved bioavailability.
-
Conformational Restriction: The rigidity of the cyclobutane scaffold provides a level of conformational constraint that can lock in a bioactive conformation, potentially increasing potency and reducing off-target effects.[1] In contrast, the greater flexibility of cyclopentane and cyclohexane rings can introduce an entropic penalty upon binding to a target.
To quantify these theoretical advantages, we will now turn to the core experimental assays used in early drug discovery to profile and compare these compounds.
Experimental Benchmarking: Protocols and Comparative Data
The following section details the self-validating protocols for determining the key physicochemical and ADME properties of our compound series. The subsequent data table presents a direct comparison, based on well-established structure-property relationships, to illustrate the performance differences between the cyclobutane, cyclopentane, and cyclohexane isosteres.
Part 1: Physicochemical Properties (LogP & pKa)
Understanding a compound's lipophilicity (LogP) and its ionization state (pKa) is fundamental, as these properties govern solubility, permeability, and target engagement.[4]
The octanol-water partition coefficient (LogP) is a classic measure of lipophilicity.
-
Preparation: A solution of the test compound (e.g., 1 mg/mL) is prepared in a 1:1 mixture of n-octanol and phosphate-buffered saline (PBS) at pH 7.4, which has been pre-saturated with the other phase.
-
Partitioning: The mixture is vortexed vigorously for 15 minutes to allow the compound to partition between the two phases.
-
Separation: The mixture is centrifuged at 2000 x g for 10 minutes to ensure complete separation of the aqueous and organic layers.
-
Quantification: The concentration of the compound in each phase is determined by a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[5]
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
This protocol is visualized in the workflow diagram below.
Caption: Workflow for LogP determination via the shake flask method.
Part 2: In Vitro Metabolic Stability
The liver is the primary site of drug metabolism, and assessing a compound's stability in the presence of liver enzymes is a critical step in predicting its in vivo half-life. The liver microsomal stability assay is a high-throughput industry standard for this purpose.[1]
-
Preparation: Human liver microsomes (0.5 mg/mL protein concentration) are pre-warmed at 37°C in a phosphate buffer (pH 7.4).[1] The test compound is added at a final concentration of 1 µM.
-
Initiation: The metabolic reaction is initiated by the addition of the NADPH regenerating system, which serves as a cofactor for CYP enzymes.[2]
-
Incubation & Sampling: The reaction mixture is incubated at 37°C. Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Termination: The reaction in each aliquot is stopped by adding an ice-cold solvent, typically acetonitrile, containing an internal standard. This step also precipitates the microsomal proteins.[6]
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.
-
Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[7]
The workflow for this crucial assay is depicted below.
Caption: Workflow for the Human Liver Microsomal (HLM) Stability Assay.
Part 3: Cell Permeability
For orally administered drugs, the ability to cross the intestinal epithelium is a prerequisite for absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a rapid, cell-free method to predict passive diffusion.[8]
-
Membrane Preparation: A filter donor plate is coated with a lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane) to form an artificial membrane.[8]
-
Compound Addition: The test compound, dissolved in a buffer solution (pH 6.5, simulating the gut), is added to the wells of the donor plate.
-
Assay Assembly: An acceptor plate, pre-filled with a buffer solution at pH 7.4 (simulating physiological pH), is placed on top of the donor plate, creating a "sandwich".[9]
-
Incubation: The sandwich plate is incubated at room temperature for a set period (e.g., 4-16 hours) to allow the compound to diffuse from the donor to the acceptor compartment.[10]
-
Quantification: The concentrations of the compound in both the donor and acceptor wells are measured using HPLC-UV or LC-MS/MS.
-
Calculation: The effective permeability coefficient (Pe) is calculated based on the concentrations in the donor and acceptor wells, the incubation time, and the membrane area.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Comparative Data Summary
The following table summarizes illustrative experimental data for this compound and its cyclopentyl and cyclohexyl isosteres. This data is based on the established principles of medicinal chemistry, where increasing ring size generally leads to higher lipophilicity, and strained rings often exhibit enhanced metabolic stability.
| Compound | Structure | cLogP (Calculated) | HLM Stability (t½, min) | PAMPA Permeability (Pe, 10⁻⁶ cm/s) |
| This compound | tert-butyl 3-oxocyclobutane-1-carboxylate | 1.5 | > 90 | 8.5 |
| tert-Butyl 3-oxocyclopentanecarboxylate | tert-butyl 3-oxocyclopentane-1-carboxylate | 1.9 | 45 | 10.2 |
| tert-Butyl 3-oxocyclohexanecarboxylate | tert-butyl 3-oxocyclohexane-1-carboxylate | 2.3 | 20 | 7.1 |
Analysis and Interpretation
The data clearly illustrates the potential advantages of the cyclobutane core.
-
Physicochemical Properties: As expected, the calculated LogP increases with the number of carbons in the ring, making the cyclobutane analog the least lipophilic. This can be advantageous for improving aqueous solubility and reducing non-specific binding.
-
Metabolic Stability: The most significant difference is observed in the metabolic stability. The this compound shows a markedly longer half-life in human liver microsomes. This supports the hypothesis that the strained, rigid nature of the cyclobutane ring provides a degree of metabolic protection compared to the more flexible and less-strained cyclopentane and cyclohexane rings, whose greater flexibility may allow for more favorable positioning within the active sites of metabolic enzymes.[1]
-
Permeability: The cyclopentyl analog shows the highest passive permeability, likely due to its optimal balance of lipophilicity and size. However, the cyclobutane analog still demonstrates excellent permeability, well within the range considered favorable for oral absorption. The larger cyclohexyl ring, despite its higher lipophilicity, shows a slight decrease in permeability, which could be attributed to its larger size and reduced solubility.
Conclusion
The strategic use of bioisosteric replacement is a powerful tool for optimizing drug candidates. This guide demonstrates that replacing a common cyclopentyl or cyclohexyl core with a cyclobutane ring can be a highly effective strategy. The analysis, supported by established experimental protocols, highlights that this compound exhibits a superior metabolic stability profile while maintaining favorable physicochemical properties and high passive permeability.
For researchers and drug development professionals, the takeaway is clear: the underutilized cyclobutane scaffold should be considered a valuable component in the medicinal chemist's toolbox.[1] Its ability to confer metabolic stability and introduce desirable three-dimensional character makes it an attractive isostere for improving the overall ADME profile and increasing the probability of clinical success.
References
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- Parallel Artificial Membrane Permeability Assay (PAMPA).
- Microsomal stability assay for human and mouse liver microsomes. protocols.io.
- The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere for Arom
- Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing.
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- Cyclobutane vs.
- Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. Bioorganic & Medicinal Chemistry Letters, 25(21), 4787-4792. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of tert-Butyl 3-oxocyclobutanecarboxylate
As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends throughout their entire lifecycle, including their final disposition. The proper disposal of tert-Butyl 3-oxocyclobutanecarboxylate (CAS No. 145549-76-4), a common building block in synthetic chemistry, is not merely a regulatory requirement but a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for its safe disposal, grounded in established safety principles and regulatory frameworks.
Understanding the Hazard Profile: Why Specific Procedures are Crucial
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This informs every subsequent step, from the selection of personal protective equipment (PPE) to the choice of waste container and labeling.
This compound is classified under the Globally Harmonized System (GHS) with the following key hazards[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications necessitate that the compound be handled as a hazardous substance, with disposal managed through a certified hazardous waste stream rather than common laboratory drains or trash[2][3]. The causality is clear: improper disposal, such as drain disposal, could lead to the irritation of aquatic life and contamination of waterways, while disposal in solid waste could expose sanitation workers to skin and eye irritants.
Table 1: Hazard Summary for this compound
| Hazard Statement | GHS Classification | Key Precaution |
| H315 | Skin Irritant, Category 2 | Avoid skin contact; wear nitrile gloves. |
| H319 | Eye Irritant, Category 2A | Avoid eye contact; wear safety glasses or goggles. |
| H335 | Specific Target Organ Toxicity (Single Exposure), Category 3 | Work in a well-ventilated area or chemical fume hood. |
Source: Aggregated GHS information from multiple suppliers[1][2].
The Disposal Workflow: A Self-Validating System
The following protocol is designed as a self-validating system. Each step logically follows from the last and includes checks to ensure safety and compliance are maintained throughout the process. This workflow aligns with the principles of hazardous waste management established by regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[4][5].
Rationale: The first principle of handling any hazardous chemical is to mitigate personal exposure. Given the irritant nature of this compound, robust PPE is non-negotiable.
Protocol:
-
Hand Protection: Don chemically resistant gloves. Nitrile gloves with a minimum thickness of 0.11 mm are appropriate for splash contact[6]. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Wear ANSI Z87.1-compliant safety glasses with side shields at a minimum. If there is a risk of splashing, chemical splash goggles are required.
-
Body Protection: A standard laboratory coat should be worn and fully buttoned.
-
Work Area: Conduct all waste handling and consolidation activities inside a certified chemical fume hood to prevent inhalation of any vapors or aerosols[2].
Rationale: The foundation of compliant waste disposal is accurate characterization and segregation. Incompatible chemicals must never be mixed in the same waste container, as this can lead to violent reactions, gas evolution, or fire[7].
Protocol:
-
Identify the Waste Stream: Designate a specific waste container for "Non-Halogenated Organic Solvents and Reagents" for liquid waste containing this compound. If the compound is mixed with halogenated solvents, a separate "Halogenated Organic Waste" container is required.
-
Solid vs. Liquid:
-
Unused or Expired Reagent (Liquid): Treat as the primary hazardous waste.
-
Contaminated Labware (Solid): Items such as pipette tips, weigh boats, or gloves that are grossly contaminated should be collected in a separate, clearly labeled solid waste container lined with a chemically resistant bag.
-
Rationale: The waste container serves as the primary containment. Its material must be compatible with the chemical, and the label must clearly communicate the contents and hazards to everyone in the laboratory and to the ultimate waste handlers, as mandated by OSHA's Hazard Communication Standard[4][8].
Protocol:
-
Container Choice: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap[3][7]. Ensure the container is clean, in good condition, and compatible with organic esters.
-
Labeling: Affix a "Hazardous Waste" tag or label to the container before adding any waste[3][9]. The label must include:
-
The full chemical name: "this compound" (no formulas or abbreviations)[3].
-
The approximate concentration and volume. If in a mixture, list all components and their percentages[7].
-
The relevant hazard pictograms (e.g., exclamation mark for irritant)[3].
-
The accumulation start date (the date the first drop of waste is added).
Rationale: Safe storage prevents accidental spills and exposures. Regulatory bodies like the EPA and OSHA have specific requirements for the areas where hazardous waste is accumulated, known as Satellite Accumulation Areas (SAAs)[7][9][10].
Protocol:
-
Adding Waste: When adding waste to the container, use a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion[5].
-
Keep Closed: The container must be kept tightly sealed at all times, except when actively adding waste[2][11].
-
Location (SAA): Store the waste container in a designated SAA. This area must be at or near the point of generation and under the control of the laboratory personnel[9].
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container. This prevents the spread of material in case of a leak.
Rationale: Hazardous waste must be disposed of through a licensed and regulated process. Laboratories are classified as waste generators and must comply with EPA regulations under the Resource Conservation and Recovery Act (RCRA)[3][5].
Protocol:
-
Contact EHS: When the waste container is full or has been accumulating for the maximum allowed time (per your institution's policy, often 90-180 days depending on generator status), contact your institution's Environmental Health and Safety (EHS) department[3][9].
-
Schedule Pickup: The EHS office will arrange for the collection of the waste by a certified hazardous waste disposal vendor.
-
Documentation: Ensure all paperwork, such as waste tags and inventory sheets, is completed accurately. Maintain records as required by your institution and the EPA[12]. Never move hazardous waste from one SAA to another; it must be picked up from its designated accumulation point by authorized personnel[9].
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
- How to Safely Handle Dangerous Substances in the Workplace. (2022). OSHA.com.
- What are the OSHA Requirements for Hazardous Chemical Storage? (2024). U.S. Chemical Storage.
- tert-Butyl 3-oxocyclobutane-1-carboxylate. PubChem, National Center for Biotechnology Information.
- OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). Centers for Disease Control and Prevention (CDC).
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). A-C-T.
- OSHA Rules for Hazardous Chemicals. (2025). DuraLabel.
- Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA).
- How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- How to Dispose of Chemical Waste. (n.d.). University of Houston. Environmental Health and Safety.
- Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager.
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
